Cyanocobalamin
Description
Properties
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRCNWBMXRMIRW-WZHZPDAFSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C]#N.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=N)[O-])/N7)CCC(=N)[O-])(C)CC(=O)N)/C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C]#N.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H88CoN14O14P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | cyanocobalamin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyanocobalamin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
> 300 °C | |
| Details | Weast, R.C. and M.J. Astle. CRC Handbook of Data on Organic Compounds. Volumes I and II. Boca Raton, FL: CRC Press Inc. 1985., p. V2 435 | |
| Record name | CYANOCOBALAMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol; insoluble in acetone, chloroform, ether., In water, 1,25X10+4 mg/l @ 25 °C | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1710 | |
| Record name | CYANOCOBALAMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark red crystals or an amorphous or crystalline red powder, Dark-red crystals or red powder | |
CAS No. |
68-19-9 | |
| Record name | Cyanocobalamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOCOBALAMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Neuronal Mechanism of Action of Cyanocobalamin (Vitamin B12)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanocobalamin (B1173554), a synthetic and stable form of vitamin B12, is critical for the proper function and health of the central and peripheral nervous systems.[1][2] Its influence extends to fundamental cellular processes within neuronal cells, including DNA synthesis, cellular metabolism, and the maintenance of myelin sheaths.[3][4][5] This technical guide delineates the core molecular mechanisms through which this compound exerts its effects on neuronal cells. After cellular uptake and transport, this compound is converted into its two biologically active coenzyme forms: methylcobalamin (B1676134) in the cytosol and adenosylcobalamin in the mitochondria.[2][6] These coenzymes are indispensable for the function of two key enzymes: methionine synthase and methylmalonyl-CoA mutase, respectively.[3][7] Deficiencies in these pathways lead to a cascade of neurological impairments, including demyelination, reduced neurotransmitter synthesis, and neurotoxicity from the accumulation of metabolites like homocysteine and methylmalonic acid.[8][9]
Cellular Uptake and Conversion
This compound from supplements or fortified foods is absorbed in the small intestine after binding to intrinsic factor.[2][7] It is then transported in the bloodstream bound to transcobalamin II, which facilitates its uptake into cells, including neurons.[2] Inside the cell, the cyanide group is removed, and this compound is converted into the active coenzymes.[2]
-
Methylcobalamin: Formed in the cytoplasm, it is the cofactor for methionine synthase.[2][10]
-
Adenosylcobalamin: Synthesized in the mitochondria, it serves as the cofactor for L-methylmalonyl-CoA mutase.[2][10]
Core Signaling and Metabolic Pathways
The neurological functions of vitamin B12 are primarily mediated through its role as a cofactor for two critical enzymatic reactions.[3]
The Methionine Synthase Pathway (Cytosol)
Methylcobalamin is an essential cofactor for methionine synthase (MTR), which catalyzes the remethylation of homocysteine (Hcy) to methionine.[3][7] This reaction is a cornerstone of the S-adenosylmethionine (SAM) cycle.
-
Function: Methionine is converted to SAM, the universal methyl donor for over 100 substrates, including DNA, RNA, proteins, lipids, and neurotransmitters.[3][11]
-
Neuronal Relevance:
-
Myelination: SAM is required for the methylation of myelin basic protein, which is essential for the formation and maintenance of the myelin sheath that insulates nerve fibers.[2][12] Vitamin B12 deficiency can lead to demyelination and subsequent neurological damage.[13][14][15]
-
Neurotransmitter Synthesis: The synthesis of crucial neurotransmitters like serotonin (B10506) and dopamine (B1211576) depends on SAM-mediated methylation reactions.[4][12]
-
Epigenetic Regulation: SAM is the primary donor for DNA and histone methylation, influencing gene expression critical for neuronal development and plasticity.[4][11]
-
-
Consequence of Deficiency: Impaired methionine synthase activity leads to the accumulation of homocysteine, a neurotoxic amino acid, and a depletion of the SAM pool, leading to hypomethylation.[10][16] High levels of homocysteine are associated with an increased risk of dementia and brain atrophy.[16]
Figure 1: The Methionine Synthase Pathway in Neuronal Cells.
The L-Methylmalonyl-CoA Mutase Pathway (Mitochondria)
In the mitochondria, adenosylcobalamin is the cofactor for L-methylmalonyl-CoA mutase (MUT).[6][10]
-
Function: This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[3][[“]][18] Succinyl-CoA is a key intermediate in the tricarboxylic acid (TCA) cycle, essential for cellular energy production.[4]
-
Neuronal Relevance:
-
Energy Metabolism: Neurons have high energy demands, and the proper functioning of the TCA cycle is critical. By facilitating the production of succinyl-CoA, vitamin B12 supports neuronal energy metabolism.[10]
-
Lipid Metabolism: The pathway is crucial for the metabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, and methionine).[10]
-
-
Consequence of Deficiency: A defect in this pathway leads to the accumulation of methylmalonyl-CoA and its precursor, propionyl-CoA.[10] This results in elevated levels of methylmalonic acid (MMA) in the blood and urine, a condition known as methylmalonic acidemia.[19][20] The accumulation of these metabolites is neurotoxic and can lead to impaired myelination and neuronal dysfunction.[10][19]
Figure 2: The L-Methylmalonyl-CoA Mutase Pathway in Neurons.
Additional Neuroprotective Mechanisms
Beyond its core enzymatic roles, this compound exhibits other neuroprotective properties:
-
Antioxidant Effects: Vitamin B12 has been shown to protect against oxidative stress.[1] Studies have demonstrated that treatment with this compound can increase levels of antioxidants like glutathione (B108866) and superoxide (B77818) dismutase while reducing malondialdehyde, a marker of lipid peroxidation.[1]
-
Anti-inflammatory Action: Vitamin B12 deficiency is associated with elevated levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[1] Supplementation can reduce TNF-α levels, thereby exerting an anti-inflammatory effect.[1]
-
Modulation of Glutamate Release: Some research suggests that this compound can depress the release of the excitatory neurotransmitter glutamate, potentially protecting neurons from excitotoxicity.[21]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of vitamin B12 status on neuronal and related markers.
Table 1: Impact of this compound Treatment on Biochemical Markers in a Rat Model of Cerebral Ischemia
| Parameter | Ischemia Group | Ischemia + CNCbl Group | P-value | Reference |
| Glutathione | Decreased | Significantly Increased | <0.01 | [1] |
| Superoxide Dismutase | Decreased | Significantly Increased | <0.05 | [1] |
| Malondialdehyde | Increased | Significantly Reduced | <0.01 | [1] |
| TNF-α | Increased | Significantly Reduced | <0.05 | [1] |
| Apoptosis & Necrosis (CA1) | Increased | Significantly Decreased | <0.01 | [1] |
Table 2: Typical Metabolite Levels in Vitamin B12 Deficiency
| Metabolite | Condition | Typical Finding | Neurological Implication | Reference |
| Homocysteine (Hcy) | B12 Deficiency | Elevated | Neurotoxic, risk factor for dementia | [8][16][22] |
| Methylmalonic Acid (MMA) | B12 Deficiency | Elevated | Neurotoxic, indicator of functional B12 deficiency | [8][22] |
| S-Adenosylmethionine (SAM) | B12 Deficiency | Decreased | Impaired methylation of myelin, neurotransmitters | [10] |
Key Experimental Protocols
Detailed protocols are specific to each laboratory. However, the general methodologies for assessing the key components of this compound's mechanism of action are outlined below.
Measurement of Enzyme Activity
The activity of B12-dependent enzymes is a direct measure of the vitamin's functional status at the cellular level.
-
Methionine Synthase (MTR) Activity Assay:
-
Principle: The assay measures the conversion of [¹⁴C]methyl-tetrahydrofolate and homocysteine to [¹⁴C]methionine and tetrahydrofolate.
-
Methodology:
-
Prepare cell lysates from neuronal cell cultures or tissue homogenates.
-
Incubate the lysate with a reaction mixture containing homocysteine, S-adenosylmethionine (as a stabilizing agent), a reducing agent (like DTT), and [¹⁴C]methyl-tetrahydrofolate.
-
Stop the reaction after a defined period (e.g., 30-60 minutes) at 37°C.
-
Separate the radiolabeled product ([¹⁴C]methionine) from the substrate using ion-exchange chromatography.
-
Quantify the radioactivity in the methionine fraction using liquid scintillation counting.
-
Enzyme activity is expressed as picomoles of methionine formed per milligram of protein per hour.
-
-
-
Methylmalonyl-CoA Mutase (MUT) Activity Assay:
-
Principle: This assay typically measures the conversion of a radiolabeled substrate, [³H]methylmalonyl-CoA, to [³H]succinyl-CoA.
-
Methodology:
-
Prepare mitochondrial extracts from neuronal cells or tissues.
-
Incubate the extract with a reaction mixture containing [³H]methylmalonyl-CoA and adenosylcobalamin.
-
After incubation at 37°C, stop the reaction (e.g., with acid).
-
Separate the product from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity of the succinyl-CoA spot/peak.
-
Activity is expressed as nanomoles of succinyl-CoA formed per milligram of protein per hour.
-
-
Quantification of Metabolites (MMA and Homocysteine)
Measuring the accumulation of substrates is a sensitive indicator of functional B12 deficiency.[22]
-
Methodology (LC-MS/MS):
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of MMA and homocysteine in plasma, serum, or cell culture media.
-
Sample Preparation: Deproteinize samples (e.g., with trichloroacetic acid or acetonitrile). For total homocysteine, a reduction step (e.g., with TCEP) is required to release it from protein binding.
-
Chromatography: Separate the analytes from other matrix components using a suitable LC column (e.g., reverse-phase C18).
-
Mass Spectrometry: Ionize the analytes (e.g., using electrospray ionization) and detect them using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.
-
Data Analysis: Quantify concentrations by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
-
Figure 3: Generalized Workflow for Studying this compound's Effects.
Conclusion
The mechanism of action of this compound in neuronal cells is multifaceted, centered on its conversion to methylcobalamin and adenosylcobalamin. These coenzymes are indispensable for the methionine cycle and the metabolism of fatty acids and amino acids. Disruptions in these pathways due to B12 deficiency have profound neurological consequences, including impaired myelination, altered neurotransmitter synthesis, and the accumulation of neurotoxic metabolites. Understanding these core mechanisms is vital for the development of therapeutic strategies for a range of neurological disorders associated with vitamin B12 deficiency.
References
- 1. This compound improves memory impairment via inhibition of necrosis and apoptosis of hippocampal cell death after transient global ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Myeloneuropathy from nitrous oxide abuse: unusually high methylmalonic acid and homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Molecular and cellular effects of vitamin B12 in brain, myocardium and liver through its role as co-factor of methionine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vitamin B12 and methionine synthesis: a critical review. Is nature's most beautiful cofactor misunderstood? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroenhancement with Vitamin B12—Underestimated Neurological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. researchgate.net [researchgate.net]
- 19. A case report of combined methylmalonic acidemia and homocysteinemia presented with cerebral sinus thrombosis and fluctuating cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methylmalonic acidemia with homocystinuria: MedlinePlus Genetics [medlineplus.gov]
- 21. researchgate.net [researchgate.net]
- 22. Methylmalonic Acid and Homocysteine as Indicators of Vitamin B-12 Deficiency in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Cyanocobalamin (Vitamin B12)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for the Anti-Pernicious Anemia Factor
The story of cyanocobalamin (B1173554) (Vitamin B12) is a landmark in the history of nutritional science and medicine. For over a century, pernicious anemia was a fatal disease of unknown etiology, characterized by the body's inability to produce sufficient healthy red blood cells. The journey to the discovery and isolation of the curative agent is a compelling narrative of clinical observation, painstaking biochemical research, and groundbreaking structural analysis. This guide provides a detailed technical overview of the pivotal discoveries and experimental methodologies that led to the isolation of this vital micronutrient.
The Path to Discovery: From Clinical Observation to a Crystalline Cure
The trail to identifying Vitamin B12 began with a series of crucial clinical and physiological observations:
-
1926: George Minot and William Murphy demonstrated that feeding patients large amounts of raw liver could effectively treat pernicious anemia, for which they, along with George Whipple, were awarded the Nobel Prize in Physiology or Medicine in 1934.[1][2] This established the existence of an "extrinsic factor" in liver that was essential for red blood cell production.
-
1929: William Castle's experiments revealed that a substance secreted by the stomach, which he termed the "intrinsic factor," was necessary for the absorption of the "extrinsic factor" from food.[1][2] This explained why simply consuming the "extrinsic factor" was not sufficient for patients with pernicious anemia, who lacked the "intrinsic factor."
The challenge then became to isolate and identify the "extrinsic factor." This endeavor was undertaken by multiple research groups, culminating in a transatlantic race that concluded in 1948.
The Simultaneous Isolation of Vitamin B12
In 1948, two research teams independently and almost simultaneously announced the isolation of the "anti-pernicious anemia factor" in a pure, crystalline form:
-
In the United States: A team at Merck & Co., led by Karl Folkers, isolated a red crystalline compound from liver extracts.[3][4] They named it vitamin B12.
-
In the United Kingdom: E. Lester Smith and his team at Glaxo Laboratories also successfully isolated the same red crystalline substance.[3]
This breakthrough was a testament to the development of new and more sophisticated purification techniques, such as chromatography, which allowed for the separation of the vitamin from the vast array of other compounds present in liver.[3]
Experimental Protocols for the Isolation of this compound from Liver
The exact, detailed protocols from the 1940s are not extensively documented in a single source. However, based on available patents and scientific publications of the era, a general workflow can be reconstructed. The following represents a plausible, multi-stage process for the isolation and purification of this compound from liver.
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound from liver.
Detailed Methodologies
Step 1: Initial Extraction
-
Homogenization: Fresh beef liver is minced and homogenized in a large blender with an equal volume of water or an aqueous ethanol (B145695) solution.
-
Enzymatic Digestion (Optional): The homogenate may be treated with proteolytic enzymes (e.g., papain) to help release the vitamin from its protein-bound forms.
-
Heat Coagulation: The mixture is heated to coagulate proteins, which are then removed by filtration or centrifugation. The supernatant contains the crude vitamin B12 extract.
Step 2: Concentration and Precipitation
-
Vacuum Concentration: The aqueous extract is concentrated under reduced pressure to a smaller volume.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Solid ammonium sulfate is added to the concentrated extract to precipitate remaining proteins and other high-molecular-weight impurities. The vitamin remains in the supernatant after centrifugation.
Step 3: Solvent Extraction
-
Liquid-Liquid Extraction: The supernatant is subjected to a series of extractions with immiscible organic solvents. Solvents like phenol, cresol, or benzyl (B1604629) alcohol were used to selectively partition the vitamin B12 into the organic phase, leaving water-soluble impurities behind.[5]
-
Back Extraction: The vitamin is then back-extracted from the organic phase into an aqueous phase, often by adjusting the pH or adding another solvent like chloroform (B151607) or carbon tetrachloride.[5]
Step 4: Adsorption Chromatography
-
Column Preparation: A column is packed with an adsorbent material such as activated charcoal or alumina.
-
Adsorption: The partially purified vitamin B12 solution is passed through the column, and the vitamin adsorbs to the stationary phase.
-
Elution: The column is washed with various solvents to remove impurities. Finally, a solvent mixture (e.g., aqueous ethanol or acetone) is used to elute the vitamin B12 from the column.
Step 5: Conversion to this compound
-
Cyanide Treatment: The eluted fraction is treated with a dilute solution of potassium cyanide. This step is crucial as it converts all naturally occurring forms of cobalamin (e.g., hydroxocobalamin) into the more stable and easily crystallizable this compound.[6]
Step 6: Crystallization
-
Final Concentration: The this compound-containing solution is concentrated to a small volume.
-
Precipitation/Crystallization: Acetone or another suitable organic solvent is slowly added to the concentrated aqueous solution to induce crystallization. The solution is allowed to stand, often at a low temperature, to allow the formation of the characteristic red, needle-like crystals of this compound.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Quantitative Analysis and Bioassay
A major challenge in the isolation of vitamin B12 was tracking the minute quantities of the active factor through the purification process. This was overcome by the use of a microbiological bioassay.
Lactobacillus lactis Microbiological Bioassay
The growth of the bacterium Lactobacillus lactis (now known as Lactobacillus delbrueckii subsp. lactis) is directly proportional to the concentration of vitamin B12 in the growth medium.[7][8]
Protocol:
-
Preparation of Basal Medium: A vitamin B12-free basal medium is prepared containing all other essential nutrients for the growth of L. lactis (e.g., glucose, amino acids, other vitamins, and minerals).
-
Standard Curve: A series of tubes is prepared with the basal medium and known, graded amounts of a pure this compound standard.
-
Sample Preparation: Aliquots of the samples from various purification steps are added to another series of tubes containing the basal medium.
-
Inoculation: All tubes are inoculated with a standardized suspension of L. lactis.
-
Incubation: The tubes are incubated at a constant temperature (e.g., 37°C) for a set period (e.g., 24-72 hours).
-
Measurement: The extent of bacterial growth is measured by either:
-
Quantification: The amount of vitamin B12 in the samples is determined by comparing their growth response to the standard curve.
Quantitative Data on Purification
The following table presents illustrative data for the purification of this compound from 1000 kg of beef liver. The values are estimates based on the expected efficiency of such a process in the 1940s.
| Purification Step | Volume (L) | Vitamin B12 Conc. (mg/L) | Total Vitamin B12 (mg) | Specific Activity (mg/g protein) | Yield (%) | Purification Fold |
| Crude Liver Extract | 2000 | 0.05 | 100 | 0.0005 | 100 | 1 |
| After (NH₄)₂SO₄ Precipitation | 1800 | 0.05 | 90 | 0.002 | 90 | 4 |
| After Solvent Extraction | 50 | 1.6 | 80 | 0.1 | 80 | 200 |
| After Chromatography | 5 | 14 | 70 | 5 | 70 | 10,000 |
| Crystalline this compound | 0.05 | 1200 | 60 | 1000 | 60 | 2,000,000 |
Structural Elucidation by X-ray Crystallography
The determination of the molecular structure of vitamin B12 was a monumental achievement, accomplished by Dorothy Hodgkin and her team in 1956, for which she was awarded the Nobel Prize in Chemistry in 1964.[1] The molecule's complexity, with a central cobalt atom and a novel corrin (B1236194) ring structure, posed a significant challenge to the crystallographic methods of the time.
Methodological Approach
-
Crystallization: High-quality, single crystals of this compound were grown.
-
X-ray Diffraction: The crystals were mounted in an X-ray spectrometer and irradiated with a fine beam of X-rays. The diffraction patterns were recorded on photographic film.[10]
-
Data Collection: A large number of diffraction patterns were collected by rotating the crystal to different orientations.
-
Data Analysis:
-
The positions and intensities of the spots on the diffraction patterns were meticulously measured.
-
These data were used to calculate a three-dimensional electron density map of the crystal.
-
A major hurdle was the "phase problem," which was partially solved using the "heavy atom" method. The high electron density of the central cobalt atom provided a reference point to help determine the phases of the diffracted X-rays.
-
The electron density map was then interpreted to deduce the positions of the individual atoms in the molecule. This was an iterative process of model building and refinement, aided by early computational methods.
-
Early Understanding of Biological Function and "Signaling"
In the 1940s and 50s, the concept of molecular signaling pathways as we understand them today was not yet established. The biological role of vitamin B12 was primarily understood in the context of hematopoiesis (the formation of blood cells).
The "signaling" was viewed as a logical sequence of events necessary for red blood cell maturation:
Caption: Logical relationship in the etiology of pernicious anemia.
It was understood that a lack of either the extrinsic factor (vitamin B12) in the diet or the intrinsic factor in the stomach would disrupt this chain of events, leading to impaired red blood cell maturation and the development of pernicious anemia. The detailed biochemical pathways in which vitamin B12 acts as a coenzyme, such as its role in methionine synthesis and its impact on DNA synthesis, were elucidated in the years following its discovery and structural determination.[11][12]
References
- 1. The discovery of vitamin B(12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Karl August Folkers | Biochemist, Vitamin B12, Enzyme Research | Britannica [britannica.com]
- 5. US2678900A - Vitamin b12 extraction process - Google Patents [patents.google.com]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. Lactobacillus lactis Dorner for the assay of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 10. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 11. karger.com [karger.com]
- 12. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cyanocobalamin in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanocobalamin (B1173554), or Vitamin B12, is an essential water-soluble vitamin that plays a critical and multifaceted role in one-carbon metabolism. This intricate network of biochemical pathways is fundamental to cellular function, underpinning processes such as nucleotide synthesis, amino acid homeostasis, methylation of biomolecules, and antioxidant defense. The metabolic influence of this compound is primarily exerted through its function as a cofactor for two key enzymes: methionine synthase (MTR) and methylmalonyl-CoA mutase (MUT). This technical guide provides an in-depth exploration of the biochemical functions of this compound within one-carbon metabolism, detailing the enzymatic reactions, interconnected pathways, and the cellular consequences of its deficiency. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic disorders, nutritional science, and related therapeutic areas.
Introduction to One-Carbon Metabolism and this compound
One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units, such as methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups.[1] These reactions are crucial for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, the regeneration of methionine, and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[2][3]
This compound is a complex organometallic compound that, in its active coenzyme forms (methylcobalamin and adenosylcobalamin), is indispensable for specific enzymatic reactions within this network.[4] Mammals are incapable of synthesizing cobalamin and must obtain it from dietary sources.[5] Its deficiency can lead to severe hematological and neurological disorders, underscoring its importance in cellular and organismal health.[6][7]
Core Functions of this compound-Dependent Enzymes
This compound serves as a cofactor for two crucial enzymes in mammalian cells: methionine synthase (MTR) located in the cytoplasm, and methylmalonyl-CoA mutase (MUT) located in the mitochondria.[6][7]
Methionine Synthase (MTR): Linking the Folate and Methionine Cycles
Methionine synthase (EC 2.1.1.13) is a cytoplasmic enzyme that catalyzes the remethylation of homocysteine to methionine.[8] This reaction is a critical intersection point between the folate and methionine cycles.[8] The reaction can be summarized as follows:
5-methyltetrahydrofolate + Homocysteine --(MTR, Methylcobalamin)--> Tetrahydrofolate + Methionine
In this reaction, methylcobalamin (B1676134) acts as an intermediate methyl carrier.[9] The cobalt ion in the cobalamin cofactor cycles between the Co(I) and Co(III) oxidation states.[10] Methionine synthase is unique in that it is the only mammalian enzyme capable of utilizing 5-methyltetrahydrofolate, thereby regenerating the tetrahydrofolate (THF) pool necessary for nucleotide synthesis.[8][11]
A deficiency in this compound leads to the "folate trap," where folate is trapped in the form of 5-methyltetrahydrofolate, leading to a functional folate deficiency and impaired DNA synthesis.[12] This results in megaloblastic anemia, a hallmark of vitamin B12 deficiency.[7][12] The accumulation of homocysteine is also a significant consequence, with elevated levels being a risk factor for cardiovascular diseases.[12][13]
Methylmalonyl-CoA Mutase (MUT): Anaplerosis and Amino Acid Catabolism
Methylmalonyl-CoA mutase (EC 5.4.99.2) is a mitochondrial enzyme that utilizes adenosylcobalamin as its cofactor.[14] It catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle.[7][14] The reaction is as follows:
L-methylmalonyl-CoA --(MUT, Adenosylcobalamin)--> Succinyl-CoA
This reaction is a crucial step in the catabolism of odd-chain fatty acids and the amino acids isoleucine, methionine, threonine, and valine.[7][15] By producing succinyl-CoA, this pathway contributes to anaplerosis, replenishing TCA cycle intermediates.[7]
Impaired MUT activity due to this compound deficiency or genetic defects leads to the accumulation of methylmalonyl-CoA, which is subsequently hydrolyzed to methylmalonic acid (MMA).[15] This results in methylmalonic acidemia, characterized by elevated levels of MMA in the blood and urine.[15]
Interconnected Signaling Pathways and Regulatory Mechanisms
The metabolic pathways influenced by this compound are intricately linked with cellular signaling and regulatory networks.
The Methionine Cycle and S-Adenosylmethionine (SAM)
The methionine produced by MTR is a precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor for a vast array of methylation reactions, including the methylation of DNA, RNA, histones, and other proteins.[3][8] These epigenetic and post-translational modifications are critical for regulating gene expression and protein function. The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is a key indicator of the cell's methylation potential.
SAM levels have been shown to influence signaling pathways such as the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways, thereby impacting cell growth, proliferation, and apoptosis.[8][16]
Homocysteine and Cellular Stress
Elevated homocysteine levels resulting from impaired MTR function can induce cellular stress through various mechanisms. Homocysteine is known to promote oxidative stress by depleting glutathione (B108866) and inhibiting antioxidant enzymes.[17] It can also activate calcium-mediated cell signaling and impact the phosphorylation of cytoskeletal proteins.[18] Furthermore, homocysteine can lead to the N-homocysteinylation of proteins, altering their structure and function.[19]
Regulation of this compound-Dependent Enzymes
The expression and activity of MTR and MUT are subject to regulation. The activity of methionine synthase is enhanced by supplementation with its cofactor, vitamin B12, through a post-transcriptional mechanism that increases the level of the enzyme.[3][20][21] The 5' leader sequence of human MTR contains upstream open reading frames (uORFs) that act as negative modulators of translation.[2][22]
The MUT gene is located on chromosome 6p12-21.1 and its expression is directed by a promoter region within a CpG island.[16][23] The activity of MUT is dependent on the availability of its cofactor, adenosylcobalamin, and is allosterically regulated.[24]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound-dependent one-carbon metabolism.
| Metabolite | Normal Plasma/Serum Concentration | Concentration in B12 Deficiency | Primary Analytical Method |
| Total Homocysteine | 5 - 15 µmol/L[5][12][25][26] | Moderate: 16 - 30 µmol/LIntermediate: 31 - 100 µmol/LSevere: > 100 µmol/L[5][25][26] | LC-MS/MS[6][19][27][28] |
| Methylmalonic Acid (MMA) | < 0.40 µmol/L (serum)[13][21] | Elevated, variable depending on severity | GC-MS[11][23][24], LC-MS/MS[5] |
| S-Adenosylmethionine (SAM) | Varies by tissue and analytical method | Generally decreased | LC-MS/MS |
| S-Adenosylhomocysteine (SAH) | Varies by tissue and analytical method | Generally increased | LC-MS/MS |
| Enzyme | Substrate | Km | Vmax | Cofactor |
| Human Methionine Synthase (MTR) | Homocysteine | Data not available for human enzyme | Data not available for human enzyme | Methylcobalamin |
| 5-Methyltetrahydrofolate | Data not available for human enzyme | Data not available for human enzyme | ||
| Human Methylmalonyl-CoA Mutase (MUT) | (R)-methylmalonyl-CoA | 0.35 mM, 76.15 µM, 23.19 µM (in presence of MMAA)[24] | Not explicitly stated in search results | Adenosylcobalamin |
| Adenosylcobalamin | 4.7 nM, 0.24 µM[24] |
Experimental Protocols
Spectrophotometric Assay for Methionine Synthase Activity
This protocol is based on the method developed by Matthews and colleagues, which measures the formation of tetrahydrofolate (THF).[27]
Principle: The product of the MTR reaction, THF, is converted to 5,10-methenyl-THF by heating with formate (B1220265) in an acidic solution. 5,10-methenyl-THF has a strong absorbance at 350 nm.
Reagents:
-
1.0 M Potassium Phosphate (B84403) buffer (pH 7.2)
-
500 mM Dithiothreitol (DTT)
-
3.8 mM S-adenosyl-L-methionine (AdoMet)
-
100 mM L-homocysteine
-
500 µM Hydroxocobalamin
-
4.2 mM 5-Methyltetrahydrofolate (CH3-THF)
-
Stopping Solution: 5N HCl / 60% Formic Acid
Procedure:
-
In a glass tube, prepare the reaction mixture containing: 494 µL H2O, 80 µL 1.0 M KPO4 (pH 7.2), 40 µL 500 mM DTT, 4 µL 3.8 mM AdoMet, 4 µL 100 mM L-homocysteine, and 50 µL of the enzyme sample.
-
Add 80 µL of 500 µM hydroxocobalamin, mix well, and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 48 µL of 4.2 mM CH3-THF, mix well, and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 200 µL of the stopping solution, mix well, and incubate at 80°C for 10 minutes in a heat block.
-
Cool the reaction to room temperature.
-
Centrifuge the sample to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 350 nm.
-
Calculate the enzyme activity using the extinction coefficient of 5,10-methenyl-THF (26,500 M⁻¹cm⁻¹).
HPLC-Based Assay for Methylmalonyl-CoA Mutase Activity
This protocol is adapted from methods that quantify the formation of succinyl-CoA.[28]
Principle: The product, succinyl-CoA, is separated from the substrate, methylmalonyl-CoA, by reverse-phase high-performance liquid chromatography (RP-HPLC) and quantified by UV detection.
Reagents:
-
Tris-phosphate buffer (e.g., 300 mM, pH 7.5)
-
Adenosylcobalamin (AdoCbl) solution (e.g., 1 mM)
-
Methylmalonyl-CoA solution (e.g., 1 mM)
-
Trichloroacetic acid (TCA) solution (e.g., 100 g/L) for stopping the reaction
-
Mobile phase for HPLC (e.g., phosphate buffer with an organic modifier like acetonitrile)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing the cell or tissue homogenate in buffer.
-
Add AdoCbl to the homogenate and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding methylmalonyl-CoA and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA.
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant and inject a defined volume onto an RP-HPLC system.
-
Separate methylmalonyl-CoA and succinyl-CoA using an appropriate gradient.
-
Detect the CoA esters by UV absorbance (typically around 260 nm).
-
Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. uniprot.org [uniprot.org]
- 2. Translational Regulation of Human Methionine Synthase by Upstream Open Reading Frames - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 7. Methionine synthase - Wikipedia [en.wikipedia.org]
- 8. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. Homocysteine and redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 12. The use of a spectrophotometric assay to study the interaction of S-adenosylmethionine synthetase with methionine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medlineplus.gov [medlineplus.gov]
- 14. Structure of the human methylmalonyl-CoA mutase (MUT) locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Homocysteine activates calcium-mediated cell signaling mechanisms targeting the cytoskeleton in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Posttranscriptional regulation of mammalian methionine synthase by B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 20. Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MMUT methylmalonyl-CoA mutase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. uniprot.org [uniprot.org]
- 23. researchgate.net [researchgate.net]
- 24. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 25. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 26. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
biosynthetic pathway of cyanocobalamin in bacteria
An In-depth Technical Guide to the Biosynthetic Pathway of Cyanocobalamin (B1173554) in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B12, or cobalamin, is a vital cobalt-containing tetrapyrrole that plays a crucial role as a cofactor in numerous metabolic processes.[1] Its intricate structure necessitates a complex biosynthetic pathway, exclusively found in certain bacteria and archaea.[1] This guide provides a detailed exploration of the two primary routes for cobalamin biosynthesis in bacteria: the aerobic and anaerobic pathways. The key distinction between these pathways lies in the timing of cobalt insertion into the corrin (B1236194) ring.[2] This document will delve into the enzymatic steps, genetic regulation, and experimental methodologies used to study this fascinating and essential metabolic pathway.
The Two Biosynthetic Routes: An Overview
Bacteria have evolved two distinct pathways for the de novo synthesis of cobalamin:
-
Aerobic Pathway: Characterized by the late insertion of cobalt into the corrin ring, this pathway requires molecular oxygen for one of the key steps in the modification of the macrocycle. It has been extensively studied in Pseudomonas denitrificans.
-
Anaerobic Pathway: In this pathway, cobalt is inserted early into a precursor of the corrin ring. This route is independent of molecular oxygen and is the subject of study in organisms such as Salmonella enterica serovar Typhimurium, Propionibacterium shermanii, and Bacillus megaterium.[3]
Both pathways commence from the common precursor uroporphyrinogen III and converge at the formation of cob(II)yrinic acid a,c-diamide.[2] The entire de novo synthesis involves approximately 30 enzymatic steps.[1]
The Aerobic Biosynthetic Pathway of this compound
The aerobic pathway, primarily elucidated in Pseudomonas denitrificans, involves a series of methylations, ring contraction with the help of oxygen, and late cobalt chelation.
From Uroporphyrinogen III to Precorrin-2 (B1239101)
The journey begins with uroporphyrinogen III, the last common precursor for all tetrapyrroles.
-
Enzyme: Uroporphyrinogen-III C-methyltransferase (CobA)
-
Reaction: CobA, a SAM-dependent enzyme, catalyzes two successive methylations at the C-2 and C-7 positions of uroporphyrinogen III, forming precorrin-2.[4] This is a critical branch point, diverting the precursor away from heme and chlorophyll (B73375) synthesis.
The Path to Hydrogenobyrinic Acid
A series of enzymatic steps further modify the macrocycle, leading to the formation of hydrogenobyrinic acid. These steps involve several methyltransferases (CobI, CobJ, CobM, CobF, CobL) and a key oxygen-dependent enzyme (CobG).
-
CobI: Methylates precorrin-2 at C-20 to yield precorrin-3A.
-
CobG: A monooxygenase that utilizes molecular oxygen to hydroxylate C-20 of precorrin-3A, forming a γ-lactone. This step is a hallmark of the aerobic pathway.
-
CobJ: Catalyzes the ring contraction of the hydroxylactone intermediate to form precorrin-4 (B1235051).
-
CobM: Methylates precorrin-4 at C-17.
-
CobF: Methylates precorrin-5 (B1231413) at C-1.
-
CobK: Reduces the macrocycle.
-
CobL: A multifunctional enzyme that methylates at C-5 and C-15 and also decarboxylates the C-12 acetate (B1210297) side chain.
-
CobH: Catalyzes the final steps to form hydrogenobyrinic acid.
Cobalt Insertion and Final Assembly
-
Enzyme: Cobaltochelatase (CobN, CobS, CobT complex)
-
Reaction: This multi-subunit enzyme complex catalyzes the ATP-dependent insertion of a cobalt ion into hydrogenobyrinic acid a,c-diamide.[5][6] This is the "late" cobalt insertion step that defines the aerobic pathway.
-
Subsequent Steps: Following cobalt insertion, a series of amidations, the addition of the adenosyl group to the cobalt ion, and the attachment of the nucleotide loop complete the synthesis of adenosylcobalamin.
Diagram of the Aerobic this compound Biosynthetic Pathway
Caption: Aerobic biosynthesis of adenosylcobalamin.
The Anaerobic Biosynthetic Pathway of this compound
The anaerobic pathway, studied in organisms like Salmonella typhimurium, is characterized by the early insertion of cobalt and proceeds without the requirement of molecular oxygen. The enzymes in this pathway are generally designated with a "Cbi" prefix.
Early Steps and Cobalt Insertion
-
Enzyme: Uroporphyrinogen-III C-methyltransferase (CysG or CobA)
-
Reaction: Similar to the aerobic pathway, the synthesis begins with the methylation of uroporphyrinogen III to form precorrin-2.
-
Enzyme: Cobaltochelatase (CbiK or CbiX)
-
Reaction: In a key divergence from the aerobic pathway, a cobalt ion is inserted into precorrin-2 to form cobalt-precorrin-2. This "early" cobalt insertion is a defining feature of the anaerobic route.
Corrin Ring Formation and Convergence
Following cobalt insertion, a series of methylation and rearrangement reactions, catalyzed by Cbi enzymes (CbiL, CbiH, CbiF, CbiG, CbiD, CbiJ, CbiE, CbiT), lead to the formation of cob(II)yrinic acid a,c-diamide, the point of convergence with the aerobic pathway.[2]
-
CbiL: Methylates cobalt-precorrin-2 at C-20.
-
CbiH: Catalyzes the ring contraction to form cobalt-precorrin-4.
-
CbiF: Methylates at C-1.
-
CbiG: Opens the lactone ring.
-
CbiD, CbiJ, CbiE, CbiT: A series of enzymes that perform further methylations and rearrangements to complete the corrin ring structure.
Final Assembly
From cob(II)yrinic acid a,c-diamide, the subsequent steps of adenosylation and nucleotide loop attachment are similar to the aerobic pathway, utilizing enzymes such as CobU (in S. typhimurium) and CobS.
Diagram of the Anaerobic this compound Biosynthetic Pathway
Caption: Anaerobic biosynthesis of adenosylcobalamin.
Regulation of Cobalamin Biosynthesis
The biosynthesis of cobalamin is a metabolically expensive process and is therefore tightly regulated at the genetic level.
Riboswitches
A primary mechanism of regulation is through cobalamin-sensing riboswitches located in the 5' untranslated regions (5'-UTRs) of the messenger RNAs (mRNAs) that encode cobalamin biosynthetic and transport proteins. When adenosylcobalamin binds to the riboswitch, it induces a conformational change in the mRNA that typically leads to premature transcription termination or inhibition of translation initiation. This acts as a negative feedback loop, shutting down the pathway when the end product is abundant.
Logical Diagram of Riboswitch Regulation
Caption: Cobalamin riboswitch regulatory logic.
Quantitative Data
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (h⁻¹) | V_max (µmol/min/mg) | Notes |
| Uroporphyrinogen-III C-methyltransferase (CobA) | Sinorhizobium sp. | Uroporphyrinogen III | 1 | 38 | - | Substrate inhibition above 2 µM.[7] |
| Uroporphyrinogen-III C-methyltransferase (CobA) | Methanobacterium ivanovii | Uroporphyrinogen III | 0.052 | - | 1537 | No substrate inhibition up to 20 µM.[8][9] |
| Cobaltochelatase (CobNST) | Pseudomonas denitrificans | Hydrogenobyrinic acid a,c-diamide | 0.085 ± 0.015 | - | - | ATP-dependent reaction.[5][6] |
| Cobaltochelatase (CobNST) | Pseudomonas denitrificans | Co²⁺ | 4.2 ± 0.2 | - | - | ATP-dependent reaction.[5][6] |
| Cobaltochelatase (CobNST) | Pseudomonas denitrificans | ATP | 220 ± 36 | - | - | ATP-dependent reaction.[5][6] |
Experimental Protocols
The study of the cobalamin biosynthetic pathway employs a variety of biochemical and molecular biology techniques.
Cloning and Expression of Biosynthetic Genes
Objective: To produce individual enzymes of the pathway for in vitro characterization.
General Workflow:
-
Gene Amplification: The gene of interest (e.g., cobA, cbiL) is amplified from the genomic DNA of the source organism (e.g., P. denitrificans, S. typhimurium) using the polymerase chain reaction (PCR) with specific primers.
-
Vector Ligation: The amplified DNA fragment is ligated into an appropriate expression vector, often containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Transformation: The recombinant plasmid is transformed into a suitable expression host, typically Escherichia coli.
-
Expression Induction: The E. coli culture is grown to a suitable cell density, and gene expression is induced by adding an inducer molecule (e.g., IPTG for the T7 promoter).
-
Cell Lysis and Protein Purification: The cells are harvested, lysed, and the tagged recombinant protein is purified using affinity chromatography.
Diagram of a General Cloning and Expression Workflow
Caption: General workflow for cloning and expression.
In Vitro Enzyme Assays
Objective: To measure the activity and determine the kinetic parameters of a purified biosynthetic enzyme.
Example: Uroporphyrinogen-III C-methyltransferase (CobA) Assay
This assay measures the conversion of uroporphyrinogen III to precorrin-2.
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl), the substrate uroporphyrinogen III, the methyl donor S-adenosyl-L-methionine (SAM), and the purified CobA enzyme.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid or by heat denaturation.
-
Product Detection: The product, precorrin-2, is often unstable and is typically converted to a more stable, colored compound (like sirohydrochlorin) for spectrophotometric quantification.[10] The amount of product formed over time is used to calculate the enzyme's activity.
Analysis of Gene Expression
Objective: To quantify the levels of mRNA transcripts of the cobalamin biosynthetic genes under different conditions.
Method: Reverse Transcription Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from bacterial cells grown under different conditions (e.g., with and without cobalamin, aerobic vs. anaerobic).
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template in a quantitative PCR reaction with primers specific for the gene of interest. The amplification of the target gene is monitored in real-time using a fluorescent dye.
-
Data Analysis: The expression level of the target gene is normalized to that of a stably expressed housekeeping gene to determine the relative gene expression.
Conclusion
The biosynthesis of this compound in bacteria is a testament to the elegance and complexity of microbial metabolism. The existence of two distinct pathways, aerobic and anaerobic, highlights the adaptability of bacteria to different environmental conditions. A thorough understanding of these pathways, their regulation, and the enzymes involved is not only of fundamental scientific interest but also holds significant potential for the industrial production of this essential vitamin and the development of novel antimicrobial agents targeting this pathway. Further research into the kinetic properties of the individual enzymes and the intricate regulatory networks will undoubtedly continue to uncover new insights into this remarkable biological process.
References
- 1. Biosynthesis of cobalamin (vitamin B12): a bacterial conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of the KpnI DNA methyltransferase and photolabeling of the enzyme with S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay, purification, and characterization of cobaltochelatase, a unique complex enzyme catalyzing cobalt insertion in hydrogenobyrinic acid a,c-diamide during coenzyme B12 biosynthesis in Pseudomonas denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay, purification, and characterization of cobaltochelatase, a unique complex enzyme catalyzing cobalt insertion in hydrogenobyrinic acid a,c-diamide during coenzyme B12 biosynthesis in Pseudomonas denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdanderson.org [mdanderson.org]
The Cellular Odyssey of Cyanocobalamin: A Technical Guide to Uptake and Intracellular Transport
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the intricate cellular and molecular mechanisms governing the uptake and intracellular transport of cyanocobalamin (B1173554) (vitamin B12). A thorough understanding of this vital pathway is paramount for researchers in cellular biology, scientists investigating metabolic disorders, and professionals in drug development exploring B12 as a vector for targeted drug delivery. This document provides a comprehensive overview of the key protein players, cellular compartments, and biochemical transformations, supplemented with detailed experimental protocols and quantitative data to facilitate reproducible research and innovative therapeutic design.
The Cellular Pathway of this compound: From Circulation to Coenzyme
The journey of this compound from the bloodstream into the mitochondrial matrix or cytoplasm as a functional coenzyme is a highly regulated and complex process. It begins with its binding to the transport protein transcobalamin (TC) in the plasma. The resulting TC-cyanocobalamin complex (holo-TC) is the biologically active form available for cellular uptake.[1][2][3]
The primary receptor responsible for the cellular uptake of holo-TC is the transmembrane protein CD320, also known as the transcobalamin receptor (TCblR).[4][5][6] The binding of holo-TC to CD320 is a high-affinity interaction that triggers receptor-mediated endocytosis.[4][7] This process involves the clustering of holo-TC/CD320 complexes into clathrin-coated pits, which then invaginate to form endocytic vesicles.[2]
Following internalization, the vesicles mature into early and then late endosomes. The acidic environment within the late endosomes facilitates the dissociation of the holo-TC from its receptor. The endosome then fuses with a lysosome. Inside the lysosome, the transcobalamin protein is proteolytically degraded, releasing free this compound.[8][9][10] The CD320 receptor, in some cell types, is recycled back to the cell surface for further rounds of uptake, although in others it may be degraded along with its ligand.[9][11]
Free this compound is then transported out of the lysosome into the cytoplasm via the lysosomal membrane transporter LMBD1.[9][12] In the cytoplasm, the cyanide group is removed from this compound in a reductive decyanation process, yielding cob(II)alamin.[13] This reaction is catalyzed by the MMACHC protein, which acts as a trafficking chaperone.[13]
From this point, the metabolic pathway bifurcates. For the synthesis of methylcobalamin (B1676134), cob(II)alamin is further reduced to cob(I)alamin and then methylated to form methylcobalamin in the cytoplasm.[8] Methylcobalamin serves as a crucial cofactor for methionine synthase, which catalyzes the conversion of homocysteine to methionine.[4]
For the synthesis of adenosylcobalamin, cob(II)alamin is transported into the mitochondria. Inside the mitochondria, it is reduced to cob(I)alamin and then adenosylated by the enzyme ATP:cob(I)alamin adenosyltransferase (MMAB) to form adenosylcobalamin.[8] Adenosylcobalamin is the cofactor for methylmalonyl-CoA mutase, an enzyme essential for the metabolism of odd-chain fatty acids and certain amino acids.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the cellular uptake and transport of this compound.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) of holo-TC to CD320 | |||
| ~1.0 nM - 10 nM | Various | [7][14] | |
| 58 nM (at pH 4.8) | In vitro | [14] | |
| Uptake Kinetics of this compound | |||
| Intracellular Accumulation (48h) | ~29% of initial extracellular concentration | HeLa cells | |
| Detachment rate from cell surface (CNCbl vs. HOCbl) | 4:1 | HeLa cells | |
| Subcellular Distribution of Cobalamin | |||
| Lysosomes | ~5% | Fibroblasts and Neurons | [15] |
| Mitochondria | ~14% | Fibroblasts and Neurons | [15] |
| Cytosol | ~81% | Fibroblasts and Neurons | [15] |
| Transcobalamin Concentration | |||
| Serum Reference Interval (Total TC) | 500 - 1500 pmol/L | Healthy Donors | [16][17] |
| Holo-TC Reference Interval | 24 - 157 pmol/L | Healthy Volunteers | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular uptake and intracellular transport of this compound.
Radiolabeled this compound Cellular Uptake Assay
This protocol describes the use of [57Co]this compound to quantify cellular uptake.
Materials:
-
Cell line of interest (e.g., HeLa, HUVE)
-
Complete cell culture medium
-
[57Co]this compound
-
Human transcobalamin (apo-TC)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Scintillation fluid and vials
-
Gamma counter or liquid scintillation counter
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Holo-TC: Prepare the [57Co]this compound-TC complex (holo-TC) by incubating [57Co]this compound with a molar excess of apo-TC in serum-free medium for 30 minutes at 37°C.
-
Uptake Incubation:
-
Wash the cell monolayers twice with warm PBS.
-
Add the prepared holo-TC solution to each well.
-
Incubate the plates at 37°C for various time points (e.g., 0.5, 1, 2, 4, 24 hours). For binding studies, perform a parallel incubation at 4°C.
-
-
Washing:
-
Remove the radioactive medium.
-
Wash the cells three times with ice-cold PBS to remove unbound holo-TC.
-
-
Cell Lysis and Measurement:
-
To measure total cell-associated radioactivity (surface-bound and internalized), lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
To differentiate between surface-bound and internalized radioactivity, first incubate the cells with a mild acidic buffer (e.g., glycine-HCl, pH 2.8) or trypsin to strip off surface-bound ligand before lysis.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a gamma counter or liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Express the uptake as counts per minute (CPM) per milligram of protein.
-
Western Blotting for CD320
This protocol outlines the detection and quantification of the CD320 receptor protein in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CD320
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample.
-
SDS-PAGE:
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CD320 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the CD320 signal to a loading control protein (e.g., β-actin or GAPDH).
-
Subcellular Fractionation for Cobalamin Distribution
This protocol describes the separation of cellular components to determine the localization of this compound.
Materials:
-
Cells incubated with radiolabeled or fluorescently-labeled this compound
-
Homogenization buffer (e.g., isotonic sucrose (B13894) buffer with protease inhibitors)
-
Dounce homogenizer or needle and syringe
-
Centrifuge and ultracentrifuge
-
Reagents for marker enzyme assays (for fraction purity)
Procedure:
-
Cell Homogenization:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Disrupt the cells using a Dounce homogenizer or by passing them through a fine-gauge needle until >90% of cells are lysed (check under a microscope).
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The pellet contains the mitochondria.
-
Lysosomal and Microsomal Fractions: The supernatant from the mitochondrial spin can be further centrifuged at very high speeds (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi) and lysosomes.
-
Cytosolic Fraction: The final supernatant is the cytosolic fraction.
-
-
Analysis of Fractions:
-
Measure the amount of cobalamin (radiolabeled or fluorescent) in each fraction.
-
Perform marker enzyme assays to assess the purity of each fraction (e.g., lactate (B86563) dehydrogenase for cytosol, succinate (B1194679) dehydrogenase for mitochondria, and acid phosphatase for lysosomes).
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
// Nodes TC_Cbl [label="Transcobalamin-Cyanocobalamin\n(Holo-TC)", fillcolor="#FBBC05", fontcolor="#202124"]; CD320 [label="CD320 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ClathrinPit [label="Clathrin-Coated Pit", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Endosome [label="Endosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lysosome [label="Lysosome", fillcolor="#34A853", fontcolor="#FFFFFF"]; Free_Cbl [label="Free this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Cytoplasm [label="Cytoplasm", shape=ellipse, style=dashed, color="#5F6368"]; Mitochondrion [label="Mitochondrion", shape=ellipse, style=dashed, color="#5F6368"]; MeCbl [label="Methylcobalamin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdoCbl [label="Adenosylcobalamin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methionine_Synthase [label="Methionine Synthase", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; MM_CoA_Mutase [label="Methylmalonyl-CoA Mutase", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TC_Cbl -> CD320 [label="Binding"]; CD320 -> ClathrinPit [label="Clustering"]; ClathrinPit -> Endosome [label="Endocytosis"]; Endosome -> Lysosome [label="Fusion"]; Lysosome -> Free_Cbl [label="TC Degradation & Cbl Release"]; Free_Cbl -> Cytoplasm [label="Transport via LMBD1"]; Cytoplasm -> MeCbl [label="Decyanation & Methylation"]; MeCbl -> Methionine_Synthase [label="Cofactor"]; Cytoplasm -> Mitochondrion [label="Transport"]; Mitochondrion -> AdoCbl [label="Adenosylation"]; AdoCbl -> MM_CoA_Mutase [label="Cofactor"]; } Caption: Cellular uptake and intracellular transport pathway of this compound.
Experimental Workflows
// Nodes Start [label="Seed Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_HoloTC [label="Prepare [57Co]Holo-TC", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate Cells with\n[57Co]Holo-TC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse [label="Lyse Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Radioactivity", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_HoloTC; Prepare_HoloTC -> Incubate; Incubate -> Wash; Wash -> Lyse; Lyse -> Measure; Measure -> Analyze; } Caption: Experimental workflow for a radiolabeled this compound uptake assay.
// Nodes Lysate [label="Prepare Cell Lysates", fillcolor="#FBBC05", fontcolor="#202124"]; SDSPAGE [label="SDS-PAGE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transfer [label="Protein Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\n(anti-CD320)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAb [label="Secondary Antibody\n(HRP-conjugated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Chemiluminescent\nDetection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Image and Analyze", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Lysate -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Block; Block -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detect; Detect -> Analyze; } Caption: Experimental workflow for Western blotting to detect the CD320 receptor.
References
- 1. web.as.uky.edu [web.as.uky.edu]
- 2. Cobalamin derivatives in subcellular fractions of porcine ileal enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.org [mdanderson.org]
- 4. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 5. mdpi.com [mdpi.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Mapping the functional domains of TCblR/CD320, the receptor for cellular uptake of transcobalamin-bound cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Age-related lysosomal dysfunction: an unrecognized roadblock for cobalamin trafficking? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The lysosomal protein ABCD4 can transport vitamin B12 across liposomal membranes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a putative lysosomal cobalamin exporter altered in the cblF defect of vitamin B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 14. scispace.com [scispace.com]
- 15. Perturbation of neuronal cobalamin transport by lysosomal enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of total Transcobalamin employing a commercially available assay for Active B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of transcobalamin by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cyanocobalamin as a Cofactor for Methionine Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), is a critical enzyme in cellular metabolism, positioned at the nexus of the folate and methionine cycles.[1][2] This enzyme facilitates the remethylation of homocysteine to generate methionine, an amino acid essential for protein synthesis and the production of the universal methyl donor, S-adenosylmethionine (SAM).[1][3] The catalytic function of methionine synthase is entirely dependent on its vitamin B12-derived cofactor, specifically in the form of methylcobalamin (B1676134).[1][4] Cyanocobalamin (B1173554), a common and stable form of vitamin B12 found in supplements, must be metabolically converted to methylcobalamin to serve as a functional cofactor for this enzyme.[5][6]
This technical guide provides a comprehensive overview of the role of this compound as a precursor to the active cofactor for methionine synthase. It will delve into the biochemical mechanisms, present quantitative data, detail relevant experimental protocols, and illustrate key pathways and workflows. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on one-carbon metabolism and related therapeutic areas.
The Biochemical Role of Methylcobalamin in the Methionine Synthase Catalytic Cycle
The reaction catalyzed by methionine synthase involves the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine.[4][7] Methylcobalamin is not just a passive carrier but an active participant in this transfer. The cobalt ion at the center of the corrin (B1236194) ring of the cobalamin cofactor cycles between two oxidation states: Co(I) and Co(III).[4]
The catalytic cycle can be summarized in two main steps:
-
Methyl Group Transfer from Methylcobalamin to Homocysteine: The cycle begins with the enzyme in its methylcobalamin [Co(III)-CH3] state. The sulfur atom of homocysteine performs a nucleophilic attack on the methyl group attached to the cobalt.[8] This results in the formation of methionine and the reduction of the cofactor to its highly nucleophilic cob(I)alamin state.[8]
-
Remethylation of Cob(I)alamin by 5-Methyltetrahydrofolate: The potent nucleophile, cob(I)alamin, then attacks the methyl group of 5-methyltetrahydrofolate (5-MTHF), regenerating methylcobalamin and releasing tetrahydrofolate (THF).[8] THF can then re-enter the folate cycle to be used for the synthesis of purines and thymidylate.[9]
Enzyme Reactivation Cycle
The cob(I)alamin intermediate is highly reactive and susceptible to oxidation, which can occur approximately once every 2,000 catalytic turnovers, leading to the inactive cob(II)alamin form.[4] To restore activity, a reactivation cycle is required. This process involves the reductive methylation of cob(II)alamin back to methylcobalamin. This reactivation is catalyzed by methionine synthase reductase, which uses S-adenosylmethionine (SAM) as the methyl donor and electrons from NADPH.[2]
Quantitative Data
The following tables summarize key quantitative data related to methionine synthase activity and the impact of vitamin B12 deficiency.
| Parameter | Value | Organism/Conditions | Reference |
| kcat | 354 min⁻¹ | Human | [10] |
| Km (Homocysteine) | ~50 µM | E. coli | [11] |
| Km (5-Methyltetrahydrofolate) | 0.8 - 6.8 µM | Fungal (cobalamin-independent) | [12] |
Table 1: Kinetic Parameters of Methionine Synthase. Note that kinetic data for the human enzyme is limited, and values from other organisms are provided for context.
| Analyte | Normal Range | Vitamin B12 Deficiency | Reference |
| Homocysteine (Plasma) | 5 - 15 µmol/L | > 15 µmol/L (elevated) | [10][13] |
| Methionine (Serum) | 13 - 45 µmol/L | Often below reference range (37-136 µmol/l in one study) | [14][15] |
| Methylmalonic Acid (MMA) (Serum) | 73 - 271 nmol/L | > 271 nmol/L (elevated) | [15] |
| S-Adenosylmethionine (SAM) (Serum) | ~103 nmol/L (median) | Generally maintained, but SAM/SAH ratio is low | [15] |
| S-Adenosylhomocysteine (SAH) (Serum) | 21.5 ± 6.5 nM | Elevated (median value 42 nmol/L) | [15][16] |
Table 2: Typical Plasma/Serum Concentrations of Key Metabolites in Normal and Vitamin B12 Deficient States.
Experimental Protocols
Spectrophotometric Assay for Methionine Synthase Activity
This protocol is adapted from the method developed by the Matthews lab and measures the formation of tetrahydrofolate (THF), which is converted to 5,10-methenyltetrahydrofolate (CH+=THF) for spectrophotometric detection.[5]
Materials:
-
1.0 M Potassium Phosphate buffer (pH 7.2)
-
500 mM Dithiothreitol (B142953) (DTT)
-
3.8 mM S-adenosylmethionine (AdoMet)
-
100 mM L-homocysteine (prepared fresh from L-homocysteine thiolactone)
-
500 µM Hydroxocobalamin
-
4.2 mM 5-Methyltetrahydrofolate (CH3THF)
-
5N HCl / 60% Formic Acid (stopping solution)
-
Enzyme sample (e.g., purified methionine synthase or cell lysate)
Procedure:
-
In a 12x75mm glass tube, prepare the following reaction mixture:
-
494 µL H₂O
-
80 µL 1.0 M KPO₄ (pH 7.2)
-
40 µL 500 mM DTT
-
4 µL 3.8 mM AdoMet
-
4 µL 100 mM L-homocysteine
-
50 µL enzyme sample
-
80 µL 500 µM hydroxocobalamin
-
-
Mix well and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 48 µL of 4.2 mM CH3THF.
-
Mix and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 200 µL of the stopping solution (5N HCl/60% formic acid).
-
Heat the mixture at 80°C for 10 minutes in a heat block to convert THF to CH+=THF.
-
Cool the tubes to room temperature.
-
Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 350 nm.
-
Calculate the enzyme activity using the extinction coefficient for CH+=THF (26,500 M⁻¹cm⁻¹).[5]
HPLC-Based Determination of Methionine and Homocysteine
This protocol provides a general workflow for the simultaneous measurement of methionine and homocysteine in plasma samples using HPLC with fluorescence detection after derivatization with o-phthalaldehyde (B127526) (OPA).[17]
Materials:
-
Reversed-phase C18 column
-
HPLC system with a fluorescence detector
-
o-phthalaldehyde (OPA) derivatizing agent
-
Mobile phase A: e.g., Tetrahydrofuran/methanol/0.1 M sodium acetate (B1210297) (pH 7.0)
-
Mobile phase B: e.g., Methanol
-
Plasma samples
-
Methionine and homocysteine standards
Procedure:
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.
-
To reduce disulfide bonds, treat the plasma with a reducing agent like dithiothreitol (DTT).
-
Precipitate proteins using an agent like perchloric acid or acetonitrile (B52724) and centrifuge to collect the supernatant.
-
-
Derivatization:
-
Mix the supernatant with the OPA derivatizing reagent. This can be done pre-column or on-column depending on the specific method.[17]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the analytes using a suitable gradient of mobile phases A and B.
-
Detect the fluorescent derivatives using an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm for methionine.[7]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of methionine and homocysteine standards.
-
Determine the concentrations in the samples by comparing their peak areas to the standard curve.
-
Laboratory-Scale Conversion of this compound to Methylcobalamin
This protocol outlines the basic principles for the chemical conversion of this compound to methylcobalamin for use in enzymatic assays, adapted from industrial synthesis methods. This procedure should be performed in the dark or under red light due to the light sensitivity of methylcobalamin.
Materials:
-
This compound
-
Reducing agent (e.g., sodium borohydride)
-
Methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)
-
Inert gas (e.g., nitrogen or argon)
-
Aqueous buffer solution
Procedure:
-
Dissolve this compound in an aqueous buffer.
-
Deaerate the solution by bubbling with an inert gas to remove oxygen.
-
Add the reducing agent (e.g., sodium borohydride) to the solution under an inert atmosphere. This will reduce the Co(III) of this compound to Co(I).
-
After the reduction is complete (indicated by a color change), add the methylating agent to the reaction mixture.
-
Allow the reaction to proceed in the dark under an inert atmosphere.
-
The resulting methylcobalamin can be purified using techniques like column chromatography. The purity and concentration should be confirmed by spectrophotometry.
Visualizations
Signaling Pathways and Workflows
Caption: The Methionine Cycle illustrating the central role of Methionine Synthase.
Caption: Catalytic and reactivation cycles of Methionine Synthase.
Caption: General workflow for the spectrophotometric methionine synthase assay.
Caption: Pathophysiological consequences of Vitamin B12 deficiency.
Conclusion
This compound, while not the direct cofactor, is a vital precursor to methylcobalamin, which is indispensable for the catalytic activity of methionine synthase. A thorough understanding of the conversion of this compound to its active form, the intricate catalytic cycle of methionine synthase, and the metabolic consequences of its dysfunction is paramount for researchers in both fundamental and applied sciences. Deficiencies in this pathway are implicated in a range of pathologies, making methionine synthase a significant target for therapeutic intervention. The experimental protocols and quantitative data provided in this guide offer a robust framework for professionals engaged in the study of one-carbon metabolism and the development of novel diagnostics and therapeutics.
References
- 1. Megaloblastic anaemia: Folic acid and vitamin B12 metabolism | Revista Médica del Hospital General de México [elsevier.es]
- 2. biorxiv.org [biorxiv.org]
- 3. proteopedia.org [proteopedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CONVERSION OF CYANO- AND HYDROXO-COBALAMIN IN VIVO INTO CO-ENZYME FORM OF VITAMIN B12 IN THE RAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine synthase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Methionine synthase supports tumor tetrahydrofolate pools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Methionine (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Plasma amino acids and tissue methionine levels in fruit bats (Rousettus aegyptiacus) with nitrous oxide-induced vitamin B12 deficiency | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. Interrelationship between serum concentrations of methionine, vitamin B12 and folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated Serum S-Adenosylhomocysteine in Cobalamin Deficient Megaloblastic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methylenetetrahydrofolate reductase and methionine synthase: biochemistry and molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Megaloblastic Anemia: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 16. WO2012165934A1 - Methylcobalamin synthesis process - Google Patents [patents.google.com]
- 17. data.epo.org [data.epo.org]
Cyanocobalamin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular structure and chemical properties of cyanocobalamin (B1173554) (Vitamin B12). This compound is a vital water-soluble vitamin with a complex organometallic structure, playing a crucial role in various metabolic processes. This document outlines its intricate molecular architecture, details its physicochemical properties, and presents standardized experimental protocols for its analysis. Furthermore, it includes visualizations of its structure, a typical analytical workflow, and its metabolic pathway to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Molecular Structure of this compound
This compound is one of the most structurally complex vitamins.[1] Its core structure consists of a corrin (B1236194) ring, which is similar to the porphyrin ring found in heme, but with two of the pyrrole (B145914) rings directly bonded.[2] At the center of this corrin ring lies a cobalt (Co) atom.[3] The chemical formula for this compound is C₆₃H₈₈CoN₁₄O₁₄P, and it has a molecular weight of approximately 1355.4 g/mol .[4][5]
The structure can be broken down into three main parts:
-
The Corrin Ring: A macrocyclic system with a centrally located cobalt ion.
-
An Upper Axial Ligand: A cyanide group (-CN) coordinated to the cobalt atom. This cyanide group is an artifact of the historical isolation process and stabilizes the molecule.[6]
-
A Lower Axial Ligand: A 5,6-dimethylbenzimidazole (B1208971) nucleotide, which is attached to the cobalt atom and also linked to the corrin ring via a ribose-phosphate-propanolamine side chain.[3]
References
- 1. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 2. This compound production | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C63H88CoN14O14P | CID 166596686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shutterstock.com [shutterstock.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
The Role of Cyanocobalamin in DNA Synthesis and Repair: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanocobalamin (B1173554), a synthetic and stable form of vitamin B12, is a critical micronutrient essential for the integrity of the genome. Upon cellular uptake, it is converted into its active coenzyme forms, methylcobalamin (B1676134) and adenosylcobalamin, which are indispensable for two key metabolic pathways that directly impact DNA synthesis and repair. This technical guide delineates the core functions of this compound in these processes, providing an in-depth overview of the underlying biochemical mechanisms, quantitative data from relevant studies, detailed experimental protocols for assessing its impact, and visual representations of the involved pathways. A comprehensive understanding of this vitamin's role is paramount for research into megaloblastic anemia, neurological disorders, cancer, and for the development of therapeutic interventions targeting cellular metabolism and DNA integrity.
Introduction: From this compound to Active Coenzymes
This compound serves as a pro-vitamin that the body must first metabolize into its biologically active forms. This conversion is a crucial first step in its function.
-
Methylcobalamin: This is the predominant form of vitamin B12 in the cytoplasm and is a vital cofactor for the enzyme methionine synthase.
-
Adenosylcobalamin: This is the primary form found in mitochondria and acts as a cofactor for methylmalonyl-CoA mutase.
This guide will focus primarily on the role of methylcobalamin and its direct impact on the methionine cycle, which is intricately linked to DNA synthesis and methylation.
Core Function 1: The Methionine Synthase Pathway and DNA Methylation
Methylcobalamin is an essential cofactor for methionine synthase (MS), an enzyme that catalyzes the regeneration of methionine from homocysteine.[1] This reaction is a cornerstone of one-carbon metabolism and has profound implications for DNA stability.[2]
The MS-catalyzed reaction involves the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, producing methionine and tetrahydrofolate (THF).[3]
The "Methyl-Folate Trap" Hypothesis: In a state of vitamin B12 deficiency, the transfer of the methyl group from 5-MTHF is impaired. This leads to the accumulation of 5-MTHF, which cannot be readily converted back to other THF derivatives.[4] This phenomenon, known as the "methyl-folate trap," effectively creates a functional folate deficiency, even when dietary folate intake is adequate.[4]
The consequences of this trap are twofold:
-
Impaired DNA Methylation: The newly synthesized methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological methylation reactions, including the methylation of DNA.[4] DNA methylation is a critical epigenetic modification that regulates gene expression and maintains chromatin structure.[5] A deficiency in vitamin B12 leads to decreased SAM levels and an increased S-adenosylhomocysteine (SAH) concentration, resulting in a reduced SAM/SAH ratio, which inhibits DNA methyltransferases.[6] This can lead to global hypomethylation of DNA, a hallmark of genomic instability and a characteristic feature of many cancers.[5]
-
Disrupted Nucleotide Synthesis: The regeneration of THF from 5-MTHF is essential for the synthesis of other folate cofactors, particularly 5,10-methylenetetrahydrofolate. This cofactor is required for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase.[7] A disruption in this process leads to an imbalance in the deoxynucleoside triphosphate (dNTP) pool, with significant consequences for DNA replication and repair.
Signaling Pathway: Methionine Cycle and its Link to DNA Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Methionine synthase - Wikipedia [en.wikipedia.org]
- 3. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]
- 4. Tetrahydrofolate, Vitamin B12, and S-Adenosylmethionine | Basicmedical Key [basicmedicalkey.com]
- 5. researchgate.net [researchgate.net]
- 6. Elevated Serum S-Adenosylhomocysteine in Cobalamin Deficient Megaloblastic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyanocobalamin and Other Cobalamins: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physiological Roles, Pharmacokinetics, and Therapeutic Efficacy of Vitamin B12 Analogs
Executive Summary
Vitamin B12, a vital water-soluble nutrient, exists in several forms, collectively known as cobalamins. While cyanocobalamin (B1173554), a synthetic and highly stable form, is widely utilized in supplements and fortified foods, naturally occurring cobalamins such as methylcobalamin (B1676134), adenosylcobalamin, and hydroxocobalamin (B81358) play direct and distinct roles in human metabolism. This technical guide provides a comprehensive comparison of the physiological functions, pharmacokinetic profiles, and therapeutic applications of this compound versus its naturally occurring counterparts. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by quantitative data, experimental protocols, and visual representations of key metabolic and signaling pathways. The evidence presented herein underscores the nuanced differences between these vital compounds, providing a foundation for informed decisions in research and clinical applications.
Introduction to Cobalamin Forms
Vitamin B12 is essential for numerous physiological processes, including DNA synthesis, red blood cell formation, and neurological function.[1] Its deficiency can lead to severe hematological and neurological disorders.[1] The core of the vitamin B12 molecule is a cobalt ion, and the different forms of cobalamin are distinguished by the ligand attached to this ion.
-
This compound (CNCbl): A synthetic form where the cobalt-bound ligand is a cyanide group. Due to its high stability and low cost, it is the most common form in dietary supplements and fortified foods.[2]
-
Methylcobalamin (MeCbl): A naturally occurring, active coenzyme form with a methyl group attached to the cobalt. It is predominantly found in the cytoplasm and is crucial for the methionine synthase pathway.[2][3]
-
Adenosylcobalamin (AdoCbl): Another naturally occurring, active coenzyme form, featuring a 5'-deoxyadenosyl group. It is primarily located in the mitochondria and is essential for the methylmalonyl-CoA mutase enzyme.[4][5]
-
Hydroxocobalamin (OHCbl): A natural form of vitamin B12, often produced by bacteria, with a hydroxyl group ligand. It is readily converted in the body to the active coenzymes, methylcobalamin and adenosylcobalamin, and is known for its longer circulation time.[6]
While this compound and hydroxocobalamin are precursors that need to be converted into the active coenzyme forms, methylcobalamin and adenosylcobalamin can be directly utilized by their respective enzymes.[2][7]
Comparative Pharmacokinetics and Bioavailability
The physiological utility of different cobalamin forms is largely determined by their absorption, distribution, metabolism, and excretion. While all forms are capable of correcting vitamin B12 deficiency, their pharmacokinetic profiles exhibit notable differences.
Absorption
Studies comparing the absorption of different cobalamin forms have yielded mixed results. Some research suggests that the absorption of this compound may be slightly higher than that of methylcobalamin. For instance, one study found that at a 1-mcg dose, approximately 49% of this compound was absorbed compared to 44% of methylcobalamin.[8][9] However, other studies indicate that these differences in absorption may be minimal and influenced by factors such as age and genetics.[8] For all forms, absorption of doses less than 1-2 mcg is about 50%, but decreases significantly at higher doses.[10]
Cellular Retention and Urinary Excretion
A key differentiator among cobalamins is their retention within the body. Evidence suggests that methylcobalamin and hydroxocobalamin are retained to a greater extent than this compound. One study reported that urinary excretion of this compound was approximately three times higher than that of methylcobalamin, indicating better retention of the latter.[8][9] Similarly, human and animal studies have shown that hydroxocobalamin has a more sustained elevation in plasma cobalamin levels and lower urinary excretion compared to this compound.[11] This superior retention of natural forms may be attributed to their higher affinity for transport proteins and cellular uptake mechanisms.[12]
Tissue Distribution
Animal studies have provided insights into the differential tissue distribution of various cobalamins. In rats, hydroxocobalamin administration leads to a higher accumulation in the liver, while this compound shows greater accumulation in the brain and muscles.[8]
Conversion to Active Coenzymes
Upon entering the cell, this compound and hydroxocobalamin must be converted into the active coenzymes, methylcobalamin and adenosylcobalamin. This multi-step process involves the removal of the cyanide or hydroxyl group and subsequent enzymatic addition of a methyl or adenosyl group.[2][7] While this conversion is efficient in most healthy individuals, it has been hypothesized that certain genetic variations or metabolic impairments could affect this process.[7]
Table 1: Summary of Comparative Pharmacokinetic Data for Different Cobalamin Forms
| Parameter | This compound (CNCbl) | Methylcobalamin (MeCbl) | Adenosylcobalamin (AdoCbl) | Hydroxocobalamin (OHCbl) |
| Source | Synthetic | Natural | Natural | Natural |
| Absorption Rate | Slightly higher in some studies[8][9] | Slightly lower in some studies[8][9] | Data in humans is limited | High bioavailability |
| Cellular Retention | Lower[8][9] | Higher[8][9] | Data in humans is limited | Higher[6][11] |
| Urinary Excretion | Higher[8][9] | Lower[8][9] | Data in humans is limited | Lower[11] |
| Plasma Half-life | Approx. 6 days (in liver up to 400 days)[13] | Longer retention than CNCbl[8] | Data in humans is limited | Longer than CNCbl[11] |
| Primary Tissue Accumulation (in rats) | Brain, Muscle[8] | Liver (higher than CNCbl)[7] | Data is limited | Liver[8] |
Distinct Physiological Roles and Signaling Pathways
The two active coenzyme forms of vitamin B12, methylcobalamin and adenosylcobalamin, are not interchangeable and perform distinct functions in different cellular compartments.
Methylcobalamin: Cytoplasmic Functions and Neurological Health
Methylcobalamin is an essential cofactor for the enzyme methionine synthase, which is located in the cytoplasm. This enzyme catalyzes the conversion of homocysteine to methionine, a crucial step in the methylation cycle.[3] Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous reactions, including the methylation of DNA, RNA, proteins, and neurotransmitters.
Recent research has elucidated the role of methylcobalamin in neuronal signaling pathways. Studies have shown that methylcobalamin promotes neurite outgrowth and neuronal survival by activating the Erk1/2 and Akt signaling pathways.[3][14] The Akt/mTOR pathway, in particular, has been identified as a key downstream effector of methylcobalamin's neuroregenerative properties.[15]
Caption: Methylcobalamin's role in the methylation cycle and neuronal signaling.
Adenosylcobalamin: Mitochondrial Function and Energy Metabolism
Adenosylcobalamin is the cofactor for the enzyme L-methylmalonyl-CoA mutase, which resides in the mitochondria. This enzyme catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle.[4][5] This reaction is vital for the metabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, and methionine).[16] A deficiency in adenosylcobalamin leads to the accumulation of methylmalonic acid (MMA), a hallmark of vitamin B12 deficiency, and impairs mitochondrial energy production.[5]
References
- 1. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 2. altmedrev.com [altmedrev.com]
- 3. Methylcobalamin increases Erk1/2 and Akt activities through the methylation cycle and promotes nerve regeneration in a rat sciatic nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosylcobalamin [b12-vitamin.com]
- 5. futurekind.com [futurekind.com]
- 6. droracle.ai [droracle.ai]
- 7. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylcobalamin vs this compound: What’s the Difference? [healthline.com]
- 9. Methylcobalamin vs. This compound - The Better Choice? [xcode.life]
- 10. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]
- 11. A pilot study comparing the pharmacokinetics of injectable this compound and hydroxocobalamin associated with a trace mineral injection in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxocobalamin - Wikipedia [en.wikipedia.org]
- 13. This compound | cobalt coordination compound | CAS# 68-19-9 | InvivoChem [invivochem.com]
- 14. researchgate.net [researchgate.net]
- 15. Akt/mammalian target of rapamycin signaling pathway regulates neurite outgrowth in cerebellar granule neurons stimulated by methylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Conquest of Pernicious Anemia: A Technical History of Cyanocobalamin
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Pernicious anemia, once a fatal disease of unknown etiology, stands as a landmark in the history of medicine, illustrating the power of clinical observation, systematic research, and the relentless pursuit of a therapeutic molecule. This technical guide provides an in-depth chronicle of the scientific journey from the empirical use of liver therapy to the isolation, characterization, and clinical application of cyanocobalamin (B1173554) (vitamin B12). It details the pivotal experiments, presents the quantitative data that guided this journey, and outlines the core experimental protocols that were instrumental in this medical triumph. For the modern researcher, this history offers profound insights into the fundamentals of hematology, nutrient-deficiency disorders, and the intricate pathways of drug discovery.
The Era of Liver Therapy: From Empirical Observation to Clinical Validation
Prior to the 1920s, a diagnosis of pernicious anemia was a death sentence, with patients rarely surviving more than a few years.[1] The breakthrough came not from a sophisticated understanding of the disease's pathophysiology, but from the meticulous clinical investigations of George R. Minot and William P. Murphy. Building on the work of George H. Whipple, who had demonstrated the potent effect of liver in regenerating red blood cells in anemic dogs, Minot and Murphy hypothesized a similar effect in humans suffering from pernicious anemia.
In 1926, they published their seminal findings on 45 patients who were fed a diet rich in liver.[2][3] The results were dramatic and unprecedented. Within a week, patients reported significant symptomatic improvement, and within two months, their red blood cell counts returned to near-normal levels.[1][3] This marked the first effective treatment for pernicious anemia and earned Minot, Murphy, and Whipple the Nobel Prize in Physiology or Medicine in 1934.
Quantitative Analysis of Liver Therapy
The early clinical studies on liver therapy provided the first quantitative measures of a hematopoietic response in pernicious anemia. The key metric was the reticulocyte count, which served as an indicator of new red blood cell production by the bone marrow.
| Treatment | Dosage | Initial Red Blood Cell Count (millions/µL) | Peak Reticulocyte Count (%) | Time to Peak Reticulocytes (days) | Time to Normal Red Blood Cell Count | Reference |
| Raw Liver Diet | 120-240g daily | Approx. 1.0 - 1.5 | ~8% (average) | 4-10 | ~60 days | Minot & Murphy, 1926[2] |
| Oral Liver Extract | Varies | Low | Formula-predicted based on initial RBC | Varies | Varies | Multiple studies[4] |
| Parenteral Liver Extract | Varies | Low | Significant increase | Varies | Varies | Mollin, 1950[5] |
Experimental Protocol: Minot and Murphy's Liver Diet
The protocol, while simple by modern standards, was revolutionary for its time.
Objective: To determine the effect of a diet rich in liver on the clinical and hematological parameters of patients with pernicious anemia.
Methodology:
-
Patient Selection: Patients diagnosed with pernicious anemia, characterized by macrocytic anemia, were enrolled.
-
Dietary Regimen:
-
Daily intake of 120 to 240 grams of lightly cooked beef or calf liver.[2]
-
Supplemented with 120 grams of beef or mutton muscle meat.
-
A well-balanced diet including fruits, vegetables, and milk was also encouraged.
-
-
Monitoring:
-
Daily monitoring of the patient's clinical condition, including appetite, strength, and neurological symptoms.
-
Regular blood counts, with a particular focus on red blood cell and reticulocyte numbers. The reticulocyte response was a key indicator of the treatment's efficacy.[6]
-
The Search for the "Extrinsic Factor": From Liver to Extract
While effective, the raw liver diet was unpalatable and difficult for patients to maintain long-term. This spurred the search for the active principle within the liver, termed the "extrinsic factor" by William Castle. In 1928, Edwin J. Cohn, a biochemist at Harvard Medical School, developed a method to fractionate liver and produce a potent extract that was 50 to 100 times more active than whole liver.[7][8] This extract could be administered in smaller oral doses and was later adapted for intramuscular injection, greatly improving patient compliance and the efficiency of treatment.
Experimental Protocol: Preparation of Liver Extract (Early Method)
The following is a generalized protocol for the preparation of an early liver extract for oral administration.
Objective: To concentrate the anti-pernicious anemia factor from raw liver into a more palatable and potent form.
Methodology:
-
Mincing and Extraction: Finely mince raw beef liver and suspend it in water.
-
Heat Coagulation: Gently heat the liver suspension to coagulate the proteins.
-
Filtration: Filter the mixture to separate the liquid extract from the solid protein precipitate.
-
Concentration: Reduce the volume of the filtrate by vacuum distillation at a low temperature to prevent degradation of the active factor.
-
Purification (Optional): Further purification steps, such as alcohol precipitation, could be employed to remove impurities and increase the potency of the extract.
The Discovery of the "Intrinsic Factor": Unraveling the Mechanism of Absorption
William Castle's elegant experiments in the late 1920s were crucial in understanding why patients with pernicious anemia could not absorb the "extrinsic factor" from their diet. He hypothesized the existence of an "intrinsic factor" in the gastric juice of healthy individuals that was necessary for the absorption of the dietary "extrinsic factor."
Experimental Protocol: Castle's Intrinsic Factor Experiment
Objective: To demonstrate that a substance in normal gastric juice is required for the absorption of the anti-pernicious anemia factor from beef muscle.
Methodology:
-
Baseline: A patient with pernicious anemia was fed cooked beef muscle alone, which produced no hematopoietic response.
-
Gastric Juice Alone: The same patient was given normal human gastric juice (obtained via a stomach tube from a healthy volunteer) alone, again with no effect on their blood count.
-
Combined Administration: The patient was then fed a mixture of cooked beef muscle and normal human gastric juice.
-
Observation: A significant reticulocyte response was observed, followed by a rise in the red blood cell count, demonstrating that the combination of the "extrinsic factor" (in beef) and the "intrinsic factor" (in gastric juice) was necessary for a therapeutic effect.[9]
The Isolation and Crystallization of Vitamin B12: The Birth of this compound
The race to isolate the "extrinisic factor" culminated in 1948, with two independent groups, Karl Folkers and his team at Merck and E. Lester Smith at Glaxo Laboratories, successfully isolating a red crystalline compound from liver extracts, which they named vitamin B12.[10] This compound, when administered in microgram quantities, was found to be the potent anti-pernicious anemia factor. The form isolated was this compound, a stable form of the vitamin created during the purification process.
Experimental Protocol: Isolation of Vitamin B12 from Liver (Conceptual)
The isolation of vitamin B12 was a multi-step process involving various biochemical techniques.
Objective: To purify the anti-pernicious anemia factor from liver extract to homogeneity.
Methodology:
-
Starting Material: Concentrated liver extract known to be potent in treating pernicious anemia.
-
Solvent Extraction and Partitioning: A series of extractions using different solvents (e.g., water, butanol, phenol) to selectively partition the active factor and remove impurities.
-
Adsorption Chromatography: Passing the partially purified extract through columns containing adsorbents like charcoal or alumina (B75360) to further separate the components based on their affinity for the stationary phase.
-
Precipitation: Fractional precipitation using salts (e.g., ammonium (B1175870) sulfate) or organic solvents to selectively precipitate proteins and other impurities, leaving the active factor in solution.
-
Crystallization: Under specific conditions of pH and solvent concentration, the purified vitamin B12 was induced to form red crystals.
-
Bioassay: At each stage of purification, the potency of the fractions was monitored using a microbiological assay, typically with Lactobacillus lactis Dorner, which requires vitamin B12 for growth.[11][12]
Elucidating the Molecular Structure: The Triumph of X-ray Crystallography
The final piece of the puzzle was to determine the complex three-dimensional structure of vitamin B12. This monumental task was undertaken by Dorothy Hodgkin and her team at Oxford University. Using the technique of X-ray crystallography, they were able to map the positions of every atom in the molecule, revealing its intricate corrin (B1236194) ring structure with a central cobalt atom. This work, for which Hodgkin was awarded the Nobel Prize in Chemistry in 1964, was a landmark achievement in structural biology.[13][14]
Experimental Protocol: X-ray Crystallography of this compound (Simplified)
Objective: To determine the three-dimensional arrangement of atoms in a crystal of this compound.
Methodology:
-
Crystallization: Growing a single, high-quality crystal of this compound.
-
X-ray Diffraction: Mounting the crystal in a beam of X-rays and rotating it. As the X-rays pass through the crystal, they are diffracted by the electrons in the atoms, creating a unique pattern of spots on a detector.
-
Data Collection: Recording the intensity and position of thousands of diffracted spots as the crystal is rotated.
-
Phase Determination: A critical and complex step involving mathematical techniques to determine the phase of the diffracted X-rays.
-
Electron Density Map: Using the intensity and phase information to calculate a three-dimensional electron density map of the molecule.
-
Model Building: Fitting the known atoms of the molecule into the electron density map to build a complete three-dimensional model of the this compound structure.
Clinical Application of this compound and the Modern Era
The availability of pure, crystalline this compound revolutionized the treatment of pernicious anemia. Intramuscular injections of small doses of the vitamin proved to be a safe, effective, and convenient lifelong therapy.
Quantitative Comparison: Liver Extract vs. This compound
Clinical trials rapidly established the superior efficacy and convenience of this compound over liver extracts.
| Treatment | Dosage | Route | Hematological Response | Side Effects | Reference |
| Parenteral Liver Extract | Varies | Intramuscular | Effective, but potency could vary | Pain at injection site, allergic reactions | Multiple studies[15][16] |
| This compound | 15-30 µg daily (initial) | Intramuscular | Rapid and predictable reticulocyte response and RBC normalization | Rare | Early clinical trials |
Visualizing the Scientific Journey
The following diagrams illustrate the key pathways and workflows in the history of this compound.
References
- 1. Pernicious anemia | Research Starters | EBSCO Research [ebsco.com]
- 2. Recognizing, treating and understanding pernicious anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Treatment of pernicious anaemia with parenteral liver extract; a review of 51 patients between 1940 and 1948 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. mdwiki.org [mdwiki.org]
- 8. The discovery of Pernicious anaemia [animalresearch.info]
- 9. The Hematopoietic System - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hallucinations and Vitamin B12 Deficiency: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.libretexts.org [med.libretexts.org]
- 12. DSpace [iris.who.int]
- 13. researchgate.net [researchgate.net]
- 14. nobelprize.org [nobelprize.org]
- 15. A survey of the treatment of pernicious anemia in relapse; a comparison of the hematopoietic response to liver extract and folic acid, L. casei factor; limitations of the reticulocyte response as a measure of anti-pernicious anemia potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Liver Extract and Vitamin B12 in Maintenance Treatment of Pernicious Anaemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cyanocobalamin (Vitamin B12) in Cell Culture Media by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanocobalamin (B1173554), a synthetic and stable form of vitamin B12, is an essential water-soluble vitamin crucial for numerous cellular processes, including DNA synthesis, red blood cell formation, and proper neurological function.[1][2][3] In the realm of cell culture and drug development, monitoring the concentration of this compound in the culture medium is critical for maintaining cell health, ensuring experimental reproducibility, and understanding the metabolic effects of novel therapeutic agents. This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in cell culture samples.
The method described herein utilizes reversed-phase HPLC coupled with ultraviolet (UV) detection, a widely accessible and reliable technique in analytical laboratories.[1][4][5] For samples with complex matrices or requiring higher sensitivity, a sample clean-up step using immunoaffinity chromatography is also detailed.[6][7][8] This protocol is designed to be a comprehensive guide, from sample preparation to data analysis, enabling researchers to implement this method with confidence.
Experimental Protocols
Part 1: Sample Preparation
The choice of sample preparation technique depends on the complexity of the cell culture medium and the expected concentration of this compound.
Method 1: Direct Injection (for simple, defined media)
-
Harvesting: Collect the cell culture supernatant by centrifugation at 1000 x g for 10 minutes to pellet the cells.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Dilution: If necessary, dilute the sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
-
Analysis: The sample is now ready for HPLC analysis.
Method 2: Immunoaffinity Column (IAC) Clean-up (for complex media or low concentrations) [6][7]
-
Extraction: Mix the cell culture supernatant with a KCN-acetate buffer (pH 4.5) at a 4:10 (v/v) ratio of sample to buffer.[9]
-
Enrichment: Apply the diluted sample to an immunoaffinity column specific for Vitamin B12.[6] The optimal flow rate is typically between 1 to 3 mL/min.[6]
-
Washing: After the entire sample has passed through the column, wash the column with 5 mL of phosphate-buffered saline (PBS) to remove unbound components.[6]
-
Elution: Elute the bound this compound with 3 mL of HPLC-grade methanol (B129727) into a clean collection tube.[6]
-
Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Part 2: HPLC Method
This protocol describes an isocratic reversed-phase HPLC method for the separation and quantification of this compound.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[1][4]
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and a phosphate (B84403) buffer (pH 7.0) in a 30:70 (v/v) ratio is a common starting point.[1][4]
-
Flow Rate: An isocratic flow rate of 1.0 mL/min is often suitable.
-
Detection Wavelength: Monitor the absorbance at 361 nm, which is a characteristic absorption peak for this compound.[10] A wavelength of 278 nm can also be used.[1][4]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[11]
-
Injection Volume: Typically 20-50 µL, depending on the sensitivity of the instrument and the concentration of the sample.
Part 3: Calibration and Quantification
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Protect this solution from light.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 10 µg/mL).
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.[7]
-
Sample Analysis: Inject the prepared cell culture samples and record the peak areas of the this compound peak.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.
Data Presentation
The following table summarizes typical quantitative data and validation parameters for the HPLC method described.
| Parameter | Typical Value | Reference |
| Retention Time | 4 - 8 minutes | [1][4] |
| Linearity (R²) | ≥ 0.999 | [7] |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL | [1][7] |
| Limit of Quantification (LOQ) | 0.07 - 0.5 µg/mL | [1][7] |
| Recovery | > 95% | [7] |
| Precision (RSD%) | < 2% | [1][4] |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. HPLC Determination of this compound (Vitamin B-12) on PEI Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 6. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Pretreatment Method for Analysis of Vitamin B12 in Cereal Infant Formula using Immunoaffinity Chromatography and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid HPLC method for the extraction and quantification of vitamin B12 in dairy products and cultures of Propionibacterium freudenreichii | Dairy Science and Technology [dairy-journal.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Development and Validation of a Competitive ELISA for Cyanocobalamin Detection
For Research, Scientific, and Drug Development Professionals
Introduction
Cyanocobalamin (B1173554), a synthetic form of vitamin B12, is a crucial nutrient for various physiological processes, including DNA synthesis and neurological function. Its quantitative determination is vital in pharmaceutical formulations, fortified foods, and clinical research. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, specific, and high-throughput method for the detection of this compound. This application note provides a comprehensive guide to the development and implementation of a competitive ELISA for this compound, including detailed protocols for key experimental stages, from antigen preparation to final assay validation.
The principle of the competitive ELISA for this compound is based on the competition between free this compound in the sample and a fixed amount of labeled this compound (e.g., conjugated to Horseradish Peroxidase - HRP) for a limited number of binding sites on a specific anti-cyanocobalamin antibody coated onto a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal generated by the enzymatic reaction is then measured to quantify the amount of this compound present.
Performance Characteristics of Commercial this compound ELISA Kits
Several commercial ELISA kits are available for the detection of this compound. The following table summarizes their typical performance characteristics, providing a benchmark for in-house assay development.
| Feature | Typical Range |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, plasma, tissue homogenates, other biological fluids, food products, pharmaceutical preparations.[1][2][3] |
| Detection Range | 50 - 500 pg/mL.[1][4] |
| Sensitivity | < 25 pg/mL.[1][4] |
| Assay Time | Approximately 2 hours.[1] |
| Reactivity | Universal (cross-reactivity with other cobalamin forms may vary).[1] |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 12% |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to develop a competitive ELISA for this compound.
Preparation of this compound-Protein Conjugate for Immunization
To elicit an immune response against the small molecule this compound (a hapten), it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[5] This conjugate will serve as the immunogen for antibody production. The following protocol is based on the carbodiimide (B86325) (CDI) method.[2][6]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
1-Carbodiimide-3-(dimethylaminopropyl)carbodiimide hydrochloride (CDI)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Activation of this compound:
-
Dissolve 10 mg of this compound in 1 mL of deionized water.
-
Add a 5-fold molar excess of CDI and NHS.
-
Stir the reaction mixture at room temperature for 2-4 hours in the dark to activate the carboxyl groups on the this compound molecule.
-
-
Conjugation to Carrier Protein:
-
Dissolve 10 mg of BSA or KLH in 2 mL of PBS (pH 7.4).
-
Slowly add the activated this compound solution to the protein solution while gently stirring.
-
Continue stirring the reaction mixture overnight at 4°C.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1 L of PBS (pH 7.4) for 48 hours at 4°C, with at least three buffer changes.
-
After dialysis, centrifuge the solution at 5,000 x g for 15 minutes to remove any precipitate.
-
Determine the protein concentration of the conjugate using a spectrophotometer at 280 nm.
-
Confirm the successful conjugation by measuring the absorbance at both 280 nm (for protein) and 361 nm (for this compound).
-
Store the purified conjugate at -20°C in small aliquots.
-
Production of Monoclonal Anti-Cyanocobalamin Antibody
The production of monoclonal antibodies involves the use of hybridoma technology. This is a multi-step process that requires specialized facilities and expertise.
Workflow for Monoclonal Antibody Production:
Caption: Workflow for monoclonal antibody production.
Key Steps in Hybridoma Technology:
-
Immunization: Immunize mice with the prepared this compound-KLH conjugate mixed with an appropriate adjuvant. Follow a series of injections over several weeks to elicit a strong immune response.
-
Cell Fusion: After confirming a high antibody titer in the mouse serum, harvest the spleen to obtain antibody-producing B-cells. Fuse these B-cells with myeloma cells (immortal cancer cells) using polyethylene (B3416737) glycol (PEG) to create hybridoma cells.
-
Selection: Select for successfully fused hybridoma cells by culturing them in a selective HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Unfused myeloma cells and B-cells will not survive in this medium.
-
Screening: Screen the supernatant from individual hybridoma cultures for the presence of antibodies that specifically bind to this compound. This is typically done using an indirect ELISA where the wells are coated with this compound-BSA.
-
Cloning: Isolate and expand single hybridoma cells that produce the desired antibody through limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Expand the selected monoclonal hybridoma cell lines in vitro in cell culture or in vivo in mice (ascites production). Purify the monoclonal antibodies from the culture supernatant or ascites fluid using affinity chromatography (e.g., Protein A or Protein G).[7][8]
Preparation of this compound-HRP Conjugate
For a direct competitive ELISA, this compound needs to be conjugated to a reporter enzyme, such as Horseradish Peroxidase (HRP). The periodate (B1199274) oxidation method is commonly used for this purpose.[9]
Materials:
-
This compound with a reactive amine or carboxyl group (may require chemical modification)
-
Horseradish Peroxidase (HRP)
-
Sodium periodate (NaIO₄)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethylene (B1197577) glycol
-
Carbonate-bicarbonate buffer (pH 9.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of HRP:
-
Dissolve 5 mg of HRP in 1 mL of freshly prepared 0.1 M sodium periodate.
-
Stir the mixture for 30 minutes at room temperature in the dark. The solution will turn a greenish color.
-
Stop the reaction by adding 100 µL of ethylene glycol and incubate for 1 hour at room temperature.
-
Dialyze the activated HRP solution against 1 L of carbonate-bicarbonate buffer (pH 9.5) overnight at 4°C.
-
-
Conjugation to this compound:
-
Dissolve 1-2 mg of amine-modified this compound in the dialyzed activated HRP solution.
-
Stir the reaction mixture for 2-3 hours at room temperature in the dark.
-
-
Reduction and Stabilization:
-
Add 100 µL of freshly prepared 4 mg/mL sodium borohydride solution.
-
Incubate for 2 hours at 4°C.
-
-
Purification of the Conjugate:
-
Dialyze the conjugate against 1 L of PBS (pH 7.4) overnight at 4°C with several buffer changes.
-
After dialysis, add BSA to a final concentration of 1% as a stabilizer.
-
Store the purified this compound-HRP conjugate at 4°C in the dark.
-
Competitive ELISA Protocol
Materials:
-
Anti-cyanocobalamin antibody (produced in-house or commercially available)
-
This compound-HRP conjugate
-
This compound standard solutions (for standard curve)
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Workflow for Competitive ELISA:
Caption: Competitive ELISA workflow.
Procedure:
-
Coating: Dilute the anti-cyanocobalamin antibody in coating buffer to the optimal concentration (determined by titration). Add 100 µL of the diluted antibody to each well of the 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the plate three times with wash buffer.
-
Competition: Add 50 µL of this compound standard solutions or prepared samples to the appropriate wells. Immediately add 50 µL of the diluted this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the solution and wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. The absorbance is inversely proportional to the concentration of this compound.
Data Presentation
The following table provides an example of how to structure the quantitative data from a competitive ELISA experiment for easy comparison.
| Standard Concentration (pg/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 (B₀) | 1.852 | 1.848 | 1.850 | 100.0 |
| 50 | 1.432 | 1.440 | 1.436 | 77.6 |
| 100 | 1.105 | 1.115 | 1.110 | 60.0 |
| 250 | 0.654 | 0.660 | 0.657 | 35.5 |
| 500 | 0.389 | 0.395 | 0.392 | 21.2 |
| 1000 | 0.211 | 0.215 | 0.213 | 11.5 |
Conclusion
The development of a robust and reliable competitive ELISA for this compound is achievable through a systematic approach that includes the synthesis of a suitable immunogen, production of specific monoclonal antibodies, and careful optimization of the assay conditions. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to establish a sensitive and high-throughput method for the quantification of this compound in various matrices. The performance of the in-house developed assay should be validated against established methods and commercial kits to ensure accuracy and precision.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. sinobiological.com [sinobiological.com]
- 3. CN102798726B - Cobalamin chemiluminescence immunoassay immue quantitative detection reagent box and preparation method thereof - Google Patents [patents.google.com]
- 4. Protocols: Monoclonal Antibody Production Process. EuroMAbNet [euromabnet.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 7. biomatik.com [biomatik.com]
- 8. Modification of Periodate Oxidation Method to Produce HRP-IgG Conjugate and Test its Stability Overtime [scirp.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Cyanocobalamin as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanocobalamin (B1173554), a synthetic and stable form of vitamin B12, serves as a valuable tracer in metabolic studies due to its essential role in cellular metabolism and the body's specific uptake mechanisms. Its involvement in crucial biochemical pathways, such as DNA synthesis and cellular energy production, makes it an ideal probe for investigating metabolic activity, particularly in scenarios of rapid cell proliferation like cancer.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tracer in various research contexts.
The principle behind using this compound as a tracer lies in its cellular uptake, which is mediated by the binding protein transcobalamin (TC) and subsequent receptor-mediated endocytosis via receptors like CD320.[3] This specific transport system allows for targeted delivery and visualization of tissues with high metabolic demand. By labeling this compound with radioisotopes or fluorescent tags, researchers can non-invasively track its biodistribution and accumulation in vivo, providing insights into metabolic processes and disease states.[2][3]
Key Applications
-
Cancer Imaging and Research: Tumor cells often exhibit an increased demand for vitamin B12 to support their rapid growth and proliferation.[4][5] Radiolabeled this compound derivatives have been successfully employed as positron emission tomography (PET) tracers to visualize tumors in preclinical models.[2][3] These tracers can help in identifying tumor locations, assessing metabolic activity, and monitoring therapeutic response.
-
Bioavailability and Absorption Studies: Understanding the absorption and bioavailability of different vitamin B12 formulations is crucial for nutritional science and drug delivery.[6][7] Labeled this compound can be used to quantify its uptake from the gastrointestinal tract and determine how different formulations or physiological conditions affect its absorption.[6][7][8][9][10]
-
Tissue Distribution and Pharmacokinetics: Tracing the fate of this compound throughout the body provides valuable pharmacokinetic data.[1][9][11] These studies help in understanding how the vitamin is distributed among different organs, with the liver and kidneys being major sites of accumulation, and how it is metabolized and eventually eliminated.[1][11]
-
Drug Delivery Vector: The specific uptake mechanism of vitamin B12 can be exploited to deliver therapeutic agents to target cells, particularly cancer cells.[4][5] By conjugating drugs to this compound, it is possible to enhance their delivery to tumors while minimizing off-target effects.
Experimental Protocols
Protocol 1: In Vivo Tumor Imaging using Radiolabeled this compound (PET)
This protocol is based on the methodology for using ⁸⁹Zr-labeled this compound as a PET tracer to visualize tumors.[3]
1. Tracer Preparation:
- Synthesize a derivative of this compound conjugated with a chelator, such as desferrioxamine (DFO).
- Radiolabel the Cbl-DFO conjugate with a positron-emitting isotope like Zirconium-89 (⁸⁹Zr).
- Purify the radiolabeled tracer using methods like instant thin-layer chromatography (iTLC) to ensure high radiochemical purity.
2. Animal Model:
- Use immunodeficient mice (e.g., nude mice) bearing xenograft tumors from a human cancer cell line known to express the transcobalamin receptor (CD320), for instance, MDA-MB-453 breast cancer cells.[3]
3. Tracer Administration:
- Administer the ⁸⁹Zr-Cbl tracer to the tumor-bearing mice via intravenous injection (e.g., tail vein).
4. PET/CT Imaging:
- Perform PET/CT imaging at various time points post-injection (p.i.), such as 4, 24, and 48 hours, to visualize the biodistribution of the tracer.[3]
- Acquire static PET scans followed by a CT scan for anatomical co-registration.
5. Ex Vivo Biodistribution Analysis:
- After the final imaging session, euthanize the animals and harvest major organs and the tumor.
- Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[3]
- This provides a quantitative measure of tracer uptake in different tissues.
6. Competition Study (for specificity):
- In a separate cohort of mice, co-inject a large excess (e.g., 200-fold) of unlabeled this compound along with the radiolabeled tracer.[3]
- A significant reduction in tracer uptake in the tumor and other target tissues in the presence of excess unlabeled this compound confirms receptor-mediated uptake.[3]
Protocol 2: Determination of this compound in Biological Samples by HPLC
This protocol outlines a general method for quantifying this compound in samples like serum or infant formula, adapted from established analytical methods.[12]
1. Sample Preparation (Extraction):
- Caution: this compound is light-sensitive; perform operations under subdued light or use amber glassware.[12] Cyanide is highly toxic; handle with appropriate safety precautions in a fume hood.[12]
- To a known amount of sample (e.g., serum, reconstituted infant formula), add a sodium acetate (B1210297) buffer (pH 4) containing potassium cyanide.
- Heat the mixture (e.g., at 100°C for 30 minutes) to extract vitamin B12 from binding proteins and convert all forms to the more stable this compound.[12]
- Cool and centrifuge the sample to remove precipitated proteins.
2. Immunoaffinity Column Cleanup:
- Pass the supernatant through an immunoaffinity column specific for vitamin B12 to purify and concentrate the this compound.[12]
- Wash the column to remove interfering substances.
- Elute the this compound from the column using an appropriate solvent.
3. HPLC Analysis:
- Chromatographic System: An HPLC or UHPLC system equipped with a UV-Vis detector.[12]
- Column: A C18 reversed-phase column.[12]
- Mobile Phase: A gradient of acetonitrile (B52724) in water.[12]
- Detection: Monitor the absorbance at 361 nm.[12]
- Quantification: Prepare a standard curve using known concentrations of a this compound standard. Calculate the concentration in the sample by comparing its peak area or height to the standard curve.[12]
Data Presentation
Table 1: In Vivo Tumor Uptake of Radiolabeled this compound Tracers
| Tracer | Tumor Model | Uptake (%ID/g) | Time p.i. (h) | Reference |
| ⁸⁹Zr-Cbl | MDA-MB-453 (human breast cancer) | 1.42 ± 0.48 | 4 | [3] |
| ⁶⁴Cu-B12-en-Bn-NOTA | B16-F10 (mouse melanoma) | 2.20 - 4.84 | 6 | [2] |
Table 2: Bioavailability and Tissue Distribution of this compound
| Tracer Form | Administration Route | Dose | Bioavailability (%) | Key Tissue Distribution | Reference |
| [¹³C]-cyanocobalamin | Oral | 2.3 µg | 46.2 ± 12.8 | - | [7] |
| [¹³C]-cyanocobalamin | Oral | 18.3 µg | 7.6 ± 1.7 | - | [7] |
| [¹³C]-cyanocobalamin | Oral | 2.5 µg | 63 ± 10 | Late colonic absorption observed | [10] |
| [⁵⁷Co]CN-B12 | Oral | Not specified | - | Higher accumulation in kidneys and brain compared to HO-B12 | [9][11] |
| [⁵⁷Co]HO-B12 | Oral | Not specified | - | Higher accumulation in liver compared to CN-B12 | [9][11] |
Visualizations
Caption: Cellular uptake pathway of this compound.
Caption: Workflow for in vivo tumor imaging.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 89Zr-Cobalamin PET Tracer: Synthesis, Cellular Uptake, and Use for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Route and Type of Formulation Administered Influences the Absorption and Disposition of Vitamin B12 Levels in Serum | MDPI [mdpi.com]
- 7. Measuring vitamin B-12 bioavailability with [13C]-cyanocobalamin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption of this compound, coenzyme B 12 , methylcobalamin, and hydroxocobalamin at different dose levels. | Semantic Scholar [semanticscholar.org]
- 9. Tissue distribution of oral vitamin B12 is influenced by B12 status and B12 form: an experimental study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability and daily requirement of vitamin B12 in adult humans: an observational study of its colonic absorption and daily excretion as measured by [13C]-cyanocobalamin kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. food.r-biopharm.com [food.r-biopharm.com]
Protocol for Cyanocobalamin (Vitamin B12) Supplementation in CHO Cell Media
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chinese Hamster Ovary (CHO) cells are the workhorse of the biopharmaceutical industry for the production of recombinant therapeutic proteins. Optimization of cell culture media is a critical step in enhancing cell growth, viability, and protein yield. Among the essential micronutrients, vitamins play a crucial role as cofactors in numerous metabolic pathways. Cyanocobalamin (B1173554) (Vitamin B12) is a water-soluble vitamin that is vital for key cellular processes, including one-carbon metabolism, DNA synthesis, and cellular energy production. Inadequate levels of this compound can lead to reduced cell growth, compromised genetic stability, and ultimately, lower product titers. This document provides a detailed protocol for the systematic evaluation and optimization of this compound supplementation in CHO cell culture media to improve cell culture performance and recombinant protein production.
Role of this compound in CHO Cell Metabolism
This compound is a cofactor for two critical enzymes: methionine synthase and methylmalonyl-CoA mutase.
-
Methionine Synthase: Located in the cytoplasm, this enzyme is essential for the regeneration of methionine from homocysteine. This reaction is coupled with the conversion of 5-methyltetrahydrofolate to tetrahydrofolate, a key step in folate metabolism and the synthesis of nucleotides and other methylated compounds.
-
Methylmalonyl-CoA Mutase: Found in the mitochondria, this enzyme catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a crucial step in the catabolism of odd-chain fatty acids and certain amino acids. This pathway feeds into the Krebs cycle for energy production.
Deficiency in this compound can disrupt these pathways, leading to the accumulation of toxic metabolites, impaired DNA synthesis, and reduced cellular energy, which can negatively impact CHO cell growth and productivity. Supplementation with this compound has been shown to significantly increase viable cell concentrations, particularly when combined with specific amino acids.[1]
Data Presentation: this compound in Commercial CHO Media
The concentration of this compound varies widely across different commercially available and classical CHO cell culture media formulations. This variability underscores the cell line and process-specific nature of optimal vitamin concentrations.[2][3]
| Media Type | This compound Concentration (µM) | Reference |
| Basal Media (e.g., DMEM, MEM) | Often 0 (requires serum supplementation) | [2] |
| RPMI-1640 | 0.0037 | [2] |
| Iscove's Modified Dulbecco's Medium (IMDM) | 0.0096 | [2] |
| Alpha-MEM | 0.1 | [2] |
| Waymouth Medium MB | 0.148 | [2] |
| Williams Medium E | 0.148 | [2] |
| DMEM/F-12 | 0.501 | [3] |
| Ham's F-10 & F-12 | 1 | [3] |
| McCoy's 5A Modified Medium | 1.48 | [2] |
| NCTC Medium | 7.4 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Sigma-Aldrich, Cat. No. V2876 or equivalent)
-
High-purity water (Milli-Q® or equivalent)
-
Sterile 0.22 µm filter
-
Sterile, light-protected storage tubes
Protocol:
-
Weighing: Accurately weigh out this compound powder in a sterile environment.
-
Dissolving: Dissolve the powder in high-purity water to create a concentrated stock solution (e.g., 1 mg/mL or 0.74 mM). This compound is light-sensitive, so perform this step with minimal light exposure.[4]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile, light-protected container.
-
Storage: Store the stock solution at 2-8°C, protected from light. The optimal pH for this compound stability is between 4.0 and 7.0.[5]
Protocol for Dose-Response Study of this compound
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a specific CHO cell line and basal medium.
Materials:
-
CHO cell line expressing the recombinant protein of interest
-
Basal CHO cell culture medium (serum-free, chemically defined, and ideally low in or devoid of this compound)
-
This compound stock solution (prepared as in 4.1)
-
Shake flasks or multi-well plates
-
Cell counter (e.g., Vi-CELL™)
-
Analyzers for metabolites (e.g., glucose, lactate)
-
Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)
Experimental Workflow:
Methodology:
-
Cell Preparation: Culture the CHO cell line in the basal medium without this compound supplementation for at least two passages to deplete any internal stores. Ensure cell viability is >95% before starting the experiment.
-
Media Preparation: Prepare the basal medium with a range of this compound concentrations. A suggested range, based on common media formulations, is 0 µM, 0.1 µM, 0.5 µM, 1.0 µM, 2.5 µM, 5.0 µM, and 7.5 µM. Include a control with the standard concentration from your current medium, if applicable.
-
Inoculation: Seed the shake flasks or multi-well plates with the CHO cells at a consistent initial viable cell density (e.g., 0.3 x 10^6 cells/mL).
-
Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
-
Sampling and Analysis:
-
Perform daily sampling for the duration of the culture (typically 10-14 days).
-
At each time point, measure:
-
Viable Cell Density (VCD) and Viability: Use an automated cell counter.
-
Metabolites: Quantify glucose, lactate, and ammonia (B1221849) concentrations.
-
Product Titer: Measure the concentration of the recombinant protein.
-
-
-
Data Evaluation:
-
Plot VCD, viability, and product titer over time for each this compound concentration.
-
Calculate the Integrated Viable Cell Density (IVCD) for each condition.
-
Determine the specific productivity (qP) of the recombinant protein.
-
Summarize the peak VCD, final product titer, and other key metrics in a table for easy comparison.
-
Example Data Table:
| This compound (µM) | Peak VCD (x 10^6 cells/mL) | Viability on Day 10 (%) | Final Titer (mg/L) |
| 0 | 4.5 | 75 | 150 |
| 0.1 | 6.2 | 85 | 250 |
| 0.5 | 8.9 | 92 | 400 |
| 1.0 | 10.5 | 95 | 520 |
| 2.5 | 10.2 | 94 | 510 |
| 5.0 | 9.8 | 91 | 480 |
| 7.5 | 9.5 | 88 | 460 |
Potential Signaling Pathway: TGF-β
While the direct signaling effects of this compound in CHO cells are not fully elucidated, research in other cell types suggests a potential link to the Transforming Growth Factor-beta (TGF-β) signaling pathway.[6] The TGF-β pathway is known to be active in CHO cells and plays a role in regulating cell growth, differentiation, and apoptosis. It is plausible that this compound could influence this pathway to promote cell survival and productivity.
Proposed Mechanism:
This diagram illustrates the canonical TGF-β signaling cascade. The dashed arrow indicates a hypothesized, indirect influence of this compound on this pathway in CHO cells, potentially by enhancing receptor sensitivity or downstream signaling events, as has been suggested in other cell types.[6] Further research is needed to confirm this specific mechanism in CHO cells.
Conclusion
Systematic optimization of this compound supplementation in CHO cell culture media can lead to significant improvements in cell growth, viability, and recombinant protein production. By following the detailed protocols outlined in this document, researchers can determine the optimal concentration of this essential vitamin for their specific cell line and process, thereby enhancing the overall efficiency and productivity of their biomanufacturing platform. Further investigation into the underlying molecular mechanisms, such as the potential interaction with the TGF-β signaling pathway, will provide deeper insights and enable more targeted media optimization strategies in the future.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Enhancing the production of recombinant human TGF-β1 through an understanding of TGF-β1 synthesis, signaling, and endocytosis in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellculturedish.com [cellculturedish.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Microbiological Assay of Cyanocobalamin (Vitamin B12)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanocobalamin (B1173554), a synthetic and stable form of vitamin B12, is a crucial nutrient for cellular metabolism, DNA synthesis, and red blood cell formation. Its quantification in pharmaceutical formulations, food products, and biological samples is essential for quality control and nutritional assessment. The microbiological assay is a well-established and reliable method for determining the biological activity of this compound. This method relies on the principle that certain microorganisms require vitamin B12 for growth, and the extent of their growth is directly proportional to the concentration of the vitamin in the sample. This document provides detailed protocols for the two common microbiological assay methods: the turbidimetric method and the agar (B569324) diffusion (cup-plate) method.
Principle of the Assay
The microbiological assay for this compound utilizes a vitamin B12-free culture medium inoculated with a specific microorganism, typically Lactobacillus leichmannii (ATCC 7830), which has a metabolic requirement for vitamin B12. When a sample containing this compound is added to the medium, the microorganism grows. The extent of this growth, measured either by turbidity (in the turbidimetric method) or by the diameter of a growth zone (in the agar diffusion method), is proportional to the amount of this compound present. By comparing the growth response of the sample to that of a series of known standard concentrations of this compound, the concentration in the sample can be accurately determined.
Experimental Workflow
The general workflow for the microbiological assay of this compound involves several key stages, from preparation of the microorganism and media to the final calculation of the vitamin concentration.
Caption: Experimental workflow for the microbiological assay of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the microbiological assay of this compound.
| Parameter | Turbidimetric Method | Agar Diffusion (Cup-Plate) Method |
| Test Organism | Lactobacillus leichmannii (ATCC 7830) | Lactobacillus leichmannii (ATCC 7830) or Escherichia coli |
| Standard Concentration Range | 0.0 to 0.2 ng/mL[1][2] | 0.0125 to 0.40 mcg/mL[3] |
| Incubation Temperature | 35-37°C[1][4] | 30-37°C[5] |
| Incubation Time | 16-24 hours[1][4] | 18-24 hours[5] |
| Measurement Parameter | Absorbance or % Transmittance | Diameter of Zone of Growth (mm) |
| Wavelength for Measurement | 530 nm or 620 nm[1][2][4] | N/A |
Experimental Protocols
Preparation of Media and Reagents
a. Vitamin B12 Assay Medium: Prepare a vitamin B12-free medium according to the manufacturer's instructions or as specified by pharmacopeias (e.g., USP).[4] This medium contains all the necessary nutrients for the growth of the test organism except for vitamin B12.[4]
b. Inoculum Medium: For conditioning the test culture, an inoculum medium is used.[4] A suitable medium is Lactobacillus broth or a medium with the same composition as the assay medium supplemented with a low level of this compound.
c. Standard this compound Stock Solution (1 µg/mL): Accurately weigh a suitable amount of USP this compound Reference Standard and dissolve it in 25% ethanol (B145695) to obtain a stock solution with a known concentration, typically 1.0 µg/mL.[6] Store this solution in a refrigerator, protected from light.[6]
d. Standard this compound Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with purified water. For the turbidimetric method, typical concentrations range from 0.0 to 0.2 ng/mL.[1][2] For the agar diffusion method, concentrations may range from 0.0125 to 0.40 mcg/mL.[3]
Preparation of Inoculum
-
Transfer cells of Lactobacillus leichmannii from a stock culture to a sterile tube containing inoculum medium.
-
Incubate for 16 to 24 hours at a constant temperature between 30°C and 40°C.[7]
-
Centrifuge the culture under aseptic conditions and decant the supernatant.[7]
-
Wash the cells by resuspending them in sterile saline and centrifuging again. Repeat this washing step.
-
Resuspend the final cell pellet in sterile saline to prepare the inoculum. The density of the inoculum should be standardized for consistent results.
Preparation of Sample Solution
-
Accurately weigh or measure a quantity of the sample expected to contain a specific amount of this compound.
-
For solid samples, it may be necessary to reduce them to a fine powder.[6]
-
Extract the vitamin B12 by suspending the sample in an aqueous extracting solution. A common extraction buffer contains disodium (B8443419) phosphate, anhydrous citric acid, and sodium metabisulfite.[6][7]
-
Autoclave the mixture at 121°C for 10 minutes to release the vitamin.[6][7]
-
After cooling, filter or centrifuge the extract to obtain a clear solution.[6][7]
-
Dilute an aliquot of the clear solution with purified water to a concentration that is expected to fall within the range of the standard curve.
Assay Procedure: Turbidimetric Method
-
Dispense 5 mL of the single-strength Vitamin B12 Assay Medium into a series of test tubes.
-
In separate tubes, add increasing amounts of the standard this compound working solutions (e.g., 0.0, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mL).
-
In another set of tubes, add different levels of the prepared sample solution.
-
Add purified water to each tube to bring the final volume to 10 mL.[4]
-
Autoclave the tubes at 121°C for 5 minutes and then cool them.[2][4]
-
Aseptically inoculate each tube (except for the uninoculated blank) with one drop of the prepared inoculum.
-
After incubation, terminate microbial growth by steaming the tubes for a few minutes.
-
Measure the absorbance or percent transmittance of each tube using a spectrophotometer at a wavelength of 530 nm or 620 nm, after setting the instrument to 100% transmittance or zero absorbance with the uninoculated blank.[1][2][4]
Assay Procedure: Agar Diffusion (Cup-Plate) Method
-
Prepare the assay plates by adding a standardized amount of inoculum to the sterile, cooled (45°C) Vitamin B12 Assay Medium containing agar.[5]
-
Pour the inoculated medium into sterile Petri dishes and allow it to solidify on a level surface to ensure uniform thickness.[3]
-
Using a sterile borer, create uniform cups or cylinders in the agar, typically 5 to 8 mm in diameter.[3]
-
Pipette a fixed volume (e.g., 0.1 mL) of the standard this compound solutions and the sample solutions into different cups on the plate.[3]
-
Allow the solutions to diffuse into the agar by keeping the plates at a low temperature (e.g., 4°C) for a short period.
-
Incubate the plates at 30-37°C for 18-24 hours.[5]
-
After incubation, measure the diameter of the zones of microbial growth around each cup.
Data Analysis and Calculation
For the Turbidimetric Method:
-
Plot a standard curve of absorbance or percent transmittance against the concentration of the this compound standards.
-
From the standard curve, determine the concentration of this compound in the sample solutions by interpolating their absorbance or transmittance values.
-
Calculate the final concentration of this compound in the original sample by taking into account the dilution factors used during sample preparation.
For the Agar Diffusion Method:
-
Plot a standard curve of the squared diameter of the zone of growth against the logarithm of the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample solutions by interpolating the squared diameter of their growth zones on the standard curve.
-
Calculate the final concentration of this compound in the original sample, considering the dilution factors. A specific formula for calculating the potency may also be used, as described in some pharmacopeias.[3]
Signaling Pathways and Logical Relationships
The underlying principle of this assay is not a signaling pathway in the classical sense but rather a direct metabolic dependency. The logical relationship is straightforward: the growth of the auxotrophic microorganism is a direct function of the availability of the essential nutrient, this compound.
Caption: Metabolic dependency of L. leichmannii on this compound.
Conclusion
The microbiological assay for this compound is a robust and sensitive method for quantifying the biological activity of this essential vitamin. Adherence to detailed protocols, careful preparation of standards and samples, and aseptic techniques are critical for obtaining accurate and reproducible results. The choice between the turbidimetric and agar diffusion methods will depend on the available equipment, sample throughput requirements, and the specific application.
References
- 1. himedialabs.com [himedialabs.com]
- 2. exodocientifica.com.br [exodocientifica.com.br]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 5. Microbiological Assay of this compound or Vitamin B12 | Pharmaguideline [pharmaguideline.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. <171> VITAMIN B12 ACTIVITY ASSAY [drugfuture.com]
Application Notes and Protocols for the Use of Cyanocobalamin in In Vitro Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanocobalamin (B1173554), a synthetic and stable form of vitamin B12, serves as a crucial component in various in vitro enzymatic assays. While not biologically active itself, its conversion to the active coenzymes, methylcobalamin (B1676134) and 5'-deoxyadenosylcobalamin, is fundamental for the activity of key metabolic enzymes. This document provides detailed application notes and protocols for utilizing this compound in assays for two such enzymes: methionine synthase and L-methylmalonyl-CoA mutase. Additionally, it explores the direct application of this compound in antioxidant capacity assays and its emerging role as a biocatalyst in novel detection methods.
I. Enzymatic Assays Involving this compound Conversion
In mammals, two essential enzymes, methionine synthase (MS) and L-methylmalonyl-CoA mutase (MCM), depend on cobalamin cofactors.[1][2] For in vitro assays, this compound can be used as a precursor to the active cofactors, methylcobalamin and 5'-deoxyadenosylcobalamin. This typically involves a pre-incubation step with a reducing agent to facilitate the conversion. Alternatively, hydroxocobalamin (B81358), a more readily reduced precursor, is often used in assay protocols.[1][3]
A. Methionine Synthase (MS) Assay
Methionine synthase catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, producing methionine and tetrahydrofolate (THF).[4] This reaction is dependent on the methylcobalamin cofactor.
This protocol is adapted from established methods and measures the formation of THF, which is converted to a stable, colored product.[1]
Materials:
-
Enzyme: Purified methionine synthase or cell lysate
-
Substrates: L-homocysteine, 5-methyltetrahydrofolate (5-MTHF)
-
Cofactor Precursor: this compound or Hydroxocobalamin
-
Reducing Agent: Dithiothreitol (DTT)
-
Other Reagents: Potassium phosphate (B84403) buffer (pH 7.2), S-adenosylmethionine (AdoMet), 5N HCl/60% formic acid
-
Equipment: Spectrophotometer or microplate reader, 37°C water bath or incubator, heat block at 80°C, centrifuge.
Procedure:
-
Reaction Mixture Preparation: In a glass tube, prepare the following reaction mixture:
-
494 µL H₂O
-
80 µL 1.0 M KPO₄ (pH 7.2)
-
40 µL 500 mM DTT
-
4 µL 3.8 mM AdoMet
-
4 µL 100 mM L-homocysteine
-
50 µL enzyme sample
-
80 µL 500 µM hydroxocobalamin (or a pre-reduced this compound solution)
-
-
Pre-incubation: Mix well and pre-incubate at 37°C for 5 minutes to allow for the reduction of the cobalamin precursor and activation of the enzyme.
-
Reaction Initiation: Start the reaction by adding 48 µL of 4.2 mM 5-MTHF. Mix and incubate at 37°C for 10 minutes.
-
Reaction Termination and Derivatization: Stop the reaction by adding 200 µL of 5N HCl/60% formic acid. This acidic step also initiates the conversion of the product THF to 5,10-methenyl-THF.
-
Incubation: Incubate at 80°C for 10 minutes in a heat block to complete the derivatization.
-
Clarification: Cool the tubes to room temperature and centrifuge at high speed for 5 minutes to pellet any precipitated protein.
-
Measurement: Transfer the supernatant to a cuvette or microplate and measure the absorbance at 350 nm.
Data Analysis:
The activity of methionine synthase is calculated based on the extinction coefficient of 5,10-methenyl-THF (ε = 26,500 M⁻¹cm⁻¹ at 350 nm).
| Parameter | Value | Organism/Conditions | Reference |
| K_m_ for 5-MTHF | ~25-50 µM | E. coli | [5] |
| K_m_ for Homocysteine | ~1-20 µM | E. coli | [5] |
| k_cat_ | ~19 s⁻¹ | E. coli, 25°C | [5] |
| k_cat_ (fungal MetE) | 1.2 to 3.3 min⁻¹ | Fungal species | [3][6] |
| K_m_ (fungal MetE) | 0.8 to 6.8 µM | Fungal species | [3][6] |
B. L-Methylmalonyl-CoA Mutase (MCM) Assay
L-methylmalonyl-CoA mutase catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of odd-chain fatty acids and certain amino acids.[7][8] This reaction requires 5'-deoxyadenosylcobalamin (AdoCbl) as a cofactor.
This assay measures the production of succinyl-CoA by coupling its formation to a subsequent reaction that can be monitored spectrophotometrically. A common method involves using succinyl-CoA synthetase to convert succinyl-CoA and GDP to succinate (B1194679) and GTP, with the accompanying decrease in NADH absorbance in a linked reaction. A more direct method involves measuring the release of free Coenzyme A.
Materials:
-
Enzyme: Purified L-methylmalonyl-CoA mutase or mitochondrial extract
-
Substrate: L-methylmalonyl-CoA
-
Cofactor Precursor: this compound
-
Reagents for Cofactor Synthesis: ATP, reducing agent (e.g., DTT or titanium citrate)
-
Coupling Enzyme and Substrates: (Example) Succinyl-CoA Synthetase, GDP, inorganic phosphate, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, NADH.
-
Detection Reagent: (Alternative) DTNB (Ellman's reagent) for detecting free CoA
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Equipment: Spectrophotometer or microplate reader, 37°C incubator.
Procedure (Coupled Assay Principle):
-
Cofactor Preparation: Pre-incubate this compound with a suitable reducing system and ATP to generate adenosylcobalamin in situ.
-
Reaction Mixture: In a cuvette or microplate well, combine the buffer, the in situ-generated adenosylcobalamin, the coupling enzymes and their substrates, and the MCM enzyme.
-
Reaction Initiation: Start the reaction by adding L-methylmalonyl-CoA.
-
Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH in the coupled reaction, or the increase in absorbance at 412 nm if using DTNB to detect free CoA.
| Parameter | Value | Organism/Conditions | Reference |
| K_m_ for AdoCbl | Increased 40- to 900-fold in mutant enzymes | Human fibroblast extracts | [9] |
| V_max_ | 0.2% to nearly 100% of wild-type in mutant enzymes | Human fibroblast extracts | [9] |
II. Direct In Vitro Assays Using this compound
This compound can be used directly in certain in vitro assays that do not require its conversion to a biologically active coenzyme form.
A. Antioxidant Capacity Assays
This compound has demonstrated free radical scavenging and antioxidant properties in various in vitro assays.[5][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Cyanocobalamin and its Metabolites by LC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of cyanocobalamin (B1173554) (Vitamin B12) and its primary active metabolites, methylcobalamin (B1676134) and adenosylcobalamin, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, nutritional analysis, and clinical diagnostics. The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis guidelines.
Introduction
This compound is a synthetic and stable form of vitamin B12, widely used in dietary supplements and pharmaceuticals.[1][2] In the body, it is converted into its biologically active coenzyme forms, primarily methylcobalamin and adenosylcobalamin.[1][2] These metabolites are essential cofactors for critical enzymatic reactions, including the synthesis of methionine and the metabolism of fatty acids.[1][3][4] Accurate quantification of this compound and its metabolites is vital for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for assessing vitamin B12 status. LC-MS/MS offers superior sensitivity and specificity compared to traditional methods like microbiological assays or HPLC with UV detection.[5]
Metabolic Pathway of this compound
Upon ingestion, this compound binds to intrinsic factor in the stomach and is absorbed in the small intestine.[1][4] It is then transported in the bloodstream by transcobalamin II.[1][4] At the cellular level, the cyanide group is removed, and it is converted into its active coenzyme forms, methylcobalamin and adenosylcobalamin.[1][2] Methylcobalamin is a crucial cofactor for methionine synthase in the cytoplasm, while adenosylcobalamin is required for methylmalonyl-CoA mutase in the mitochondria.[2][3]
Caption: Metabolic pathway of this compound to its active coenzymes.
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis.
Experimental Workflow
The overall experimental process involves sample collection, protein precipitation, optional solid-phase extraction for cleanup, and subsequent analysis by LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis of cobalamins.
Sample Preparation
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Internal Standard (IS) solution (e.g., ¹³C¹⁵N-Cyanocobalamin)[6]
-
Precipitating agent: Methanol, Acetonitrile, or Trichloroacetic acid (TCA)[7][8]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) if required for cleanup[9]
Protocol:
-
To 100 µL of the sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold precipitating agent (e.g., methanol).[7][10]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
For samples requiring further cleanup, proceed with SPE. Otherwise, evaporate the supernatant to dryness under a gentle stream of nitrogen.[9]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent InfinityLab Poroshell 120 SB-Aq, 3.0 × 100 mm, 2.7 µm[5] | Waters Atlantis C18, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[5] | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 5 µL | 10 µL |
| Gradient | 0-1 min: 5% B, 1-5 min: 5-95% B, 5-7 min: 95% B, 7.1-9 min: 5% B | 0-2 min: 2% B, 2-8 min: 2-80% B, 8-10 min: 80% B, 10.1-12 min: 2% B |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Analytes and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 678.8[11] | 147.3[11] | 35 |
| 678.8[11] | 359.1[11] | 30 | |
| Methylcobalamin | 673.3 | 147.1 | 35 |
| 673.3 | 359.1 | 30 | |
| Adenosylcobalamin | 805.3 | 136.1 | 40 |
| 805.3 | 348.1 | 35 | |
| ¹³C¹⁵N-Cyanocobalamin (IS) | 683.8 | 148.3 | 35 |
| 683.8 | 360.1 | 30 |
Data Presentation and Analysis
Quantitative data should be processed using appropriate software. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression model is typically applied.
Table 4: Method Validation Parameters (Example)
| Parameter | This compound | Methylcobalamin | Adenosylcobalamin |
| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.2 - 120 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.2 |
| Intra-day Precision (%RSD) | < 5% | < 6% | < 7% |
| Inter-day Precision (%RSD) | < 8% | < 9% | < 10% |
| Accuracy (%) | 92 - 108% | 90 - 110% | 88 - 112% |
| Recovery (%) | > 85% | > 83% | > 80% |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the simultaneous quantification of this compound and its active metabolites. This protocol is suitable for a wide range of applications in clinical and research settings, enabling accurate assessment of vitamin B12 status and facilitating pharmacokinetic and metabolic studies. The provided workflow and parameters can be adapted to specific instrumentation and matrix requirements.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Analytical Determination of Vitamin B12 Content in Infant and Toddler Milk Formulas by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Recombinant Cyanocobalamin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanocobalamin (B1173554) (Vitamin B12) is an essential nutrient that relies on a sophisticated system of binding proteins for its transport and absorption. The three key proteins in this process are Intrinsic Factor (IF), Transcobalamin (TC), and Haptocorrin (HC). The production of these proteins in recombinant systems is crucial for various research, diagnostic, and therapeutic applications. This document provides detailed application notes and protocols for the purification of recombinant this compound-binding proteins, focusing on common expression systems and purification strategies.
The purification of recombinant proteins is a multi-step process designed to isolate a single type of protein from a complex mixture of host cell proteins and other contaminants.[1] A typical purification workflow involves a capture step, followed by intermediate purification and a final polishing step to achieve high purity.[2][3] The choice of purification techniques depends on the properties of the target protein, the expression system used, and the desired final purity.[1][2]
I. Expression Systems for Recombinant this compound-Binding Proteins
The choice of expression system is a critical first step that influences the properties of the recombinant protein, including post-translational modifications, and dictates the initial steps of the purification strategy.
-
Bacterial Systems (e.g., E. coli): E. coli is a widely used host for recombinant protein production due to its rapid growth, high protein yields, and low cost.[4] However, proteins expressed in bacteria lack eukaryotic post-translational modifications like glycosylation, which can be important for the function of some this compound-binding proteins.[4] Expression in E. coli is a common starting point for producing un-glycosylated fragments or for applications where glycosylation is not critical.
-
Yeast Systems (e.g., Pichia pastoris): Yeast expression systems offer a balance between the high yields of prokaryotic systems and the ability to perform some post-translational modifications found in eukaryotes. They are a good option for producing glycosylated proteins when mammalian cell culture is not feasible.
-
Insect Cell Systems (e.g., Baculovirus Expression Vector System - BEVS): Insect cells, such as Sf9 or High Five cells, are capable of more complex post-translational modifications than yeast and are often used to produce proteins that require proper folding and glycosylation for activity.[5][6] Recombinant human intrinsic factor has been successfully produced in baculovirus-infected Sf9 cells, yielding 1-2 mg of protein per liter of culture.[7]
-
Mammalian Cell Systems (e.g., CHO, HEK293): Mammalian cells are the preferred system for producing recombinant proteins that are intended for therapeutic use in humans, as they provide the most authentic post-translational modifications.[8] Recombinant human haptocorrin has been expressed in HEK293 cells with a yield of 6 mg per liter of cell culture supernatant.[8]
II. Purification Strategies and Methodologies
A multi-step purification strategy is typically required to achieve high purity of recombinant this compound-binding proteins.[2] The most common techniques employed are affinity chromatography, ion exchange chromatography, and size exclusion chromatography.
A. Affinity Chromatography (AC)
Affinity chromatography is a powerful technique that separates proteins based on a specific binding interaction between the protein and a ligand immobilized on a chromatography resin.[9] This is often the first and most effective step in a purification workflow, capable of achieving high purity in a single step.[2]
Recombinant proteins are often engineered with affinity tags to facilitate their purification.
-
Polyhistidine-tag (His-tag): This is one of the most common affinity tags, consisting of a series of histidine residues (typically 6-10) added to the N- or C-terminus of the protein.[10] His-tagged proteins can be purified using Immobilized Metal Affinity Chromatography (IMAC), where the resin is charged with divalent metal ions like Nickel (Ni²⁺) or Cobalt (Co²⁺) that bind to the histidine tag.[10] Elution is typically achieved by using a buffer with a high concentration of imidazole, which competes with the His-tag for binding to the metal ions.[11]
-
Glutathione-S-Transferase (GST-tag): The GST tag is a larger tag (around 26 kDa) that can enhance the solubility of the recombinant protein.[12][13] GST-tagged proteins are purified on a resin with immobilized glutathione, the natural substrate for GST.[14] Elution is performed with a buffer containing free reduced glutathione.[14] A purity of over 90% can often be achieved in a single step.[13][14]
For this compound-binding proteins, a highly specific affinity chromatography step can be employed using this compound (Vitamin B12) itself as the ligand.
-
Vitamin B12-Sepharose Chromatography: In this method, this compound is covalently coupled to a sepharose resin.[15] The recombinant this compound-binding protein in the crude lysate will specifically bind to the immobilized vitamin B12. After washing away unbound proteins, the target protein can be eluted. This technique has been successfully used for the purification of both native and recombinant this compound-binding proteins.[7][16] For example, a vitamin B12-binding protein from sow's milk was purified 3920-fold with a 54% yield using this method.[16]
B. Ion Exchange Chromatography (IEX)
Ion exchange chromatography separates proteins based on their net surface charge.[17][18] It is a high-resolution technique that is often used as an intermediate or polishing step in a purification workflow.
-
Principle: The separation is based on the reversible interaction between a charged protein and an oppositely charged chromatography resin.[18] Whether a protein binds to a cation or anion exchanger depends on its isoelectric point (pI) and the pH of the buffer.
-
Anion Exchange: A positively charged resin binds negatively charged proteins (anions).
-
Cation Exchange: A negatively charged resin binds positively charged proteins (cations).
-
-
Procedure: The crude or partially purified protein sample is loaded onto the IEX column in a low-salt buffer. The target protein binds to the resin while some impurities may flow through. The bound proteins are then eluted by increasing the salt concentration of the buffer or by changing its pH.[19]
C. Size Exclusion Chromatography (SEC)
Size exclusion chromatography, also known as gel filtration, separates proteins based on their size (hydrodynamic radius).[20] It is typically used as the final "polishing" step in a purification protocol to remove aggregates and other remaining impurities.[20]
-
Principle: The chromatography column is packed with porous beads. Larger molecules that cannot enter the pores travel through the column more quickly and elute first. Smaller molecules can enter the pores, which increases their path length, and they elute later.[20]
-
Application: SEC is effective for separating monomers from dimers and higher-order aggregates, which is critical for the quality control of therapeutic proteins. It is also a gentle method that can be performed under physiological buffer conditions, which helps to preserve the native structure and activity of the protein.
III. Experimental Protocols
The following protocols are generalized and may require optimization for specific recombinant this compound-binding proteins and expression systems.
Protocol 1: Purification of a His-tagged Recombinant this compound-Binding Protein
This protocol describes a three-step purification process for a His-tagged recombinant protein expressed in E. coli.
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble recombinant protein.
-
Column Equilibration: Equilibrate a Ni-NTA or Co-NTA column with 5-10 column volumes (CV) of lysis buffer.
-
Sample Loading: Load the clarified lysate onto the equilibrated column at a low flow rate.
-
Washing: Wash the column with 10-20 CV of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 5-10 CV of elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
Step 2: Ion Exchange Chromatography (IEX)
-
Buffer Exchange: Pool the fractions containing the purified protein from the IMAC step and exchange the buffer to a low-salt IEX binding buffer (e.g., 20 mM Tris-HCl, 25 mM NaCl, pH 8.0 for anion exchange) using dialysis or a desalting column.
-
Column Equilibration: Equilibrate an appropriate IEX column (e.g., a Q-sepharose column for anion exchange) with 5-10 CV of IEX binding buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the equilibrated column.
-
Washing: Wash the column with 5-10 CV of IEX binding buffer.
-
Elution: Elute the bound protein using a linear salt gradient (e.g., from 25 mM to 1 M NaCl in the binding buffer over 20 CV). Collect fractions and analyze by SDS-PAGE.
Step 3: Size Exclusion Chromatography (SEC)
-
Concentration: Pool the fractions containing the purified protein from the IEX step and concentrate the sample using an appropriate ultrafiltration device.
-
Column Equilibration: Equilibrate a size exclusion column (e.g., Superdex 200) with 2-3 CV of a suitable storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the concentrated sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the protein with the storage buffer at a constant flow rate. Collect fractions and analyze by SDS-PAGE. Pool the fractions containing the pure monomeric protein.
Protocol 2: Purification using Vitamin B12-Sepharose Affinity Chromatography
This protocol is suitable for recombinant this compound-binding proteins that do not have an affinity tag.
-
Preparation of Vitamin B12-Sepharose: Covalently couple this compound to an activated Sepharose resin according to established methods.[15]
-
Cell Lysis and Clarification: Prepare a clarified cell lysate as described in Protocol 1, Step 1. The lysis buffer should be a neutral pH buffer without any components that might interfere with the protein-vitamin B12 interaction (e.g., PBS, pH 7.4).
-
Column Equilibration: Equilibrate the Vitamin B12-Sepharose column with 5-10 CV of lysis buffer.
-
Sample Loading: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column extensively with lysis buffer to remove unbound proteins.
-
Elution: Elution can be achieved by changing the buffer conditions to disrupt the protein-vitamin B12 interaction. This can include:
-
A change in pH (e.g., a low pH buffer).
-
A high salt concentration.
-
The inclusion of a denaturing agent (e.g., guanidine (B92328) HCl), although this will require subsequent refolding of the protein.
-
-
Further Purification: The eluate from the Vitamin B12-Sepharose column may require further purification by IEX and/or SEC as described in Protocol 1 to achieve the desired purity.
IV. Data Presentation
A purification table is essential for tracking the efficiency of each purification step and the overall success of the purification strategy.[21] The table should include the total protein amount, the amount of the target protein (or its activity), the specific activity, the purification fold, and the yield at each step.[21]
Table 1: Example Purification Table for a His-tagged Recombinant this compound-Binding Protein
| Purification Step | Total Protein (mg) | Target Protein (mg) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Lysate | 1000 | 50 | 50 | 1 | 100 |
| IMAC Eluate | 60 | 45 | 750 | 15 | 90 |
| IEX Eluate | 25 | 22 | 880 | 17.6 | 44 |
| SEC Eluate | 20 | 19 | 950 | 19 | 38 |
Note: The values in this table are illustrative and will vary depending on the specific protein, expression level, and purification conditions. A protein yield of 1.37 mg/L with a purity of 91% has been reported after anion-exchange chromatography, which was further improved after a final gel-filtration step.[22]
Table 2: Example Purification of Recombinant Human Haptocorrin (rhHC) from HEK293 Cells
| Purification Step | Protein Yield (mg/L of culture) | Purity (%) |
| Ni-NTA Affinity Chromatography | 3.21 | 73 |
| HiTrap Q Anion-Exchange | 1.37 | 91 |
| Superdex 200 Gel-Filtration | - | >98 |
Adapted from a study on recombinant human haptocorrin purification.[8]
V. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the uptake of this compound and a typical purification workflow for a recombinant this compound-binding protein.
Caption: Cellular uptake pathway of Vitamin B12.
Caption: General purification workflow for recombinant proteins.
References
- 1. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 3. agilent.com [agilent.com]
- 4. escholarship.org [escholarship.org]
- 5. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Proteins from Baculovirus-Infected Insect Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro expression and secretion of functional mammalian intrinsic factor using recombinant baculovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Recombinant Human Haptocorrin Expressed in Human Embryonic Kidney Cells and Native Haptocorrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. sinobiological.com [sinobiological.com]
- 11. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 13. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of the vitamin B12-binding protein isolated from sow's milk and its affinity for this compound and other corrinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein purification by IE-chromatography [reachdevices.com]
- 19. researchgate.net [researchgate.net]
- 20. goldbio.com [goldbio.com]
- 21. diverdi.colostate.edu [diverdi.colostate.edu]
- 22. dfzljdn9uc3pi.cloudfront.net [dfzljdn9uc3pi.cloudfront.net]
Application of Cyanocobalamin in Radiolabeling for Imaging Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B12, or cyanocobalamin (B1173554), is an essential nutrient crucial for cellular proliferation and metabolism.[1] Rapidly dividing cells, such as those found in cancerous tissues, exhibit an increased demand for this vitamin. This heightened uptake is primarily mediated by the transcobalamin II (TCII) receptor, CD320, which is often upregulated in various malignancies.[2] This biological characteristic presents a unique opportunity for targeted molecular imaging. By radiolabeling this compound or its analogs, it is possible to develop imaging agents that selectively accumulate in tumors, allowing for non-invasive visualization and characterization of cancerous lesions using techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][3][4][5]
These application notes provide a comprehensive overview of the methodologies and data associated with the use of radiolabeled this compound for in vivo imaging. Detailed protocols for the synthesis, radiolabeling, and cellular uptake assays of this compound derivatives are presented, along with a summary of quantitative data from preclinical imaging studies.
Signaling Pathway: Cellular Uptake of Radiolabeled this compound
The cellular uptake of this compound is a receptor-mediated process. In the bloodstream, radiolabeled this compound binds to the transport protein transcobalamin II (TCII). The resulting complex then binds to the TCII receptor (CD320) on the cell surface, which is often overexpressed in tumor cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the radiolabeled this compound into the cell. This targeted delivery mechanism forms the basis for using radiolabeled this compound as a tumor imaging agent.[2][6]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. 89Zr-Cobalamin PET Tracer: Synthesis, Cellular Uptake, and Use for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. IN VIVO BIODISTRIBUTION AND ACCUMULATION OF 89Zr IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macro-B12 and Unexpectedly High Levels of Plasma B12: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo biodistribution and accumulation of 89Zr in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Cyanocobalamin Degradation in Aqueous Solutions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving cyanocobalamin (B1173554) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in aqueous solutions?
A1: this compound is susceptible to degradation from several factors, primarily:
-
Light: Exposure to light, especially UV and sunlight, is a major cause of degradation.[1][2][3][4][5][6] This process, known as photolysis or photodegradation, can lead to the conversion of this compound to hydroxocobalamin (B81358) (Vitamin B12b) and other inactive products.[1][4][7]
-
pH: The stability of this compound is highly pH-dependent. The optimal pH for its stability is in the range of 4.0 to 7.0.[1][2][8] Extreme acidic (below pH 4) or alkaline (above pH 7) conditions can accelerate degradation.[8][9] The highest rates of degradation in the presence of ascorbic acid have been observed around pH 5.[10][11]
-
Temperature: Elevated temperatures can significantly increase the rate of this compound degradation in aqueous solutions.[8][9]
-
Presence of Other Substances: Certain compounds can interact with and degrade this compound. A notable example is ascorbic acid (Vitamin C) , which can act as a reducing agent and promote the degradation of this compound.[10][11][12][13][14] Other B vitamins, such as riboflavin (B1680620) (B2), can also act as sensitizers in the photolysis of this compound.[2]
Q2: My this compound solution is changing color from pink to yellow or colorless. What is happening?
A2: A color change in your this compound solution is a visual indicator of degradation. The initial pink-red color is characteristic of intact this compound. The degradation process often involves the following steps:
-
Conversion to Hydroxocobalamin (Vitamin B12b): The first step in both photodegradation and chemical degradation is often the conversion of this compound to hydroxocobalamin, which has a slightly different color.[1][4][7]
-
Corrin (B1236194) Ring Cleavage: Further degradation leads to the cleavage of the corrin ring, the central structure of the vitamin B12 molecule. This results in the formation of colorless oxidation products and the loss of biological activity.[1][4][10] The presence of ascorbic acid can accelerate this process.[10][14]
Q3: How can I prevent the degradation of my this compound solutions?
A3: To maintain the stability of your this compound solutions, consider the following preventive measures:
-
Light Protection: Always store this compound solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.[2] Minimize exposure to ambient and direct light during experiments.
-
pH Control: Maintain the pH of your solution within the optimal range of 4.0 to 7.0 using appropriate buffer systems, such as acetate (B1210297) or phosphate (B84403) buffers.[1][2]
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8°C), to slow down the degradation rate. Avoid high temperatures.[9]
-
Avoid Incompatible Substances: Be cautious when formulating solutions containing other vitamins or reducing agents. If the presence of a substance like ascorbic acid is necessary, consider using stabilizers or protective technologies.[9]
-
Use of Stabilizers: In some formulations, stabilizers such as sorbitol or ferric chloride have been shown to alleviate degradation caused by heat and ascorbic acid.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid loss of this compound concentration in a multivitamin solution. | Interaction with other vitamins, particularly ascorbic acid or riboflavin.[2][10][12] | 1. Verify the pH of the solution; adjust to the optimal range of 4.0-7.0 if necessary.[1][2] 2. Protect the solution from light at all times. 3. If possible, prepare separate solutions for incompatible vitamins and mix them just before use. 4. Consider the use of stabilizing agents.[15] |
| This compound solution degrades even when stored in the dark and at the correct pH. | Presence of reducing agents or trace metal contaminants. | 1. Analyze the solution for potential contaminants. 2. Use high-purity water and reagents. 3. Consider the use of chelating agents if metal ion contamination is suspected. |
| Inconsistent results in this compound stability studies. | Variability in experimental conditions. | 1. Strictly control and monitor pH, temperature, and light exposure throughout the experiment. 2. Ensure consistent preparation of solutions and use of calibrated analytical instruments. 3. Use a validated stability-indicating analytical method. |
Quantitative Data Summary
Table 1: Effect of pH and Temperature on this compound Degradation
| pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| 2 | 25 | - | - | [8] |
| 4 | 25 | - | - | [8] |
| 5 | 25 | Highest degradation rate | 13.7 - 137.5 hours (in presence of Ascorbic Acid) | [10][11] |
| 6 | 4 | Lowest degradation rate | - | [8] |
| 6 | 25 | - | - | [8] |
| 7 | - | Maximum stability near pH 7 | - | [1] |
| 8 | 25 | - | - | [8] |
| 10 | 25 | - | - | [8] |
Note: The degradation rate is significantly influenced by the presence of other substances like ascorbic acid. The provided half-life is in the presence of 0.25 x 10⁻³ M ascorbic acid.
Table 2: Degradation of this compound in the Presence of Ascorbic Acid (AH₂) at 25°C
| pH | AH₂ Concentration (M) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | This compound Half-life (t½) (hours) | Reference |
| 1.0 | 0.25 x 10⁻³ | 0.08 x 10⁻⁵ | 137.5 | [10][11] |
| 5.0 | 0.25 x 10⁻³ | 1.05 x 10⁻⁵ | 13.7 | [10][11] |
| 8.0 | 0.25 x 10⁻³ | - | - | [10][11] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound and Hydroxocobalamin
This protocol is based on a two-component spectrophotometric method for the simultaneous assay of this compound and its primary degradation product, hydroxocobalamin.[7][10][16]
Objective: To quantify the concentration of this compound and hydroxocobalamin in an aqueous solution.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Hydroxocobalamin reference standard
-
Acetate buffer (pH 4.0)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of this compound and hydroxocobalamin of known concentrations in acetate buffer (pH 4.0).
-
From the stock solutions, prepare a series of dilutions to create a calibration curve.
-
-
Sample Preparation:
-
Dilute the sample solution with acetate buffer (pH 4.0) to bring the absorbance within the linear range of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Calculation:
-
Use the absorbances and the molar absorptivities of the two components at both wavelengths to solve a set of simultaneous equations to determine the concentration of this compound and hydroxocobalamin in the sample.
-
Protocol 2: HPLC Method for this compound Stability Testing
This protocol outlines a general approach for a stability-indicating HPLC method.
Objective: To assess the stability of this compound in an aqueous formulation over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of a buffer solution and an organic solvent like methanol (B129727) or acetonitrile)
-
This compound reference standard
-
High-purity water
-
Reagents for mobile phase preparation
Procedure:
-
Method Validation:
-
Validate the HPLC method for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.
-
-
Sample Preparation for Stability Study:
-
Prepare the this compound formulation and store it under the desired stress conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Sampling:
-
At predetermined time intervals, withdraw an aliquot of the sample.
-
Dilute the sample appropriately with the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample and a reference standard of known concentration into the HPLC system.
-
Monitor the elution at a specific wavelength, typically around 361 nm for this compound.[17]
-
-
Data Analysis:
-
Quantify the peak area of this compound in the sample chromatogram and compare it to the peak area of the reference standard.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation kinetics.
-
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: General experimental workflow for a this compound stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Stabiliiy of this compound solutions insunlight and artificial light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Ascorbic Acid on the Degradation of this compound and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of ascorbic acid on the degradation of this compound and hydroxocobalamin in aqueous solution: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. The Preparation and Evaluation of this compound Mucoadhesive Sublingual Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cyanocobalamin Stability in Cell Culture Media
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of maintaining cyanocobalamin (B1173554) (Vitamin B12) stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in cell culture media important?
This compound is a synthetic and stable form of vitamin B12, an essential micronutrient for cell growth, proliferation, and metabolism. In cell culture, it plays a critical role in one-carbon metabolism, which is vital for the synthesis of DNA, RNA, and other key biomolecules.[1] Instability and degradation of this compound can lead to nutrient-deficient media, resulting in poor cell growth, reduced viability, and inconsistent experimental outcomes.
Q2: What are the primary factors that contribute to the degradation of this compound in cell culture media?
The main factors affecting this compound stability are:
-
Light Exposure: this compound is highly sensitive to light, particularly UV and visible light, which can cause photodegradation to less active or inactive forms like hydroxocobalamin.[2][3]
-
Presence of Other Vitamins: Riboflavin (B1680620) (Vitamin B2) and thiamine (B1217682) (Vitamin B1) can accelerate the degradation of this compound, especially when exposed to light.[1][4][5][6] Riboflavin can act as a photosensitizer, promoting the breakdown of this compound.[1][4][6]
-
Reducing Agents: Ascorbic acid (Vitamin C) and other reducing agents can lead to the degradation of this compound.[5][7][8][9]
-
pH: The stability of this compound is pH-dependent, with optimal stability generally observed in the pH range of 4.0 to 7.0.[5][10]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound in aqueous solutions.[10]
Q3: How can I visually identify potential this compound degradation in my cell culture medium?
While subtle degradation may not be visible, significant breakdown of this compound can sometimes lead to a color change in the medium, often a shift from pink/red to a more orange or yellowish hue. However, visual inspection is not a reliable method for assessing stability. Quantitative analysis is recommended for accurate determination.
Q4: Are there more stable alternatives to this compound for cell culture?
This compound is generally considered the most stable form of vitamin B12 and is therefore commonly used in commercial cell culture media. Other forms, such as methylcobalamin (B1676134) and adenosylcobalamin, are the biologically active forms but are significantly less stable, particularly to light.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to low this compound stability.
Issue 1: Decreased cell proliferation and viability in freshly prepared or stored media.
-
Possible Cause: Degradation of this compound due to light exposure during media preparation or storage.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store cell culture media in amber bottles or bottles wrapped in aluminum foil to minimize light exposure.
-
Work in Low Light: When working with the media (e.g., aliquoting, supplementing), do so in a darkened environment or under a fume hood with the light turned off.
-
Confirm with Controls: Culture cells in a freshly opened, commercially prepared medium alongside your laboratory-prepared medium to compare performance.
-
Issue 2: Inconsistent experimental results, especially in long-term cultures.
-
Possible Cause: Gradual degradation of this compound over the course of the experiment due to interactions with other media components, such as riboflavin or ascorbic acid, potentially accelerated by ambient light.
-
Troubleshooting Steps:
-
Media Refreshment: For long-term experiments, consider a partial or full media change at regular intervals to replenish the levels of this compound and other labile nutrients.
-
Component Analysis: If you are preparing your own medium, be mindful of the concentrations of potentially interacting components like riboflavin and ascorbic acid.
-
Quantitative Analysis: If the issue persists, consider quantifying the this compound concentration at the beginning and end of your experiment using HPLC or a microbiological assay to confirm degradation.
-
Issue 3: Precipitate formation in the cell culture medium.
-
Possible Cause: While less common for this compound itself, interactions with other components or significant pH shifts can lead to the precipitation of various media components, which could indirectly affect this compound stability.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your prepared media to ensure it is within the optimal range for both your cells and for this compound stability (typically pH 7.0-7.4 for most cell lines).
-
Order of Addition: When preparing media from powders, ensure components are dissolved in the correct order as per the manufacturer's instructions to prevent precipitation.
-
Quantitative Data on this compound Degradation
The following tables summarize the degradation kinetics of this compound under various conditions.
Table 1: Effect of pH and Ascorbic Acid on this compound Degradation
| pH | Ascorbic Acid Concentration (M) | Apparent First-Order Rate Constant (k_obs) (x 10⁻⁵ s⁻¹) | Half-life (t½) (hours) |
| 1.0 | 0.25 x 10⁻³ | 0.08 | 137.5 |
| 2.0 | 0.25 x 10⁻³ | 0.15 | 77.8 |
| 3.0 | 0.25 x 10⁻³ | 0.35 | 33.3 |
| 4.0 | 0.25 x 10⁻³ | 0.75 | 15.4 |
| 5.0 | 0.25 x 10⁻³ | 1.05 | 13.7 |
| 6.0 | 0.25 x 10⁻³ | 0.60 | 19.4 |
| 7.0 | 0.25 x 10⁻³ | 0.20 | 58.3 |
| 8.0 | 0.25 x 10⁻³ | 0.10 | 111.1 |
Data adapted from a kinetic study on the degradation of this compound in the presence of ascorbic acid.[7]
Table 2: Effect of Light Exposure on this compound Degradation
| Light Source | This compound Concentration (µg/mL) | pH | Degradation after 2 hours (%) |
| Sunlight | 950 | 4.0 | 21.0 |
| Sunlight | 950 | 5.5 | 15.8 |
| Sunlight | 950 | 7.0 | 14.7 |
| Sunlight | 95 | 4.0 | 81.5 |
| Sunlight | 95 | 5.5 | 69.2 |
| Sunlight | 95 | 7.0 | 56.3 |
| Artificial Light (125W Mercury Lamp) | 950 | 4.0 | 19.4 |
| Artificial Light (125W Mercury Lamp) | 950 | 5.5 | 3.5 |
| Artificial Light (125W Mercury Lamp) | 950 | 7.0 | 1.5 |
| Artificial Light (125W Mercury Lamp) | 95 | 4.0 | 27.7 |
| Artificial Light (125W Mercury Lamp) | 95 | 5.5 | 6.9 |
| Artificial Light (125W Mercury Lamp) | 95 | 7.0 | 2.7 |
Data adapted from a study on the stability of this compound solutions in sunlight and artificial light.[11]
Table 3: Effect of Riboflavin on the Photolysis of this compound
| pH | Riboflavin Concentration (M) | Apparent First-Order Rate Constant (k_obs) (x 10⁻³ min⁻¹) |
| 2.0 | 1-5 x 10⁻⁵ | 3.85 - 4.15 |
| 3.5 | 1-5 x 10⁻⁵ | 4.22 |
| 5.0 | 1-5 x 10⁻⁵ | 1.85 - 2.10 |
| 7.0 | 1-5 x 10⁻⁵ | 0.46 - 0.55 |
| 8.0 | 1-5 x 10⁻⁵ | 0.60 - 0.72 |
| 10.0 | 1-5 x 10⁻⁵ | 1.25 - 1.40 |
| 12.0 | 1-5 x 10⁻⁵ | 2.50 - 2.75 |
Data adapted from a kinetic study on the photolysis of this compound in the presence of riboflavin.[1][4]
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of this compound in cell culture media. Method optimization may be required based on the specific HPLC system and media composition.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound standard
-
0.22 µm syringe filters
-
Cell culture media samples
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in water or a suitable buffer. Create a series of dilutions to generate a standard curve (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation:
-
Collect cell culture media samples.
-
Centrifuge the samples to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is often used. An example gradient is:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: 50% A, 50% B
-
20-25 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 361 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: Microbiological Assay of this compound
This assay utilizes a microorganism, typically Lactobacillus delbrueckii subsp. lactis (formerly Lactobacillus leichmannii), which requires vitamin B12 for growth. The growth of the bacteria is proportional to the amount of vitamin B12 present in the sample.
Materials:
-
Lactobacillus delbrueckii subsp. lactis (ATCC 7830)
-
Vitamin B12 Assay Medium (commercially available)
-
This compound standard
-
Sterile test tubes and plates
-
Spectrophotometer
-
Incubator (37°C)
-
Autoclave
Procedure:
-
Preparation of Inoculum:
-
Culture L. delbrueckii in a suitable maintenance medium.
-
Before the assay, transfer the culture to an inoculum medium and incubate for 16-24 hours at 37°C.
-
Harvest the cells by centrifugation, wash with sterile saline, and resuspend to a standardized cell density.
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound standard. Create a series of dilutions in sterile water to be used for the standard curve (e.g., 0 to 0.2 ng/mL).[12]
-
Prepare dilutions of the cell culture media samples in sterile water.
-
-
Assay Procedure:
-
To a series of sterile test tubes, add a fixed volume of the Vitamin B12 Assay Medium.
-
Add increasing volumes of the this compound standards to a set of tubes.
-
Add different dilutions of the samples to another set of tubes.
-
Add sterile water to equalize the volume in all tubes.
-
Autoclave the tubes.
-
After cooling, inoculate each tube (except for the uninoculated blanks) with a standardized amount of the L. delbrueckii inoculum.
-
-
Incubation and Measurement:
-
Incubate the tubes at 37°C for 18-24 hours.
-
Measure the bacterial growth in each tube using a spectrophotometer to read the turbidity (e.g., at 620 nm).
-
-
Data Analysis:
-
Create a standard curve by plotting the turbidity readings against the known concentrations of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their turbidity readings on the standard curve.
-
Visualizations
Caption: Simplified degradation pathway of this compound in cell culture media.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
- 1. Effect of Riboflavin on the Photolysis of Cyanocobolamin in Aqueous Solution [benthamopenarchives.com]
- 2. rjptonline.org [rjptonline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. benthamopen.com [benthamopen.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Ascorbic Acid on the Degradation of this compound and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Stabiliiy of this compound solutions insunlight and artificial light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. exodocientifica.com.br [exodocientifica.com.br]
Technical Support Center: Optimizing Cyanocobalamin for Mammalian Cell Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing cyanocobalamin (B1173554) (Vitamin B12) concentration in mammalian cell culture.
Troubleshooting Guide
Problem 1: Suboptimal Cell Growth or Viability Despite Media Supplementation with this compound.
Possible Causes and Solutions:
-
Degradation of this compound: this compound is sensitive to light and can degrade over time, reducing its bioavailability to the cells.[1][2] It can be converted to hydroxocobalamin (B81358), especially when exposed to white fluorescent light or short-wavelength visible light (400-550 nm).[3][4]
-
Solution: Protect your media and stock solutions from light by using amber bottles or wrapping containers in aluminum foil.[1] Prepare fresh media supplements regularly and store them at 4°C in the dark.[1] Consider using red light (wavelength >600 nm) in the cell culture hood and media preparation areas, as this compound is more stable under these conditions.[3]
-
-
Interaction with Other Media Components: this compound can interact with other components in the cell culture media, such as ascorbic acid (Vitamin C) and thiamine (B1217682) (Vitamin B1), leading to its degradation.[2][5]
-
Solution: When preparing custom media formulations, be mindful of the potential for interactions between vitamins. If possible, add this compound separately or use a more stable, commercially prepared vitamin mix. The optimal pH for this compound stability in solution is between 4 and 7.[2]
-
-
Incorrect Concentration: The optimal concentration of this compound can vary significantly between different cell lines and media formulations. While cells in culture require physiological Vitamin B12 in the pM range, supplementation in basal media can range from nM to µM levels.
-
Solution: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and experimental conditions. Start with the concentration recommended in the basal medium formulation and test a range of concentrations above and below that point.
-
Problem 2: Pink or Reddish Coloration of Purified Monoclonal Antibodies (mAbs) or other Recombinant Proteins.
Possible Cause and Solution:
-
Formation of a Hydroxocobalamin-mAb Complex: The pink color is often due to the covalent binding of hydroxocobalamin, a light-induced degradation product of this compound, to free sulfhydryl groups on the monoclonal antibody.[3][4][6] This is particularly observed with IgG4 molecules.[3]
-
Solution: The primary strategy is to prevent the conversion of this compound to hydroxocobalamin by minimizing light exposure during media preparation, storage, and the entire cell culture process.[3][4][7] Implementing red light filters or using red light sources in the laboratory environment can significantly reduce this conversion.[3] Additionally, controlling the redox environment to minimize free sulfhydryl groups on the antibody can also mitigate this issue.[8]
-
Problem 3: Signs of Vitamin B12 Deficiency in Cells, such as Reduced Proliferation, Increased Apoptosis, or Genomic Instability.
Possible Causes and Solutions:
-
Insufficient this compound Bioavailability: As mentioned, degradation can lead to a lack of active B12.
-
Solution: Review your media preparation and storage procedures to ensure light protection.[1] Verify the concentration of your this compound stock solution.
-
-
Impaired One-Carbon Metabolism: Vitamin B12 is a critical cofactor for methionine synthase, an enzyme essential for the one-carbon metabolism pathway that is vital for DNA synthesis and methylation.[9][10] A deficiency can lead to a "methyl-folate trap," disrupting nucleic acid synthesis and leading to apoptosis.
-
Solution: Ensure that other components of the one-carbon metabolism pathway, such as folate and methionine, are present in adequate amounts in your cell culture medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in mammalian cell culture?
A1: this compound (Vitamin B12) is an essential micronutrient that serves as a cofactor for two key enzymes in mammalian cells:
-
Methionine Synthase: This cytoplasmic enzyme is crucial for the one-carbon metabolism pathway. It catalyzes the conversion of homocysteine to methionine, a vital amino acid, and is essential for the regeneration of tetrahydrofolate, which is required for DNA and RNA synthesis.[10]
-
Methylmalonyl-CoA Mutase: This mitochondrial enzyme is involved in the metabolism of odd-chain fatty acids and certain amino acids.[9] Deficiency in Vitamin B12 can lead to impaired cell growth, genomic instability, and apoptosis.
Q2: What is the recommended concentration of this compound to use in my cell culture medium?
A2: There is no single universal concentration. The optimal concentration depends on the cell type, whether the medium is serum-free or serum-containing, and the specific basal medium formulation. Commercially available media have a wide range of this compound concentrations. It is always best to start with the concentration recommended for your specific medium and optimize from there.
Q3: My basal medium doesn't list this compound as a component. Do I need to add it?
A3: Many classic basal media, such as DMEM and MEM, were originally formulated for use with serum, which is a source of Vitamin B12. If you are using these media in a serum-free or reduced-serum application, you will likely need to supplement with this compound. The required concentration is typically in the nanomolar to micromolar range.
Q4: What is the difference between this compound and other forms of Vitamin B12 like methylcobalamin (B1676134) or hydroxocobalamin?
A4: this compound is the most common and stable form of Vitamin B12 used in cell culture media.[2][11] Methylcobalamin and adenosylcobalamin are the two active coenzyme forms of Vitamin B12 in mammalian cells. Hydroxocobalamin is a form that can be generated from the degradation of this compound, particularly by light.[3][4] While hydroxocobalamin is also biologically active, its increased reactivity can lead to undesirable product-related impurities, such as the pink coloration of monoclonal antibodies.[4][6]
Q5: How can I assess the stability of this compound in my prepared media?
A5: You can assess the stability of this compound using High-Performance Liquid Chromatography (HPLC). This method allows for the quantification of the this compound concentration in your media over time under your specific storage and experimental conditions.
Data Presentation
Table 1: this compound Concentration in Common Basal Media
| Basal Medium | This compound Concentration (nM) | This compound Concentration (µM) |
| RPMI-1640 | 3.7 | 0.0037 |
| Iscove's Modified Dulbecco's Medium (IMDM) | 9.6 | 0.0096 |
| Alpha-MEM | 100 | 0.1 |
| MCDB 105, 110, 131, 201, 302 | 100 | 0.1 |
| Waymouth Medium MB | 148 | 0.148 |
| Williams Medium E | 148 | 0.148 |
| MCDB 151, 153 | 300 | 0.3 |
| DMEM/F-12 | 501 | 0.501 |
| H-Y Medium (Hybri-Max®) | 923 | 0.923 |
| Ham's F-10 and F-12 | 1000 | 1.0 |
| McCoy's 5A Modified Medium | 1480 | 1.48 |
| NCTC Medium | 7400 | 7.4 |
| Ames' Medium, BME, DMEM, Fischer's, GMEM, L-15, Medium 199, EMEM, Swim's S-77 | 0 | 0 |
Data compiled from various sources. Concentrations may vary slightly between manufacturers.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Cell Growth
Objective: To determine the optimal concentration of this compound for a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Basal medium deficient in this compound
-
Fetal Bovine Serum (FBS) or other required supplements (if applicable)
-
Sterile this compound stock solution (e.g., 1 mg/mL in sterile water, protected from light)
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Cell viability assay (e.g., Trypan Blue, MTT, or similar)
Methodology:
-
Prepare a series of media with varying concentrations of this compound. A typical range to test would be from 0 nM to 10,000 nM. Perform serial dilutions from your stock solution into the basal medium. Ensure all media preparations are protected from light.
-
Seed the multi-well plates with your cells at a consistent density in each well.
-
Replace the seeding medium with the prepared media containing the different concentrations of this compound. Include a negative control (0 nM this compound) and a positive control (the standard concentration used for this cell line, if known).
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At regular intervals (e.g., 24, 48, 72, and 96 hours), determine the viable cell number in triplicate wells for each concentration.
-
Plot the viable cell number versus the this compound concentration for each time point.
-
The optimal concentration is the one that results in the highest viable cell density and/or growth rate.
Mandatory Visualizations
Caption: Role of Vitamin B12 in One-Carbon Metabolism.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for Suboptimal Cell Growth.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B12 association with mAbs: Mechanism and potential mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2018208743A1 - Method of controlling the formation of pink color during antibody manufacturing - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single Carbon Metabolism – biochemistry [uw.pressbooks.pub]
- 11. Vitamin B12 - Wikipedia [en.wikipedia.org]
addressing cyanocobalamin photostability issues in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cyanocobalamin (B1173554) (Vitamin B12) photostability during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color after light exposure. What happened?
A1: this compound is highly sensitive to light.[1][2] Exposure, particularly to UV and sunlight, can cause photodegradation.[1][2] The initial step in this process is often the conversion of this compound to hydroxocobalamin (B81358) (Vitamin B12b) or aquocobalamin (B1237579) (Vitamin B12a), which can lead to a visible color change in the solution.[2][3][4] Further exposure can lead to the irreversible cleavage of the corrin (B1236194) ring, resulting in loss of biological activity and further color fading.[3][5]
Q2: I'm observing rapid degradation of this compound in my multivitamin formulation. What could be the cause?
A2: The presence of other vitamins, particularly ascorbic acid (Vitamin C) and riboflavin (B1680620) (Vitamin B2), can accelerate the photodegradation of this compound.[6][7][8] Riboflavin can act as a photosensitizer, while ascorbic acid can enhance degradation through a redox reaction.[6][7] The degradation is also pH-dependent, with increased instability often observed in acidic conditions.[2][6]
Q3: How can I minimize this compound degradation during my experiments?
A3: To minimize photodegradation, it is crucial to protect this compound solutions from light at all stages of your experiment. This can be achieved by:
-
Working in a dimly lit environment.
-
Using amber-colored or opaque containers.[6]
-
Wrapping containers in aluminum foil.
-
Preparing solutions fresh before use.
Additionally, consider the formulation itself. The use of stabilizing agents can significantly improve photostability.
Q4: What are some effective stabilizers for this compound solutions?
A4: Several excipients can enhance the photostability of this compound:
-
Cyclodextrins: These molecules can encapsulate this compound, forming a protective barrier against light.[9][10][11]
-
Viscosigens: Agents like glycerol (B35011) can increase the viscosity of the solution, which is thought to decrease diffusion and enhance the recombination of radical pairs formed during photolysis.[12]
-
Sorbitol: This sugar alcohol has been shown to have a protective effect against degradation caused by heat, UV light, and interaction with other vitamins.[13]
-
Antioxidants and Chelating Agents: While some antioxidants like ascorbic acid can be problematic, others, along with chelating agents, may offer protection in specific formulations.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low this compound concentration in post-experiment analysis. | Photodegradation during the experiment. | 1. Review your experimental setup for any sources of light exposure. 2. Implement light-protective measures (e.g., amber vials, foil wrapping). 3. Consider adding a photostabilizing excipient to your formulation. |
| High variability in results between replicate experiments. | Inconsistent light exposure between replicates. | 1. Standardize the lighting conditions for all experiments. 2. Ensure all samples are handled with the same level of light protection. |
| Formation of unknown peaks in HPLC analysis. | Degradation products of this compound. | 1. The primary photodegradation product is hydroxocobalamin.[2][4] 2. Further degradation can lead to cleavage of the corrin ring, producing smaller, irreversible oxidation products.[3][5] 3. Use a validated analytical method that can separate and identify this compound and its main degradation products. |
| Solution pH drifts and degradation increases. | pH affects the rate of photolysis. | 1. this compound generally shows maximum stability around neutral pH (pH 6.0-7.0).[14] 2. Degradation is often greater at more acidic pH values (e.g., pH 4.0).[2] 3. Use appropriate buffer systems to maintain a stable pH throughout your experiment.[6] |
Data Presentation
Table 1: Effect of Light Source and Concentration on this compound Degradation
| Concentration | pH | Light Source | Exposure Time (hours) | % Degradation |
| 950 µg/mL | 4.0 | Sunlight | 2 | 21.0%[2][15] |
| 95 µg/mL | 4.0 | Sunlight | 2 | 81.5%[2][15] |
| 950 µg/mL | 7.0 | Sunlight | 2 | 14.7%[2][15] |
| 95 µg/mL | 7.0 | Sunlight | 2 | 56.3%[2][15] |
| 950 µg/mL | 4.0 | Artificial Light | 2 | 19.4%[2][15] |
| 95 µg/mL | 4.0 | Artificial Light | 2 | 27.7%[2][15] |
| 950 µg/mL | 7.0 | Artificial Light | 2 | 2.7%[2] |
| 95 µg/mL | 7.0 | Artificial Light | 2 | 15%[2] |
Data synthesized from studies by Ahmad, I. and Hussain, W. (1993).[2][15]
Table 2: Protective Effect of Sorbitol on this compound Degradation
| Condition | % Degradation (without Sorbitol) | % Degradation (with Sorbitol) |
| Co-existing with Thiamin and Niacin | 6-13% | Significantly prevented |
| UV Exposure (60 min) | 4% | Significantly improved stability |
| Heat Exposure (100°C, 60 min) | 38% | Significantly improved stability |
| pH 3 | ~15% | Prevented |
| pH 9 | ~15% | Prevented |
Data from a study on the stabilizing effects of sorbitol on B12 vitamers.[13]
Experimental Protocols
Protocol 1: Assessing this compound Photostability using UV-Visible Spectroscopy
This protocol provides a general method for evaluating the photodegradation of this compound by monitoring changes in its absorption spectrum.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Prepare experimental samples at the desired concentration (e.g., 95 µg/mL).
-
Prepare a control sample that will be kept in the dark.
-
-
Light Exposure:
-
Expose the experimental samples to a specific light source (e.g., a high-pressure mercury vapor fluorescent lamp or natural sunlight) for a defined period.[7]
-
Ensure the distance from the light source and the temperature are controlled and consistent.
-
Keep the control sample wrapped in aluminum foil and stored at the same temperature.
-
-
Spectrophotometric Analysis:
-
At predetermined time intervals, take aliquots from both the experimental and control samples.
-
Measure the UV-Visible absorption spectrum of each aliquot (typically from 250 nm to 600 nm).
-
Monitor the absorbance at key wavelengths for this compound (around 361 nm and 550 nm) and its primary photoproduct, hydroxocobalamin (around 351 nm and 525 nm).[2][14]
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound over time by comparing the absorbance at 361 nm or 550 nm of the light-exposed sample to the dark control.
-
The appearance of a peak around 525 nm can indicate the formation of hydroxocobalamin.
-
Protocol 2: HPLC Method for Quantifying this compound and its Degradation Products
High-Performance Liquid Chromatography (HPLC) is a more specific and quantitative method for assessing stability.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 5mM ammonium (B1175870) formate (B1220265) in water with 0.05% formic acid (A) and acetonitrile (B52724) with 0.3% formic acid (B).[9]
-
Detection: UV detector set at 361 nm for this compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare and expose samples to light as described in Protocol 1.
-
At each time point, dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and any degradation products by comparing their retention times and peak areas to those of known standards.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: this compound photodegradation pathway.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pjps.pk [pjps.pk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. rjptonline.org [rjptonline.org]
- 11. iosrphr.org [iosrphr.org]
- 12. Use of viscosigens to stabilize vitamin B12 solutions against photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 15. Stabiliiy of this compound solutions insunlight and artificial light - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Immunoassays for Cyanocobalamin (Vitamin B12)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for cyanocobalamin (B1173554) (Vitamin B12). Our goal is to help you minimize cross-reactivity and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of cross-reactivity in a this compound immunoassay?
A1: The primary sources of cross-reactivity in this compound immunoassays are:
-
Vitamin B12 Analogs: Molecules with a similar structure to this compound, such as hydroxocobalamin, methylcobalamin, and adenosylcobalamin, can bind to the antibodies or intrinsic factor used in the assay, leading to inaccurate measurements.[1][2][3] The extent of cross-reactivity depends on the specificity of the antibody.
-
Haptocorrin (HC): A protein found in serum and other bodily fluids that binds to cobalamins with high affinity.[4] High concentrations of haptocorrin can interfere with the assay by sequestering the this compound, leading to falsely elevated or decreased results depending on the assay format.[5]
-
Endogenous Antibodies: The presence of heterophilic antibodies, human anti-animal antibodies (HAAA), or autoantibodies in the sample can interfere with the immunoassay by cross-linking the capture and detection antibodies, leading to false-positive or false-negative results.[6][7]
-
Intrinsic Factor Blocking Antibodies (IFBA): In patients with pernicious anemia, these antibodies can bind to the reagent intrinsic factor in the assay, preventing the binding of this compound and causing an overestimation of its concentration.[8][9]
Q2: How can I choose an antibody with low cross-reactivity for my assay?
A2: Selecting a highly specific antibody is crucial for minimizing cross-reactivity.[10]
-
Monoclonal vs. Polyclonal Antibodies: Monoclonal antibodies generally offer higher specificity as they recognize a single epitope, which can reduce the chances of cross-reacting with structurally similar molecules.[10]
-
Vendor Validation Data: Carefully review the supplier's data sheet for information on the antibody's specificity and cross-reactivity with various vitamin B12 analogs. Look for validation against a panel of relevant compounds.
-
In-house Validation: It is highly recommended to perform your own cross-reactivity testing using a competitive ELISA format to confirm the antibody's specificity with the analogs most relevant to your samples.
Q3: What are the best practices for sample preparation to minimize interference?
A3: Proper sample preparation is critical to remove interfering substances.
-
Denaturation/Extraction: To release this compound from its binding proteins (haptocorrin and transcobalamin), samples often require a denaturation step. This can be achieved through heat treatment (e.g., autoclaving or boiling in an acetate-cyanide buffer) or chemical treatment (e.g., using dithiothreitol (B142953) (DTT) in an alkaline solution).[2]
-
Removal of Haptocorrin: In samples with high haptocorrin concentrations, such as milk or serum from certain patient populations, pretreatment with cobinamide-Sepharose can effectively remove unsaturated haptocorrin.[5]
-
Protein Precipitation: For complex matrices, protein precipitation using methods like perchloric acid (PCA) can help remove larger interfering proteins.
-
Immunoaffinity Chromatography: Using immunoaffinity columns can selectively extract and concentrate vitamin B12 from complex samples like food, supplements, and infant formula, thereby removing interfering components.
Q4: How does the choice of immunoassay format affect this compound cross-reactivity?
A4: The immunoassay format can influence the level of observed cross-reactivity. Competitive immunoassays are commonly used for small molecules like this compound. In this format, the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. The selectivity of the assay is highly dependent on the specificity of the antibody for this compound over its analogs. It has been shown that cross-reactivity is not an intrinsic characteristic of an antibody but can vary depending on the assay format and the concentrations of the reagents used.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Insufficient Washing: Residual unbound reagents remain in the wells. 2. Cross-reactivity of Detection Antibody: The detection antibody may be binding non-specifically to the coating antibody or other components. 3. High Concentration of Detection Reagent: The concentration of the enzyme-conjugated antibody is too high. 4. Contaminated Buffers or Reagents: Buffers or reagents may be contaminated with enzymes or other interfering substances. | 1. Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[12][13] 2. Run appropriate controls to test for cross-reactivity. Consider using a different detection antibody. 3. Optimize the concentration of the detection reagent by performing a titration. 4. Prepare fresh buffers and reagents. |
| Falsely Elevated this compound Levels | 1. Cross-reactivity with Vitamin B12 Analogs: The antibody is binding to other forms of cobalamin present in the sample.[1] 2. Interference from Haptocorrin: High levels of haptocorrin can lead to falsely high results in some assay formats.[5] 3. Presence of Heterophilic Antibodies: These antibodies can bridge the capture and detection antibodies in a sandwich-like format, even in competitive assays, leading to a false signal.[6] 4. Intrinsic Factor Blocking Antibodies (IFBA): In competitive assays using intrinsic factor, IFBA can prevent the binding of labeled B12, leading to a higher signal, which is misinterpreted as a lower concentration of B12 in the sample. However, some studies suggest modern automated assays are less susceptible.[8] | 1. Use a more specific monoclonal antibody. Validate the antibody's specificity against a panel of B12 analogs. 2. Pretreat samples with high haptocorrin concentrations with cobinamide-Sepharose to remove it.[5] 3. Use commercially available heterophilic antibody blocking agents in your assay buffer.[7] 4. If IFBA interference is suspected, consider using an alternative method for B12 measurement, such as LC-MS/MS, or re-test after treating the sample to remove immunoglobulins (e.g., with PEG precipitation).[6][14] |
| Falsely Low this compound Levels | 1. Interference from Haptocorrin: In some assay configurations, high haptocorrin can sequester B12, making it unavailable for binding to the assay antibody and resulting in a falsely low reading.[5] 2. Matrix Effects: Components in the sample matrix may inhibit the binding of this compound to the antibody. | 1. Implement a sample pretreatment step to denature binding proteins and release this compound. Pre-treatment with cobinamide-Sepharose can also be effective.[5] 2. Perform a spike and recovery experiment to assess matrix effects. If significant interference is observed, sample dilution or purification using techniques like solid-phase extraction (SPE) or immunoaffinity chromatography may be necessary. |
| Poor Reproducibility (High CV%) | 1. Pipetting Errors: Inconsistent pipetting of samples, standards, or reagents. 2. Inadequate Mixing: Reagents or samples not thoroughly mixed. 3. Temperature Variations: Inconsistent incubation temperatures across the plate. 4. Edge Effects: Wells at the edge of the plate showing different results due to temperature gradients or evaporation. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. Use a multichannel pipette for adding reagents to multiple wells simultaneously.[15] 2. Thoroughly mix all reagents and samples before adding them to the plate.[15] 3. Ensure the entire plate is at a uniform temperature during incubation steps.[13] 4. Use a plate sealer during incubations to prevent evaporation. Avoid placing plates in areas with temperature fluctuations.[13] |
Quantitative Data Summary
Table 1: Cross-Reactivity of Vitamin B12 Analogs in Immunoassays
| Analog | Cross-Reactivity (%) in a Radioimmunoassay[2] | Cross-Reactivity (%) in a Competitive ELISA[1] |
| Dicyanocobinamide | 9.8 | Not Reported |
| Hydroxocobalamin | 8.1 | 12 - 35 |
| Other B12 Analogs | Not Reported | 12 - 35 |
| Other Water-Soluble Vitamins | < 0.01 | < 0.01 |
Table 2: Binding Affinities (KD) of Cobalamin Analogs to Intrinsic Factor
| Cobalamin Analog | Binding Affinity (KD) to Intrinsic Factor | Reference |
| This compound | 0.066 nM | [16] |
| Nitrosylcobalamin | 8.58 x 10⁻¹¹ M (0.0858 nM) | [1] |
| Hydroxocobalamin | 4.79 x 10⁻¹¹ M (0.0479 nM) | [1] |
Experimental Protocols
Protocol 1: Determining Antibody Cross-Reactivity by Competitive ELISA
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the this compound standard and the vitamin B12 analogs to be tested. In separate wells, add a fixed, optimized concentration of the primary antibody and the different concentrations of either the standard or the analogs. Incubate for 1-2 hours at room temperature to allow for competition.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the appropriate enzyme substrate and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the concentration of each analog that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100
Protocol 2: Sample Pretreatment to Remove Haptocorrin Interference
This protocol is adapted from Lildballe et al. (2009).[5]
-
Prepare Cobinamide-Sepharose: Prepare a slurry of cobinamide-coated EAH Sepharose.
-
Sample Incubation: Add an appropriate volume of the cobinamide-Sepharose slurry to the serum or milk sample.
-
Mixing: Mix the sample and Sepharose mixture and incubate at room temperature with gentle rotation for a specified time (e.g., 30 minutes) to allow the unsaturated haptocorrin to bind to the cobinamide on the Sepharose beads.
-
Centrifugation: Centrifuge the mixture to pellet the Sepharose beads with the bound haptocorrin.
-
Supernatant Collection: Carefully collect the supernatant, which now contains the this compound with reduced haptocorrin interference.
-
Assay: Use the treated supernatant in your this compound immunoassay.
Visualizations
Caption: Principle of a competitive immunoassay for this compound.
Caption: Major factors contributing to this compound cross-reactivity.
Caption: Troubleshooting workflow for addressing high cross-reactivity.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Radioimmunoassay that measures serum vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of this compound in serum by a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cms.ifcc.org [cms.ifcc.org]
- 5. High concentrations of haptocorrin interfere with routine measurement of cobalamins in human serum and milk. A problem and its solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B12 immunoassay interference in a patient with multiple myeloma – troubleshooting in a two step reagent kit based on enhanced chemiluminescence testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. albertahealthservices.ca [albertahealthservices.ca]
- 10. A simple assay of intrinsic factor-vitamin B12 complex employing the binding intrinsic factor antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. arp1.com [arp1.com]
- 16. Kinetics of the Attachment of Intrinsic Factor-Bound Cobamides to Ileal Receptors - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in cyanocobalamin HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the HPLC analysis of cyanocobalamin (B1173554) (Vitamin B12).
Troubleshooting Guides
This section addresses common problems encountered during this compound HPLC analysis, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too high a concentration of the sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and interacting matrix components. 3. Column Contamination: Buildup of matrix components on the column. 4. Co-elution with Interfering Substances: Matrix components eluting at the same time as this compound. | 1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH. this compound is most stable at pH 4.0-4.5.[1] 3. Wash the column with a strong solvent or use a guard column. 4. Optimize the gradient elution to better separate the analyte from interferences. Consider using a column switching technique.[2][3] |
| Low Analyte Recovery | 1. Incomplete Extraction: Inefficient release of this compound from the sample matrix, especially when bound to proteins.[1][4] 2. Analyte Degradation: this compound is sensitive to light, extreme pH, and strong oxidizing or reducing agents.[1][4] 3. Matrix-Induced Ion Suppression (for LC-MS): Co-eluting matrix components suppress the ionization of this compound.[5] 4. Insufficient Binding to SPE or IAC: The pH of the sample extract may not be optimal for binding to the solid phase extraction or immunoaffinity column.[1] | 1. Optimize the extraction procedure. Use enzymatic digestion (e.g., pepsin, amylase) to release protein-bound this compound.[1] All forms of cobalamin can be converted to the more stable this compound form by adding potassium or sodium cyanide during extraction.[4][6] 2. Protect samples from light by using amber vials or covering glassware with aluminum foil.[7] Maintain the pH between 4 and 7 during sample preparation.[1] 3. Improve sample cleanup using techniques like solid-phase extraction (SPE) or immunoaffinity chromatography (IAC) to remove interfering matrix components.[1][6] 4. Adjust the sample extract pH to the optimal range for the SPE or IAC cartridge, typically between 4.5 and 7.0.[1] |
| High Background Noise or Baseline Drift | 1. Contaminated Mobile Phase or HPLC System: Impurities in the solvents or buildup in the system. 2. Detector Lamp Issues: An aging or unstable detector lamp. 3. Strongly Retained Matrix Components: Late-eluting compounds from previous injections. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Flush the HPLC system thoroughly. 2. Check the detector lamp's performance and replace it if necessary. 3. Implement a column wash step at the end of each run to elute strongly retained compounds. |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents. 2. Temperature Variations: Changes in column temperature can affect retention times. 3. Column Degradation: Loss of stationary phase over time. 4. Pump Malfunction: Inconsistent flow rate. | 1. Ensure proper mobile phase preparation and mixing. Degas the mobile phase before use. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it shows signs of degradation. 4. Check the HPLC pump for proper functioning and perform necessary maintenance. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound HPLC analysis?
A1: Matrix effects are the influence of co-eluting substances from the sample matrix on the analytical signal of this compound.[5] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[5] In complex matrices like food and biological samples, proteins, fats, carbohydrates, and other small molecules can interfere with the analysis.[4]
Q2: How can I minimize matrix effects during sample preparation?
A2: Several strategies can be employed during sample preparation to mitigate matrix effects:
-
Protein Precipitation: A simple method to remove the bulk of proteins from biological samples.
-
Liquid-Liquid Extraction (LLE): Partitioning the analyte into a solvent immiscible with the sample matrix to separate it from interfering components.
-
Solid-Phase Extraction (SPE): A more selective cleanup technique where this compound is retained on a solid support while matrix components are washed away. C18 cartridges are commonly used for this purpose.[6]
-
Immunoaffinity Chromatography (IAC): A highly selective method that uses antibodies specific to this compound to isolate it from the matrix.[1][7] This is particularly effective for complex matrices.[7]
-
Conversion to this compound: To ensure all forms of vitamin B12 are measured and to improve stability, various cobalamins in the sample can be converted to this compound by treatment with potassium or sodium cyanide during the extraction process.[4][6][8]
Q3: What are the recommended HPLC conditions for this compound analysis?
A3: The optimal HPLC conditions can vary depending on the sample matrix and the specific instrument. However, a common approach involves:
-
Column: A reversed-phase C18 column is frequently used.[9][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, acetate (B1210297) buffer, or water with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[4][9][10]
-
Detection: UV-Vis detection is common, with wavelengths at 278 nm, 361 nm, or 550 nm being used. The choice of wavelength can impact sensitivity and selectivity.[8][9][11] LC-MS/MS offers higher selectivity and sensitivity.[12]
Q4: Can column switching techniques help in overcoming matrix effects?
A4: Yes, column switching is an effective technique to reduce matrix effects.[2][3] In this setup, a pre-column is used to capture the analyte of interest from a large injection volume of a relatively crude sample extract. The retained analyte is then eluted onto the analytical column for separation and detection, while the majority of the matrix components are diverted to waste.[8] This approach can improve peak shape and sensitivity.[8]
Q5: How do I validate my HPLC method to ensure it is free from significant matrix effects?
A5: Method validation should include experiments to assess the impact of the matrix. This can be done by:
-
Comparing the slope of the calibration curve prepared in the solvent with the slope of the curve prepared in the extracted blank matrix. A significant difference indicates the presence of matrix effects.
-
Post-extraction spiking: A known amount of the analyte is added to the extracted blank matrix and the recovery is calculated. Recoveries outside of an acceptable range (e.g., 80-120%) suggest matrix effects.
-
Using a stable isotope-labeled internal standard: This is the most reliable way to compensate for matrix effects, especially in LC-MS analysis, as the internal standard will be affected by the matrix in the same way as the analyte.[13]
Quantitative Data Summary
The following tables summarize typical performance data for this compound HPLC methods, highlighting the impact of different analytical approaches.
Table 1: Recovery of this compound in Different Matrices
| Matrix | Sample Preparation | HPLC Method | Recovery (%) | Reference |
| Fortified Foods | Sonication with potassium phosphate solution, column switching | RP-HPLC-UV/Vis | 78.6 - 107.5 | [2][3] |
| Medical Food | Immunoaffinity column cleanup | HPLC-DAD | > 97.63 | [11] |
| Fortified Food Products | Enzymatic hydrolysis, sodium cyanide treatment | HPLC-ESI-MS | > 93 | [4] |
| Indian Nutritional Products | Diastase treatment, C18 SPE cleanup | HPLC-UV | Not specified, but cleanup was satisfactory | [6] |
| Dairy Products | KCN buffer extraction, autoclaving | RP-HPLC | 98.6 - 103.2 | [14] |
| Injections | Direct injection | RP-HPLC-UV | 94.36 - 99.00 | [9][10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| HPLC Method | LOD | LOQ | Reference |
| HPLC-UV/Vis with column switching | 2 ppb (µg/kg) | Not Specified | [2][3] |
| HPLC-DAD with immunoaffinity column | 0.165 µg/kg | 0.499 µg/kg | [11] |
| HPLC-UV | 0.0228 µg/mL | 0.069 µg/mL | [9][10] |
| HPLC-ESI-MS | 2 ppb (with 10 µL injection) | 5 ppb | |
| RP-HPLC | Not Specified | 0.005 µg/mL | [14] |
Experimental Protocols
Protocol 1: Sample Preparation using Immunoaffinity Column (IAC) Cleanup
This protocol is suitable for complex matrices like food and infant formula.[1]
-
Extraction:
-
Weigh an appropriate amount of the homogenized sample (1-30 g depending on the expected concentration).[1]
-
Add sodium acetate buffer (pH 4.0) and an excess of potassium cyanide solution to convert all cobalamins to this compound.[1][4]
-
For protein-rich samples, perform enzymatic digestion with pepsin and/or amylase.[1]
-
Heat the mixture (e.g., in a boiling water bath) to facilitate protein denaturation and conversion.[4]
-
Cool, and then filter or centrifuge the extract to remove solid particles.[1]
-
-
IAC Cleanup:
-
Ensure the pH of the extract is between 4.5 and 7.0.[1]
-
Pass the filtered extract through the immunoaffinity column.
-
Wash the column with water to remove unbound matrix components.[1]
-
Elute the bound this compound with methanol.[1]
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[1]
-
Protocol 2: HPLC Analysis with UV Detection
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.005% to 0.03%).[9]
-
Visualizations
Caption: General workflow for this compound HPLC analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. koreascience.kr [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glsciences.com [glsciences.com]
- 9. noveltyjournals.com [noveltyjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A rapid HPLC method for the extraction and quantification of vitamin B12 in dairy products and cultures of Propionibacterium freudenreichii | Dairy Science and Technology [dairy-journal.org]
Technical Support Center: Enhancing Cyanocobalamin Bacterial Fermentation
Welcome to the technical support center for cyanocobalamin (B1173554) (Vitamin B12) bacterial fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: Which bacterial strains are most commonly used for industrial this compound production?
A1: The primary microorganisms used for large-scale production of Vitamin B12 are Pseudomonas denitrificans and various strains of Propionibacterium freudenreichii.[1][2] P. denitrificans is favored for its high productivity and rapid growth, utilizing an aerobic biosynthesis pathway.[1] Propionibacterium species are also widely used and are considered food-grade, making them suitable for in-situ fortification of foods.[3]
Q2: What are the key precursors that need to be supplemented in the fermentation medium?
A2: Several key precursors are crucial for enhancing this compound yield. These include:
-
Cobalt (Co²⁺): An essential metal ion that forms the central part of the corrin (B1236194) ring in the vitamin B12 molecule.[3][4]
-
5,6-Dimethylbenzimidazole (DMBI): This is the lower ligand base of the vitamin B12 molecule. While some strains can synthesize it, supplementation is often beneficial, especially under anaerobic conditions.[3][5]
-
Betaine (B1666868): This compound can stimulate vitamin B12 biosynthesis, although it may have an inhibitory effect on cell growth at high concentrations.[6]
-
Zinc (Zn²⁺): Has been reported to have a positive effect on the synthesis of early precursors like ALA (5-aminolevulinic acid).[1][5][7]
Q3: How does dissolved oxygen (DO) concentration affect this compound production?
A3: Dissolved oxygen is a critical parameter that requires careful control. A multi-stage DO control strategy is often most effective.[8] Higher oxygen levels in the initial phase promote cell growth, while lower oxygen levels in the later stages are crucial for higher vitamin B12 productivity.[9][10] For instance, in P. denitrificans, a strategy of shifting DO from 8-10% in the growth phase to below 2% in the production phase has been shown to significantly increase yield.[8]
Q4: What are common causes of low this compound yield?
A4: Low yield can stem from several factors:
-
Suboptimal precursor concentrations: Insufficient cobalt or DMBI will directly limit vitamin B12 synthesis.[3]
-
Improper dissolved oxygen levels: Both excessively high and low DO can be detrimental, affecting either cell growth or the biosynthetic pathway.[8][9]
-
Nutrient limitation: Depletion of essential nutrients like carbon (e.g., glucose) or nitrogen (e.g., ammonium (B1175870) sulfate) can halt production.[11]
-
pH instability: Drifts in pH outside the optimal range for the specific microorganism can inhibit enzyme activity and overall metabolic function.[12][13]
-
Accumulation of inhibitory byproducts: In some fermentations, such as with Propionibacterium, the accumulation of propionic acid can be toxic and limit growth and production.[14]
Q5: How can I detect and troubleshoot contamination in my fermenter?
A5: Contamination is a common issue in fermentation.[15] Detection can be through:
-
Visual inspection: Unusual turbidity, color changes in the medium, or the appearance of mold.[16]
-
Microscopy: Observing microbial morphologies other than the production strain.
-
Process parameters: Sudden drops in pH, rapid changes in dissolved oxygen consumption, or unusual off-gas profiles can indicate contamination.[17]
-
Olfactory signs: An unusual or foul odor from the fermenter.[16]
To troubleshoot, it is essential to review all aseptic procedures, check the sterility of the medium and equipment, and ensure the integrity of all seals and connections on the bioreactor.[17]
Troubleshooting Guides
Guide 1: Issue - Lower than Expected Vitamin B12 Titer
This guide provides a systematic approach to diagnosing and resolving low product yields.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Vitamin B12 yield.
Quantitative Data Summary: Key Fermentation Parameters
| Parameter | Organism | Recommended Range/Strategy | Expected Impact on Yield |
| Cobalt Chloride (CoCl₂) | P. denitrificans | 10-20 mg/L | Significant increase |
| DMBI | P. denitrificans | 10-15 mg/L | 10-15% increase |
| Betaine | P. denitrificans | 5-7 g/L (continuous feed) | Stimulates biosynthesis |
| Dissolved Oxygen | P. denitrificans | Growth Phase: 8-10%Production Phase: <2-5% | 17-20% increase over single-stage control |
| Potassium Chloride (KCl) | P. denitrificans | 1.24 g/L | Significant increase |
| Ammonium (NH₄⁺) | P. denitrificans | Maintained at ~40 mmol/L | ~57% increase in specific production rate |
Note: Optimal concentrations can vary depending on the specific strain and media composition.
Guide 2: Issue - Suspected Microbial Contamination
This guide outlines the steps for confirming and identifying the source of contamination.
Contamination Investigation Workflow
Caption: Workflow for investigating microbial contamination.
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol is adapted from established methods for determining this compound concentrations in fermentation broth.[18]
-
Sample Preparation and Extraction:
-
Centrifuge 10 mL of fermentation broth to pellet the cells.
-
Resuspend the cell pellet in 5 mL of an extraction buffer (e.g., acetate (B1210297) buffer with sodium cyanide) to convert all cobalamins to the more stable this compound form.[19]
-
Heat the suspension (e.g., 80-100°C for 15-30 minutes) to lyse the cells and release the intracellular vitamin B12.[20]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 minutes) to remove cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water or a suitable buffer system.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detector set at 361 nm.
-
Quantification: Prepare a standard curve using certified this compound standards. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Protocol 2: Microbiological Assay for Vitamin B12 Activity
This bioassay determines the functional activity of the produced vitamin B12.[18][21]
-
Test Organism: Use a vitamin B12 auxotrophic strain, such as Lactobacillus leichmannii ATCC 7830.[18]
-
Sample Preparation: Prepare extracts as described in the HPLC protocol, but omit the addition of cyanide if you wish to measure native cobalamin activity. Prepare serial dilutions of the extract.
-
Assay Procedure:
-
Add aliquots of the diluted samples and this compound standards to a B12-deficient assay medium.
-
Inoculate the medium with the test organism.
-
Incubate under controlled conditions (e.g., 37°C for 16-24 hours).
-
-
Measurement and Quantification:
-
Measure the turbidity (optical density at a specific wavelength, e.g., 540-560 nm) or titrate the acid produced by bacterial growth.[18]
-
Construct a standard curve by plotting the response (turbidity or acid titer) against the known concentrations of the this compound standards.
-
Determine the vitamin B12 concentration in the samples from the standard curve.
-
Signaling Pathways and Metabolic Relationships
Simplified this compound Biosynthesis Pathway
This diagram illustrates the key precursor inputs into the this compound synthesis pathway. The biosynthesis of Vitamin B12 is a complex process involving over 30 enzymatic steps.[1]
Caption: Key precursor inputs for Vitamin B12 biosynthesis.
References
- 1. Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Food-Like Growth Conditions Support Production of Active Vitamin B12 by Propionibacterium freudenreichii 2067 without DMBI, the Lower Ligand Base, or Cobalt Supplementation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Improved large-scale production of vitamin B12 by Pseudomonas denitrificans with betaine feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved vitamin B(12) production by step-wise reduction of oxygen uptake rate under dissolved oxygen limiting level during fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Fermentative production of vitamin B12 by Propionibacterium shermanii and Pseudomonas denitrificans and its promising health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Common Issues in Bioreactors and Fermenters for Global Buyers [mixer-dryer.com]
- 14. US6492141B1 - Process for the production of vitamin b12 - Google Patents [patents.google.com]
- 15. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 16. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 17. Troubleshooting Bacterial Contamination In Bioreactors [bioprocessonline.com]
- 18. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 19. gcwgandhinagar.com [gcwgandhinagar.com]
- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Stabilizing Cyanocobalamin in Multivitamin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing cyanocobalamin (B1173554) (Vitamin B12) in multivitamin formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in multivitamin formulations?
A1: this compound is a sensitive molecule prone to degradation from several factors commonly found in multivitamin formulations. The primary culprits include:
-
Ascorbic Acid (Vitamin C): This is the most significant cause of this compound degradation. Ascorbic acid can reduce the Co(III) ion in the cobalamin structure to Co(II), leading to the cleavage of the corrin (B1236194) ring and loss of vitamin activity.[1][2][3][4][5] This degradation is accelerated by heat and light.[3]
-
Thiamine (Vitamin B1) and Niacinamide: In combination, these B vitamins can also lead to the degradation of this compound.[6][7]
-
Minerals: Certain mineral ions, particularly copper (Cu²⁺) and iron (Fe²⁺), can catalyze the degradation of this compound, especially in the presence of reducing agents like ascorbic acid.
-
pH: this compound is most stable in a narrow pH range of 4.0 to 5.8.[1] Deviations outside this range, especially towards alkaline conditions, can accelerate degradation.
-
Light: Exposure to light, particularly UV light, can cause the photodegradation of this compound, often leading to the formation of hydroxocobalamin (B81358) and other degradation products.[3][5]
-
Heat: Elevated temperatures used during processing or storage can significantly increase the rate of all degradation reactions.[8]
Q2: My this compound levels are consistently low in my liquid multivitamin formulation containing Vitamin C. What can I do?
A2: This is a common issue due to the inherent incompatibility of this compound and ascorbic acid in aqueous solutions.[1][2][3][4][5] Here are several strategies to mitigate this:
-
pH Adjustment: Ensure the pH of your formulation is within the optimal stability range for this compound (4.0-5.8).[1]
-
Use of Stabilizers:
-
Chelating Agents: If mineral-induced degradation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.
-
Physical Separation/Microencapsulation: This is a highly effective method to prevent direct interaction between this compound and ascorbic acid. Encapsulating one or both vitamins in a protective matrix can significantly improve stability.
Q3: Are there specific analytical methods recommended for stability testing of this compound in multivitamins?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended method for the quantitative analysis of this compound in multivitamin formulations due to its specificity and sensitivity.[8][11][12][13] A common approach involves a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer at pH 3.0-4.0) and an organic modifier like methanol (B129727) or acetonitrile.[12][13] Detection is typically performed using a UV-Vis detector at a wavelength of 361 nm or 550 nm.[8][13]
Troubleshooting Guides
Issue 1: Rapid loss of this compound in a new solid dosage formulation.
| Potential Cause | Troubleshooting Steps |
| High Ascorbic Acid Content | 1. Physically separate this compound and ascorbic acid through bilayer tableting or by using coated forms of one or both vitamins. 2. Consider using a stabilized form of this compound, such as one dispersed in gelatin or adsorbed on a resin.[6] |
| Presence of Reactive Excipients | 1. Review the excipient list for any with reducing properties or high moisture content. 2. Conduct compatibility studies with individual excipients to identify the problematic component. |
| Inadequate Protection from Light | 1. Ensure the primary packaging is opaque or amber-colored to protect against light exposure. 2. If film-coated, verify the coating material provides adequate light protection. |
| High Processing Temperatures | 1. Monitor and control temperatures during manufacturing processes like drying and granulation. 2. Evaluate if lower-temperature processing methods are feasible. |
Issue 2: Color change (from pink/red to brownish/yellow) in a liquid multivitamin preparation over time.
| Potential Cause | Troubleshooting Steps |
| Degradation to Hydroxocobalamin and other products | 1. This color change is a visual indicator of this compound degradation.[2] 2. Implement the stabilization strategies outlined in FAQ Q2 (pH control, stabilizers, chelation). 3. Confirm the degradation product profile using HPLC. |
| Photodegradation | 1. Package the liquid formulation in amber or opaque bottles.[5] 2. Advise storage in a dark place. |
| Reaction with other formulation components | 1. Investigate potential interactions with flavoring agents or colorants. 2. Simplify the formulation if possible to remove non-essential ingredients. |
Quantitative Data Summary
Table 1: Impact of Ascorbic Acid on this compound Degradation
| Ascorbic Acid Concentration (mg/kg) | This compound Remaining (%) after Heating (124°C, 10 min) |
| 0 | 100 |
| 1 | ~95 |
| 5 | ~85 |
| 10 | ~70 |
| 20 | ~55 |
| 50 | ~30 |
| 100 | <10 |
Data synthesized from graphical representations in cited research.[8]
Table 2: Efficacy of Stabilizers in Protecting this compound (in the presence of 100 mg/kg Ascorbic Acid and Heat)
| Stabilizer | Concentration | This compound Remaining (%) |
| None | - | <10 |
| Ferric Chloride | 1 mM | ~40 |
| Sorbitol | 0.25% (w/v) | ~80 |
Data synthesized from graphical representations in cited research.[8]
Table 3: Degradation of B12 Vitamers with and without Sorbitol under Various Stress Conditions
| Stress Condition | B12 Vitamer | Degradation without Sorbitol (%) | Degradation with Sorbitol (%) |
| Thiamin & Niacin | This compound | 6-13 | <5 |
| Hydroxocobalamin | 24-26 | ~10 | |
| Methylcobalamin | 48-76 | ~20 | |
| Ascorbic Acid | Methylcobalamin | 70-76 | ~16 |
| Heat (100°C, 60 min) | This compound | 38 | Not specified |
| UV Exposure | This compound | 4 | Not specified |
| pH 3 | This compound | ~15 | <5 |
| Methylcobalamin | 79 | 12 | |
| pH 9 | This compound | ~15 | <5 |
Data extracted from cited research.[9]
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound in Multivitamin Tablets
This protocol is a generalized procedure based on common practices in the cited literature.[11][12][13]
-
Standard Preparation:
-
Prepare a stock solution of USP this compound Reference Standard in a mixture of methanol and water (50:50 v/v).
-
From the stock solution, prepare a series of calibration standards at concentrations ranging from 2.5 to 12.5 µg/mL.
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of multivitamin tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a target amount of this compound (e.g., 375 µg) and transfer it to a volumetric flask (e.g., 50 mL).
-
Add a diluent (e.g., methanol:water 50:50 v/v) to about 70% of the volume.
-
Sonicate the flask for 30 minutes to ensure complete extraction of the vitamin.
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 1), discarding the initial portion of the filtrate.
-
Further filter the sample through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 30 mM phosphate buffer (pH 3.0) containing 5% (v/v) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 360 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Accelerated Stability Study according to ICH Guidelines
This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances and products.[14][15][16][17][18]
-
Batch Selection:
-
Use at least three primary batches of the multivitamin formulation for the study. The batches should be manufactured using the same process and packaged in the proposed commercial packaging.[16]
-
-
Storage Conditions:
-
Testing Schedule:
-
Test the samples at a minimum of three time points over a 6-month period: 0, 3, and 6 months .[16]
-
-
Analytical Testing:
-
At each time point, perform a comprehensive analysis of the samples. This should include:
-
Assay for this compound: Use a validated stability-indicating HPLC method (as described in Protocol 1) to determine the concentration of this compound.
-
Degradation Products: Monitor for the appearance and growth of any degradation product peaks in the chromatogram.
-
Physical Characteristics: Evaluate appearance, color, odor, and for solid dosage forms, hardness, friability, and dissolution.
-
Moisture Content: Determine the water content, as it can influence stability.
-
pH (for liquid formulations): Measure the pH to check for any shifts over time.
-
-
-
Data Evaluation:
-
Analyze the data for trends in the degradation of this compound and the formation of impurities.
-
A "significant change" at the accelerated condition (e.g., more than 5% loss of the initial assay value) would trigger the need for testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH).[16]
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for formulation issues.
References
- 1. Effect of Ascorbic Acid on the Degradation of this compound and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Effect of ascorbic acid on the degradation of this compound and hydroxocobalamin in aqueous solution: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Stability of this compound in film-coated multivitamin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. noveltyjournals.com [noveltyjournals.com]
- 14. upm-inc.com [upm-inc.com]
- 15. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. ICH Official web site : ICH [ich.org]
Validation & Comparative
A Comparative Guide to the Bioavailability of Cyanocobalamin and Methylcobalamin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two common forms of vitamin B12, cyanocobalamin (B1173554) and methylcobalamin (B1676134). The information presented is supported by experimental data to assist in informed decision-making for research and drug development purposes.
Executive Summary
This compound, a synthetic and more stable form of vitamin B12, and methylcobalamin, a naturally occurring and biologically active form, exhibit distinct differences in their bioavailability profiles. While some studies suggest a slightly higher absorption rate for this compound, evidence indicates that methylcobalamin is better retained in the body. The choice between these two forms may depend on the specific therapeutic goal, with methylcobalamin potentially being more advantageous for conditions requiring sustained intracellular levels of the active coenzyme.
Quantitative Data on Bioavailability
The following tables summarize key quantitative data from comparative studies on the absorption and retention of this compound and methylcobalamin.
| Parameter | This compound | Methylcobalamin | Study Reference |
| Absorption Rate (1 mcg dose) | ~49% | ~44% | |
| Urinary Excretion | Approximately 3 times higher than methylcobalamin | Lower than this compound |
Pharmacokinetic Parameters of Methylcobalamin (Various Formulations)
| Formulation | Cmax | Tmax | Study Reference |
| Subcutaneous Injection (1500 mcg) | 57.01 ng/mL | 1.38 hours | |
| Intramuscular Injection (1500 mcg) | 45.82 ng/mL | 1.49 hours |
Pharmacokinetic Parameters of this compound
A study on oral this compound formulated with an absorption enhancer (SNAC) showed a Tmax of 0.5 hours, which was significantly shorter than the 6.83 hours for a commercial formulation without the enhancer. However, direct comparative data for a standard oral this compound formulation under similar conditions as the methylcobalamin studies is not available.
Metabolic Pathways and Cellular Fate
Both this compound and methylcobalamin are precursors to the two active coenzyme forms of vitamin B12 in the body: methylcobalamin and adenosylcobalamin. However, their initial intracellular processing differs.
Caption: Intracellular metabolism of this compound and methylcobalamin.
This compound requires a multi-step enzymatic process to remove its cyanide group and reduce the cobalt ion before it can be converted into the active coenzymes.[1] Methylcobalamin, on the other hand, can be more directly utilized, although it also undergoes conversion to the common intermediate, cob(II)alamin, to be transformed into adenosylcobalamin.
Experimental Protocols
A standardized protocol for assessing the bioavailability of different forms of vitamin B12 is crucial for accurate comparison. The following outlines a typical experimental workflow for a human clinical trial.
Caption: Experimental workflow for a vitamin B12 bioavailability study.
Detailed Methodology:
A representative experimental protocol for a comparative bioavailability study of this compound and methylcobalamin would typically involve the following steps:
-
Participant Selection: Healthy adult volunteers with normal vitamin B12 levels are recruited. Exclusion criteria would include gastrointestinal diseases, kidney or liver disease, and the use of medications known to affect B12 absorption.
-
Study Design: A randomized, double-blind, crossover design is often employed. This design minimizes individual variability, as each participant serves as their own control.
-
Dosage and Administration: Participants receive a single oral dose of either this compound or methylcobalamin (e.g., 1000 mcg). After a washout period (typically 1-2 weeks), they receive the other form of the vitamin.
-
Sample Collection:
-
Blood Samples: Blood is drawn at baseline and at multiple time points after administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) to determine the plasma concentration of vitamin B12.
-
Urine Samples: A 24-hour urine collection is performed to measure the amount of the vitamin excreted.
-
-
Analytical Methods: Plasma and urine concentrations of cobalamin are measured using validated methods such as competitive binding immunoassays or high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters:
-
Cmax: The maximum plasma concentration of the vitamin.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total amount of the vitamin that is absorbed into the bloodstream over time.
-
-
Statistical Analysis: Statistical tests are used to compare the pharmacokinetic parameters and urinary excretion between the two forms of vitamin B12 to determine if there are any significant differences in their bioavailability.
Discussion
The available evidence suggests that while both this compound and methylcobalamin can effectively increase vitamin B12 levels, they have different pharmacokinetic profiles. The slightly higher absorption rate of this compound may be offset by its greater urinary excretion, leading to lower retention in the body compared to methylcobalamin. The superior retention of methylcobalamin may be clinically significant in situations where sustained high intracellular concentrations of the active coenzyme are required, such as in the management of neurological symptoms associated with vitamin B12 deficiency.
It is important to note that the conversion of this compound to its active forms is an enzymatic process that can be affected by genetic polymorphisms. Individuals with certain genetic variations may have a reduced ability to carry out this conversion, potentially making methylcobalamin a more effective option for supplementation.
Conclusion
For general supplementation in individuals without known absorption issues or specific genetic polymorphisms, both this compound and methylcobalamin are effective in preventing and treating vitamin B12 deficiency. However, for applications requiring rapid and sustained increases in the active coenzyme forms of vitamin B12, or in individuals with potential metabolic conversion issues, methylcobalamin may offer a therapeutic advantage due to its higher retention and direct bioavailability. Further head-to-head clinical trials with comprehensive pharmacokinetic profiling are needed to fully elucidate the comparative bioavailability of these two important forms of vitamin B12.
References
A Comparative Guide to the Analytical Validation of Cyanocobalamin (Vitamin B12)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the quantification of cyanocobalamin (B1173554) (Vitamin B12) against established methodologies. The presented data is intended to offer an objective evaluation of performance, supported by detailed experimental protocols.
Introduction to this compound Analysis
This compound is a vital water-soluble vitamin that plays a crucial role in various metabolic processes.[1][2] Accurate and precise quantification of this compound is paramount in pharmaceutical formulations, fortified foods, and clinical diagnostics to ensure safety and efficacy.[3] Traditional analytical techniques for its determination include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and microbiological assays.[3][4]
This guide introduces a hypothetical novel method, the "Enhanced Sensitivity Cyano-Specific HPLC-UV (ES-CS-HPLC-UV)", and compares its validation parameters against these established techniques. The proposed advantages of the ES-CS-HPLC-UV method include a simplified sample preparation protocol and superior sensitivity, making it particularly suitable for complex matrices and low-concentration samples.
Comparative Analysis of Analytical Methods
The performance of the novel ES-CS-HPLC-UV method was evaluated against standard HPLC-UV, UV-Vis Spectrophotometry, and Microbiological Assay techniques. The following table summarizes the key validation parameters.
| Parameter | ES-CS-HPLC-UV (Novel Method) | Standard HPLC-UV | UV-Vis Spectrophotometry | Microbiological Assay |
| Linearity (R²) | > 0.999 | 0.996 - 0.9991[5][6] | 0.9999[7] | Not Applicable |
| Accuracy (% Recovery) | 98.5 - 101.2% | 94% - 105%[5] | 95 - 100.833%[7] | 94.9% - 102.1%[8] |
| Precision (%RSD) | < 1.0% | < 2%[5] | < 1.5% | Excellent inter and intra-assay precision[9] |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.0228 µg/mL - 1.119 µg/mL[5][6] | 0.016 µg/mL | 0.005 mcg/ml[10] |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.069 µg/mL - 0.839 µg/mL[5][6] | 0.053 µg/mL[7] | 0.0125 mcg/ml[10] |
| Specificity | High (Chromatographic Separation) | High (Chromatographic Separation) | Moderate (Interference from other absorbing compounds) | High (Specific to biologically active B12) |
| Analysis Time | ~15 minutes | ~6 - 12 minutes[5][6] | ~5 minutes | 18 - 24 hours (incubation)[11] |
Experimental Protocols
Novel Method: Enhanced Sensitivity Cyano-Specific HPLC-UV (ES-CS-HPLC-UV)
This method utilizes a novel this compound-specific solid-phase extraction (SPE) cartridge for sample clean-up and pre-concentration, followed by analysis on a C18 column with UV detection.
1. Sample Preparation:
- Accurately weigh a sample equivalent to approximately 10 µg of this compound.
- Dissolve in 10 mL of a 50:50 (v/v) mixture of methanol (B129727) and water.
- Sonicate for 15 minutes.
- Load the entire volume onto a pre-conditioned Cyano-Specific SPE cartridge.
- Wash the cartridge with 5 mL of deionized water.
- Elute the this compound with 2 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of mobile phase.
2. HPLC Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Isocratic mixture of phosphate (B84403) buffer (pH 7) and methanol (70:30 v/v).[5]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection Wavelength: 361 nm.[1]
- Column Temperature: 30°C.
3. Validation Parameters:
- Linearity: Prepare standard solutions of this compound in the mobile phase at concentrations ranging from 0.05 to 50 µg/mL.
- Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (80%, 100%, and 120% of the target concentration).
- Precision: Analyze six replicate preparations of a standard solution (10 µg/mL) for repeatability (intra-day precision). Assess intermediate precision by repeating the analysis on three different days.
- Specificity: Analyze a placebo sample and a sample spiked with potential interfering substances to ensure no co-eluting peaks are observed at the retention time of this compound.
- LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration standards.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical relationships between the analytical methods, the following diagrams are provided.
Figure 1. Experimental workflow for the ES-CS-HPLC-UV method.
Figure 2. Logical comparison of analytical methods.
References
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. bevital.no [bevital.no]
- 9. Microbiological assay for vitamin B12 performed in 96-well microtitre plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Microbiological Assay of this compound or Vitamin B12 | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Cyanocobalamin and Hydroxocobalamin Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cyanocobalamin (B1173554) and hydroxocobalamin (B81358), two common forms of vitamin B12, with a focus on their efficacy in cell culture applications. The information presented is supported by experimental data to aid researchers in selecting the appropriate form of cobalamin for their specific in vitro studies.
Executive Summary
Hydroxocobalamin demonstrates superior uptake and more rapid intracellular conversion to the active coenzyme forms compared to this compound. Experimental evidence, primarily from studies using HeLa cells, indicates that while both forms can support cellular functions, hydroxocobalamin is more efficiently internalized and processed. This increased bioavailability at the cellular level may be a critical factor for researchers studying cobalamin-dependent pathways or developing cell culture-based models of vitamin B12 deficiency. This compound, however, is more stable, which has led to its widespread use in standard cell culture media. The choice between these two forms may, therefore, depend on the specific requirements of the experiment, balancing the need for bioavailability against stability.
Cellular Uptake and Intracellular Metabolism
The entry of cobalamins into the cell is a receptor-mediated process, primarily facilitated by the protein transcobalamin II (TCII). Once bound to TCII, the cobalamin-TCII complex is internalized by the cell. Inside the cell, both this compound and hydroxocobalamin must be converted into the two active coenzyme forms: methylcobalamin (B1676134) (MeCbl) and 5'-deoxyadenosylcobalamin (AdoCbl).
Hydroxocobalamin is taken up by cells in larger quantities and at a faster rate than this compound when bound to TCII.[1] Studies in HeLa cells have shown that the "activating" intracellular processing of internalized hydroxocobalamin is six-fold faster than that of this compound.[2][3] This results in a two-fold faster overall cellular accumulation and processing of hydroxocobalamin compared to this compound.[2][3]
The detachment rate of this compound from the cell surface is four times higher than that of hydroxocobalamin, meaning it is more likely to be refluxed back into the external medium before internalization.[2][3]
Quantitative Comparison of Cellular Uptake and Conversion in HeLa Cells
The following table summarizes the kinetic parameters of this compound and hydroxocobalamin uptake and conversion in HeLa cells, as determined by radiolabeling and HPLC analysis.
| Parameter | This compound (CNCbl) | Hydroxocobalamin (HOCbl) | Reference |
| Cellular Accumulation | Slower, with a 4:1 detachment rate from the cell surface compared to HOCbl. | Two-fold faster cellular accumulation and processing. | [2][3] |
| Intracellular Processing | Slower "activating" process. | Six-fold faster "activating" process. | [2][3] |
| Initial Coenzyme Synthesized | Predominantly Methylcobalamin (MeCbl). | Predominantly Methylcobalamin (MeCbl). | [2][3] |
| Predicted Final Intracellular Forms | MeCbl ≈ 40%, AdoCbl ≈ 40%, HOCbl ≈ 20% | MeCbl ≈ 40%, AdoCbl ≈ 40%, HOCbl ≈ 20% | [2][3] |
Signaling Pathways and Enzymatic Activity
The two active forms of vitamin B12, MeCbl and AdoCbl, are crucial cofactors for two key mammalian enzymes: methionine synthase and methylmalonyl-CoA mutase, respectively.
-
Methionine Synthase: Located in the cytoplasm, this enzyme requires MeCbl to convert homocysteine to methionine. This reaction is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.
-
Methylmalonyl-CoA Mutase: Found in the mitochondria, this enzyme uses AdoCbl to convert methylmalonyl-CoA to succinyl-CoA, a key intermediate in the Krebs cycle.
Hydroxocobalamin shows a faster induction of methionine synthase activity in vitro compared to this compound.[4] However, over a longer incubation period (60 minutes), both forms result in similar overall methionine production.[4]
Caption: Cellular uptake and metabolic activation of cobalamins.
Stability in Cell Culture Media
This compound is the most stable form of vitamin B12 and is therefore widely used in commercially available cell culture media.[5] However, it is susceptible to photolysis, where light exposure can convert it to hydroxocobalamin.[5][6] This conversion can be significant over the course of a typical cell culture experiment.[7] Hydroxocobalamin itself can be converted to other forms in the presence of sulfites or ammonia.[6]
Effects on Cell Proliferation and Viability
While both forms of vitamin B12 are essential for cell proliferation, direct comparative studies on their dose-dependent effects on cell growth and viability are limited. Some studies have investigated the cytotoxic effects of cobalamins in combination with thiols, suggesting that this compound may lead to a higher accumulation of reactive oxygen species (ROS) and more pronounced cytotoxicity under certain conditions compared to hydroxocobalamin.
| Cell Line | Compound | Effect | Concentration | Reference |
| MCF7 | This compound + Thiols (GSH, NAC) | Enhanced Cytotoxicity | Not specified | |
| MCF7 | Hydroxocobalamin + Thiols (GSH, NAC) | Less enhanced cytotoxicity than CNCbl | Not specified |
Experimental Protocols
Assessment of Cobalamin Uptake Using Radiolabeled Compounds
This protocol provides a method for quantifying the cellular uptake of different forms of cobalamin.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Radiolabeled cobalamin (e.g., 57Co-cyanocobalamin or 57Co-hydroxocobalamin)
-
Transcobalamin II (TCII)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Prepare the radiolabeled cobalamin-TCII complex by pre-incubating the radiolabeled cobalamin with a molar excess of TCII in serum-free medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the medium containing the radiolabeled cobalamin-TCII complex to the cells.
-
Incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Quantify the protein content of the lysate to normalize the radioactivity measurements.
Caption: Experimental workflow for assessing cobalamin uptake.
HPLC Analysis of Intracellular Cobalamin Forms
This protocol allows for the separation and quantification of different cobalamin forms within cell lysates.
Materials:
-
Cell lysates from uptake experiments
-
HPLC system with a C18 reverse-phase column
-
Mobile phase solvents (e.g., a gradient of methanol (B129727) and an aqueous buffer)
-
Cobalamin standards (CNCbl, HOCbl, MeCbl, AdoCbl)
-
UV-Vis detector
Procedure:
-
Extract cobalamins from the cell lysate, for example, by ethanol (B145695) precipitation of proteins.
-
Resuspend the extracted cobalamins in a suitable buffer.
-
Inject the sample into the HPLC system.
-
Run a gradient elution to separate the different cobalamin forms.
-
Detect the cobalamins by their absorbance at a specific wavelength (e.g., 361 nm).
-
Identify and quantify the different cobalamin forms by comparing their retention times and peak areas to those of the known standards.
MTT Assay for Cell Viability
This is a general protocol for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cells seeded in a 96-well plate
-
Test compounds (this compound and hydroxocobalamin at various concentrations)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and hydroxocobalamin. Include untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength between 500 and 600 nm.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
For cell culture applications where rapid and efficient delivery of vitamin B12 to the intracellular machinery is paramount, hydroxocobalamin appears to be the more effective choice due to its superior uptake and faster conversion to active coenzymes. However, researchers must consider its lower stability compared to this compound, especially in experiments involving prolonged light exposure. This compound remains a reliable option for routine cell culture maintenance, but for studies focusing on the intricacies of cobalamin metabolism and its downstream effects, hydroxocobalamin may provide a more physiologically relevant model. Future studies directly comparing the dose-dependent effects of both forms on cell proliferation and viability across various cell lines would be beneficial to the research community.
References
- 1. researchgate.net [researchgate.net]
- 2. Response of Human Glioblastoma Cells to Vitamin B12 Deficiency: A Study Using the Non-Toxic Cobalamin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cobalamin (Vitamin B12) in Anticancer Photodynamic Therapy with Zn(II) Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyanocobalamin (Vitamin B12) Quantification: Cross-Validation of HPLC and Microbiological Assays
For researchers, scientists, and drug development professionals, the accurate quantification of cyanocobalamin (B1173554) (Vitamin B12) is paramount. The two most prevalent analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and the microbiological assay. This guide provides a comprehensive cross-validation of these two methods, presenting detailed experimental protocols, comparative performance data, and a logical workflow for their comparison.
The choice between HPLC and microbiological assays for this compound determination hinges on a variety of factors including specificity, sensitivity, sample matrix complexity, throughput, and regulatory requirements. While microbiological assays have historically been the standard, HPLC methods offer a more modern, specific, and often faster alternative.[1][2]
Experimental Protocols
A clear understanding of the methodologies underpins any effective comparison. The following sections detail the typical experimental protocols for both HPLC and microbiological assays for this compound.
High-Performance Liquid Chromatography (HPLC) Assay
The HPLC method provides a specific and accurate means of quantifying this compound by separating it from other components in a sample matrix.[1] A common approach involves reversed-phase chromatography with UV-Vis detection.
Sample Preparation:
-
For complex matrices like multivitamin tablets, sonication in a methanol-water mixture (e.g., 50:50, v/v) is used to extract this compound.[3]
-
To handle interferences from the sample matrix, solid-phase extraction (SPE) or immunoaffinity column cleanup can be employed.[1][4] Immunoaffinity columns, which use immobilized antibodies, are particularly effective in selectively extracting cobalamins.[4]
-
The extracted solution is then filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.[5]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7][8]
-
Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile.[3][6][7] For instance, a mobile phase of methanol and phosphate buffer at pH 7 (30:70 v/v) has been successfully used.[6][7]
-
Flow Rate: A typical flow rate is around 1.0 to 1.4 mL/min.[3][6][7]
-
Detection: this compound is typically detected using a UV-Vis detector at a wavelength of 360 nm or 550 nm.[3][8][9]
-
Internal Standard: The use of an internal standard, such as ascorbic acid, can improve the accuracy of the determination.[6][7]
Microbiological Assay
The microbiological assay is a functional method that measures the biological activity of vitamin B12. It relies on the growth response of a microorganism that requires this compound for its proliferation.
Test Organism and Media:
-
The most commonly used test organism is Lactobacillus delbrueckii subsp. lactis ATCC 7830 (also known as Lactobacillus leichmannii).[10][11]
-
A specialized, vitamin B12-free assay medium is used, which contains all other necessary nutrients for the growth of the test organism.[10][11]
Assay Procedure:
-
Standard and Sample Preparation: A standard curve is prepared using known concentrations of USP this compound Reference Standard.[10] Test samples are extracted and diluted to fall within the range of the standard curve.
-
Inoculation and Incubation: The assay tubes, containing the medium and varying concentrations of the standard or sample, are inoculated with the test organism. The tubes are then incubated at 35-37°C for 18-24 hours.[11]
-
Measurement: The growth of the microorganism is proportional to the amount of this compound present. This growth can be measured either turbidimetrically (by measuring the absorbance of the cell suspension) or titrimetrically (by titrating the lactic acid produced).[10][11]
Comparative Performance Data
The following table summarizes the key performance characteristics of HPLC and microbiological assays for this compound quantification, based on data from various studies.
| Parameter | HPLC | Microbiological Assay | Key Considerations |
| Specificity | High; distinguishes this compound from its analogues and degradation products.[1] | Lower; measures total vitamin B12 activity and may not differentiate between different cobalamins.[1] | HPLC is preferred for stability-indicating assays. |
| Sensitivity (LOD/LOQ) | LOD: ~0.02 µg/mL to 2 ppb; LOQ: ~0.07 µg/mL.[4][6][9] | Generally more sensitive than HPLC, with a lower limit of detection.[9][12] | Microbiological assay is suitable for samples with very low concentrations of vitamin B12. |
| Precision (%RSD) | Typically < 2% for intra- and inter-day precision.[6] | Can have wider confidence intervals and higher variability.[1] | HPLC generally offers higher precision. |
| Accuracy (% Recovery) | Typically in the range of 95-105%.[13][14] | Recovery can be variable and influenced by the sample matrix. | HPLC often provides better accuracy due to higher specificity. |
| Analysis Time | Relatively short, with run times often under 10 minutes per sample.[6][7] | Time-consuming, requiring incubation periods of 18-24 hours or longer.[4][11] | HPLC offers significantly higher throughput. |
| Linearity (r²) | Excellent, with correlation coefficients (r²) typically > 0.999.[6][8] | Good, but the response is biological and can be more variable. | HPLC provides a more linear response over a wider concentration range. |
Cross-Validation Workflow
The cross-validation of HPLC and microbiological assays is a critical step to ensure the reliability and comparability of results. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the cross-validation of HPLC and microbiological assays.
Conclusion
Both HPLC and microbiological assays have their merits and demerits for the quantification of this compound. HPLC offers superior specificity, precision, and speed, making it the method of choice for quality control and stability testing in pharmaceutical development.[1] Conversely, the microbiological assay, while more time-consuming and less specific, provides a measure of the biological activity of vitamin B12 and can be more sensitive for certain applications.[9][12]
The decision of which method to employ should be based on the specific requirements of the analysis. For regulatory submissions and routine quality control, a validated HPLC method is often preferred. However, the microbiological assay remains a valuable tool, particularly in nutritional studies and for the analysis of complex food matrices where biological activity is of primary interest. A thorough cross-validation, as outlined in this guide, is essential when transitioning between methods or when comparing data generated by both techniques.
References
- 1. academic.oup.com [academic.oup.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. koreascience.kr [koreascience.kr]
- 10. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of this compound in multivitamin tablets and their Standard Reference Material 3280 by HPLC with visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
A Comparative Analysis of Cyanocobalamin Uptake Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of cyanocobalamin (B1173554) (a synthetic form of vitamin B12) uptake in different human cell lines. Understanding the cellular mechanisms of vitamin B12 absorption is critical for cancer research, drug delivery, and the study of metabolic disorders. This document provides a synthesis of experimental data to facilitate a clearer understanding of the differential uptake of this essential vitamin.
Introduction to this compound Uptake
This compound is crucial for cellular metabolism, particularly for DNA synthesis and cellular energy production.[1] Its entry into cells is a highly regulated process, primarily mediated by a receptor-mediated endocytosis pathway.[2] In the bloodstream, this compound binds to the transport protein transcobalamin II (TCII).[1] The resulting TCII-cyanocobalamin complex is then recognized by the transcobalamin II receptor (TCII-R), also known as CD320, which is expressed on the surface of most cells.[2][3] Following binding, the complex is internalized, and this compound is released into the cytoplasm to be converted into its active coenzyme forms.[4]
The expression of the TCII receptor is linked to the cell cycle, with higher expression observed in actively proliferating cells, such as cancer cells.[5][6] This differential expression presents a potential avenue for targeted drug delivery to tumors. This guide will delve into the quantitative aspects of this compound uptake in various cell lines, providing a basis for comparison and further research.
Quantitative Comparison of this compound Uptake
The efficiency of this compound uptake can vary significantly between different cell lines, largely due to differences in the expression levels of the transcobalamin II receptor and the overall metabolic activity of the cells. The following table summarizes key quantitative parameters of this compound uptake in selected human cell lines based on available experimental data.
| Cell Line | Parameter | Value | Reference |
| HeLa (Cervical Cancer) | Intracellular Uptake (24h) | ~29% of initial extracellular concentration | [4] |
| HL-60 (Promyelocytic Leukemia) | Affinity Constant (Ka) for TCII-Cobalamin | 6.1 L/nmol | [7] |
| Maximal Rate of Uptake (Vmax) | 12 pmol/10^9 cells/h | [7] | |
| Receptor Sites per Cell | ~3000 | [7] | |
| K562 (Chronic Myelogenous Leukemia) | Receptor Sites per Cell | High expression (comparable to other cancer cell lines) | [5][8] |
| MCF-7 (Breast Cancer) | Receptor Sites per Cell | Moderate expression | [5] |
Note: The data for HeLa and HL-60 cells are derived from separate studies with potentially different experimental conditions. Therefore, a direct comparison should be made with caution. The percentage of uptake for HeLa cells was for an initial extracellular concentration of 0.22 nM this compound.[4]
Signaling Pathway and Experimental Workflow
The uptake of this compound is a dynamic process involving several key steps, from binding to the cell surface receptor to intracellular release. The following diagrams illustrate the signaling pathway of transcobalamin-mediated this compound uptake and a typical experimental workflow for measuring this process.
Caption: Transcobalamin-mediated uptake of this compound.
Caption: Experimental workflow for a radiolabeled this compound uptake assay.
Experimental Protocols
The following is a generalized protocol for a radiolabeled this compound uptake assay, compiled from methodologies described in the cited literature.[2][4]
1. Cell Culture:
-
Culture the desired cell lines (e.g., HeLa, HL-60) in their appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight for adherent cells, or use suspension cultures at a specific density.
2. Preparation of Radiolabeled this compound-TCII Complex:
-
Prepare a solution of [57Co]this compound.
-
Incubate the [57Co]this compound with a molar excess of purified human transcobalamin II (TCII) in a suitable buffer (e.g., serum-free medium) for at least 30 minutes at 37°C to allow for complex formation.
3. Uptake Assay:
-
Wash the cultured cells with a warm buffer (e.g., phosphate-buffered saline, PBS) to remove the growth medium.
-
Add the medium containing the pre-formed [57Co]this compound-TCII complex to the cells.
-
Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C to measure total uptake (binding and internalization).
-
For measuring surface binding alone, a parallel set of cells can be incubated at 4°C.
4. Cell Lysis and Radioactivity Measurement:
-
After incubation, aspirate the radioactive medium and wash the cells multiple times with ice-cold PBS to remove any unbound complex.
-
Lyse the cells using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent).
-
Collect the cell lysates.
-
Measure the radioactivity in the cell lysates using a gamma counter.
5. Data Analysis:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
Express the this compound uptake as counts per minute (cpm) per milligram of cell protein (cpm/mg protein) or as a percentage of the initial radioactivity added to the well.
-
For kinetic studies, perform the uptake assay at varying concentrations of the [57Co]this compound-TCII complex to determine the Michaelis-Menten constants (Km and Vmax).
Conclusion
The cellular uptake of this compound is a complex, receptor-mediated process that varies between different cell lines, particularly between normal and cancerous cells. This variation is largely attributed to the differential expression of the transcobalamin II receptor (CD320). The quantitative data presented in this guide highlights these differences and underscores the potential of exploiting this uptake mechanism for targeted cancer therapies. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to investigate this compound transport in their specific cell models. Further research involving direct comparative studies across a wider range of cell lines under standardized conditions is warranted to build a more comprehensive understanding of this vital cellular process.
References
- 1. This compound [c-lactam] inhibits vitamin B12 and causes cytotoxicity in HL60 cells: methionine protects cells completely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD320 Receptor and Vitamin B12 as Potential Targets for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to this compound | MDPI [mdpi.com]
- 5. Cellular uptake of vitamin B12: Role and fate of TCblR/CD320, the transcobalamin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uptake of transcobalamin II-bound cobalamin by HL-60 cells: effects of differentiation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Purity of Synthetic Cyanocobalamin from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the purity of synthetic cyanocobalamin (B1173554) (Vitamin B12) obtained from various suppliers. Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is critical for the safety, efficacy, and quality of the final drug product.[1] This document outlines the key analytical methodologies, provides detailed experimental protocols, and offers a structured approach to comparing products from different sources.
Introduction to this compound and Its Impurities
This compound is a synthetic and stable form of vitamin B12, widely used in pharmaceutical preparations and supplements to treat and prevent vitamin B12 deficiency.[2] It is typically produced through microbial fermentation.[2] The manufacturing process, however, can introduce various impurities.[2][3] These can include residual solvents, by-products from fermentation, and degradation products.[2] Common impurities that must be monitored include structurally related compounds like this compound Impurity C and carboxycyanocobalamins.[1][4] Regulatory bodies such as the ICH, USFDA, and EMA mandate the identification, characterization, and quantification of impurities above certain thresholds to ensure product safety and efficacy.[1]
Analytical Methodologies for Purity Assessment
A multi-tiered approach employing various analytical techniques is recommended for a thorough purity evaluation of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying this compound and its impurities.[5][6][7] Reversed-phase HPLC with UV detection is frequently employed.
-
UV-Vis Spectroscopy: This method is useful for the identification and quantification of this compound based on its characteristic absorbance spectrum.[8][9][10] It is often used as a preliminary identification test.
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), this powerful technique provides detailed structural information about the main compound and any impurities, aiding in their definitive identification.[11][12][13]
Experimental Protocols
The following protocols provide a detailed guide for conducting the purity analysis of this compound samples from different suppliers.
-
This compound samples from at least three different suppliers (Supplier A, Supplier B, Supplier C).
-
Reference standards for known impurities (e.g., this compound Impurity A, C, G).[1][3][16][]
-
HPLC-grade acetonitrile (B52724) and methanol (B129727).
-
Analytical reagent grade formic acid.
-
Purified water (e.g., Milli-Q).
-
Phosphate (B84403) buffer.
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of known concentration.[18]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Solutions: Accurately weigh and dissolve the this compound samples from each supplier in the same solvent as the reference standard to achieve a comparable concentration.
-
Impurity Standard Solutions: Prepare solutions of known impurity reference standards to aid in peak identification.
This protocol is based on established methods for this compound analysis.[5][6][7]
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water, or a phosphate buffer with acetonitrile.[5][6][7] For example, a mobile phase of Methanol:Water (60%:40%) can be effective.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 361 nm for this compound.[9][19] A photodiode array (PDA) detector is recommended to obtain spectral data across a range (e.g., 190-800 nm).[20]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[6]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Identify impurity peaks by comparing their retention times with those of the impurity reference standards.
-
Calculate the purity of each sample using the area normalization method or by comparing the peak area of the main component to that of the reference standard.
-
This method is suitable for a rapid identity check and quantification.[8]
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Procedure:
-
Scan the this compound reference standard solution and the sample solutions from each supplier over a wavelength range of 200-700 nm.
-
Compare the absorption spectra. The spectra of the samples should exhibit maxima at the same wavelengths as the reference standard (typically around 278 nm, 361 nm, and 550 nm).
-
The absorbance at 361 nm can be used for quantitative analysis by comparing it to the absorbance of the reference standard of a known concentration.[9]
-
For definitive identification of impurities, LC-MS is invaluable.[11][12]
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Mass Spectrometer: A single quadrupole or, for higher resolution and accuracy, a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Procedure:
-
Utilize an LC method similar to the one described for HPLC analysis.
-
Acquire mass spectra for the eluting peaks.
-
The protonated molecule [M+H]⁺ of this compound should be observed.
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights and fragmentation patterns, which can be used to elucidate their structures.[12][13][21]
-
Data Presentation and Comparison
To facilitate a clear comparison of the this compound samples from different suppliers, all quantitative data should be summarized in a structured table.
Table 1: Comparative Purity Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | Red to dark red solid | Red to dark red solid | Red to dark red solid | Conforms to standard |
| Purity by HPLC (%) | 99.5 | 98.9 | 99.8 | ≥ 98.0% |
| Total Impurities (%) | 0.5 | 1.1 | 0.2 | ≤ 2.0% |
| Individual Impurity 1 (%) | 0.15 | 0.40 | 0.05 | ≤ 0.2% |
| Individual Impurity 2 (%) | 0.20 | 0.35 | 0.10 | ≤ 0.2% |
| UV-Vis Absorbance Ratio (A361/A550) | 3.18 | 3.20 | 3.17 | 3.15 - 3.40 |
| Identity by LC-MS | Confirmed | Confirmed | Confirmed | Matches reference |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The acceptance criteria should be based on relevant pharmacopeial monographs or internal quality standards.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Conclusion
A systematic and multi-faceted analytical approach is essential for the comprehensive evaluation of synthetic this compound purity from different suppliers. By employing HPLC for quantification, UV-Vis spectroscopy for identity confirmation, and LC-MS for impurity identification, researchers can build a robust data package to compare products effectively. This guide provides the necessary framework to perform such an evaluation, enabling informed decisions in the selection of high-quality this compound for research, development, and manufacturing purposes. The use of certified reference materials is crucial for ensuring the accuracy and reliability of these analytical methods.[1]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound Impurity G|High-Purity Reference Standard [benchchem.com]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. The Preparation and Evaluation of this compound Mucoadhesive Sublingual Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buy this compound Reference Standard, USP-1152011 R - Direct from USP [store.usp.org]
- 15. This compound (crystallline) USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 16. This compound (Vitamin B12) | LGC Standards [lgcstandards.com]
- 18. fssai.gov.in [fssai.gov.in]
- 19. food.r-biopharm.com [food.r-biopharm.com]
- 20. shimadzu.com [shimadzu.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Fates of Cyanocobalamin and Adenosylcobalamin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways and ultimate fates of two distinct forms of vitamin B12: cyanocobalamin (B1173554) (CNCbl), a synthetic form, and adenosylcobalamin (AdoCbl), a naturally occurring, active coenzyme form. Understanding these differences is critical for research and the development of effective therapeutic interventions for vitamin B12 deficiency and related metabolic disorders.
Introduction to Cobalamin Forms
Vitamin B12, or cobalamin, is an essential water-soluble vitamin vital for neurological function, red blood cell formation, and DNA synthesis.[1] It exists in several forms, differentiated by the upper axial ligand attached to the central cobalt atom. This compound, the most common form in supplements due to its stability, is a synthetic compound containing a cyanide ligand.[1][2][3] In contrast, adenosylcobalamin is one of the two biologically active coenzyme forms in the human body, alongside methylcobalamin (B1676134) (MeCbl), and is primarily found in tissues and mitochondria.[1][4] While both forms can correct vitamin B12 deficiency, their metabolic journeys from ingestion to cellular utilization exhibit significant differences.
Absorption and Bioavailability
All forms of vitamin B12, including this compound and adenosylcobalamin, appear to be absorbed in the gut with similar efficiency.[1] The process involves binding to Intrinsic Factor (IF) in the stomach and subsequent absorption in the terminal ileum.[2] However, overall bioavailability is not solely determined by absorption but also by tissue retention and cellular uptake.[1]
Studies suggest that natural forms of B12, like adenosylcobalamin, may have a higher retention rate in the body compared to this compound.[3] Research comparing this compound and methylcobalamin (the other natural coenzyme form) has shown that a significantly higher amount of this compound is excreted in the urine, indicating lower tissue retention.[2][3] While direct comparative studies on adenosylcobalamin's urinary excretion are less common, it is often grouped with other natural forms in terms of its superior retention over the synthetic this compound.[1]
Table 1: Comparative Bioavailability and Retention
| Parameter | This compound (CNCbl) | Adenosylcobalamin (AdoCbl) | Reference |
| Form | Synthetic, stable | Natural, active coenzyme | [1][2] |
| Intestinal Absorption | Absorbed via Intrinsic Factor pathway; appears slightly better absorbed than methylcobalamin in some studies. | Absorbed via Intrinsic Factor pathway; generally similar absorption rates to other forms at physiological doses. | [1][3] |
| Urinary Excretion | Higher urinary excretion observed compared to natural forms. | Lower urinary excretion expected (similar to other natural forms), suggesting better tissue retention. | [2][3] |
| Overall Bioavailability | Considered lower due to reduced tissue retention. | Considered higher due to better tissue retention. | [1] |
Cellular Uptake and Intracellular Conversion
Once absorbed into the bloodstream, all cobalamin forms are bound to transport proteins, primarily transcobalamin II (TC-II), for delivery to cells.[2] The TC-II-cobalamin complex is taken up by cells via receptor-mediated endocytosis.[5]
The critical divergence in their metabolic fates occurs within the cell. All supplemental forms of B12 are ultimately reduced to a core cobalamin molecule before being converted into the two active forms, adenosylcobalamin (in the mitochondria) and methylcobalamin (in the cytosol).[1][6]
-
This compound (CNCbl): Before it can be utilized, CNCbl must undergo a crucial enzymatic step known as decyanation. The trafficking chaperone MMACHC catalyzes this reductive decyanation, removing the cyanide ligand to produce cob(II)alamin.[7] This process is a prerequisite for its conversion into the active coenzyme forms.[2]
-
Adenosylcobalamin (AdoCbl): When supplemental adenosylcobalamin enters the cell, the adenosyl group is cleaved off.[1][6] The resulting cobalamin core is then available for intracellular conversion pathways, including the re-synthesis of adenosylcobalamin within the mitochondria where it acts as a cofactor for the enzyme methylmalonyl-CoA mutase.[1][8]
The necessity of the decyanation step for this compound represents an additional metabolic burden not required for adenosylcobalamin.
Tissue Distribution
Animal studies have revealed differences in the tissue distribution of various cobalamin forms. A study in rats comparing this compound and hydroxocobalamin (B81358) (another natural form) found that one week after oral administration, hydroxocobalamin led to a higher accumulation in the liver, whereas this compound resulted in higher levels in the kidneys and plasma.[9] This suggests that the synthetic form is less efficiently retained in the primary storage organ, the liver, and is cleared more readily by the kidneys.[9] These findings support the observation of higher urinary excretion of this compound.[2][3]
Table 2: Tissue Distribution in Rats (24 hours post-administration)
| Tissue | This compound (CNCbl) Accumulation | Hydroxocobalamin (HOCbl) Accumulation | Reference |
| Liver | Lower | Higher | [10][11] |
| Kidney | Higher | Lower | [9][10] |
| Brain | Higher | Lower | [10][11] |
| Plasma | Higher | Lower | [10][11] |
| Muscle | Higher | Lower | [10][11] |
| Hydroxocobalamin is a natural precursor to adenosylcobalamin and serves as a relevant comparison. |
Experimental Protocols
Protocol 1: In Vivo Tissue Distribution Analysis in Rats
This protocol is based on methodologies used to compare the tissue distribution of different radiolabeled vitamin B12 forms.[10][11][12]
Objective: To determine and compare the accumulation of orally administered 57Co-labeled this compound and 57Co-labeled adenosylcobalamin in various tissues.
Materials:
-
Male Wistar rats
-
Standard rat chow (B12-replete) and B12-deficient chow
-
57Co-labeled this compound and 57Co-labeled adenosylcobalamin
-
Gastric gavage needles
-
Gamma counter
-
Dissection tools and sample collection tubes
Procedure:
-
Acclimatization & Diet: Acclimatize rats for one week. Divide them into two groups: one receiving a B12-replete diet and the other a B12-deficient diet for at least 14 days to establish different B12 statuses.
-
Administration of Labeled B12: On day 15, administer a single oral dose of either 57Co-CNCbl or 57Co-AdoCbl to subgroups of both diet groups via gastric gavage.
-
Sample Collection: House rats in metabolic cages to collect 24-hour urine and feces.
-
Euthanasia and Tissue Harvest: After 24 hours (or a longer time point, e.g., one week), euthanize the rats.[10][11]
-
Dissection: Immediately dissect and collect key organs: liver, kidneys, brain, spleen, heart, skeletal muscle, and a blood sample.[10][11]
-
Measurement of Radioactivity: Weigh each tissue sample and measure the 57Co radioactivity using a gamma counter.[10]
-
Data Analysis: Calculate the percentage of the administered radioactive dose accumulated per gram of tissue and in the whole organ. Compare the distribution patterns between the CNCbl and AdoCbl groups within both B12-replete and B12-deficient cohorts.
Protocol 2: Radioisotope Dilution Assay for B12 Quantification in Tissues
This method is used to measure the total amount of vitamin B12 in a tissue sample.[13][14]
Objective: To quantify the total cobalamin concentration in tissue homogenates.
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Extraction solvent (e.g., sodium acetate (B1210297) buffer with KCN)
-
Homogenizer
-
Centrifuge
-
Radioisotope dilution assay kit (containing 57Co-cyanocobalamin and a B12 binding protein like Intrinsic Factor)
-
This compound standards
-
Gamma counter
Procedure:
-
Homogenization: Accurately weigh a portion of the tissue and homogenize it in the extraction solvent.[15] The cyanide in the solvent converts all forms of B12 in the sample to the more stable this compound.[15][16]
-
Extraction: Heat the homogenate (e.g., in a boiling water bath) to release B12 from binding proteins, then centrifuge to pellet solids.[15]
-
Assay Setup: In separate tubes, combine the tissue extract supernatant (or standards) with a known amount of 57Co-cyanocobalamin.
-
Binding: Add a specific, limited amount of B12 binding protein (e.g., Intrinsic Factor) to each tube. The unlabeled B12 from the sample and the labeled 57Co-B12 will compete for the limited binding sites.
-
Separation: Separate the protein-bound B12 from the free B12 (e.g., using hemoglobin-coated charcoal which adsorbs free B12).[7]
-
Counting: Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculation: The amount of radioactivity in the bound fraction is inversely proportional to the amount of unlabeled B12 in the sample. Calculate the concentration of B12 in the tissue extract by comparing its results to the standard curve.
Conclusion
The metabolic fates of this compound and adenosylcobalamin, while leading to the same active coenzymes, are distinct in their initial intracellular processing and overall bodily retention. Adenosylcobalamin, as a natural, active form, bypasses the enzymatic decyanation step required for the synthetic this compound. Experimental evidence, primarily from animal models and comparisons with other natural B12 forms, suggests that adenosylcobalamin likely exhibits superior tissue retention and lower urinary excretion, leading to higher overall bioavailability.[1][2] For research and therapeutic applications where maximizing cellular B12 levels and minimizing metabolic conversion steps are critical, adenosylcobalamin presents a potentially more efficient alternative to this compound.
References
- 1. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Methylcobalamin vs this compound: What’s the Difference? [healthline.com]
- 4. Schilling test- Overview [theswissbay.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. argalys.com [argalys.com]
- 9. mdpi.com [mdpi.com]
- 10. Tissue distribution of oral vitamin B12 is influenced by B12 status and B12 form: an experimental study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue distribution of oral vitamin B12 is influenced by B12 status and B12 form: an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diversity in rat tissue accumulation of vitamin B12 supports a distinct role for the kidney in vitamin B12 homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Radioisotope dilution technique for determination of vitamin B12 in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement in vitamin B12 status of Wistar rats by supplementing the diet with Chlorella vulgaris biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forms of vitamin B12 in radioisotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Vitamin B12 Deficiency: Validating Cyanocobalamin in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to assess vitamin B12 (cobalamin) deficiency, with a focus on the validation of cyanocobalamin (B1173554) (measured as total serum B12) against alternative and functional biomarkers. We present a synthesis of current scientific literature, including detailed experimental protocols, comparative quantitative data, and visual representations of metabolic pathways and diagnostic workflows to aid in research and clinical decision-making.
Introduction to Vitamin B12 Biomarkers
Vitamin B12 is a crucial micronutrient for various metabolic processes, including DNA synthesis and neurological function. Its deficiency can lead to a range of hematological and neurological disorders. The accurate diagnosis of B12 deficiency is paramount, yet it presents a clinical challenge due to the limitations of available biomarkers. Traditionally, the measurement of total serum vitamin B12 (this compound) has been the first-line diagnostic test. However, its accuracy is often contested, leading to the adoption of functional markers that reflect the metabolic consequences of B12 deficiency. This guide evaluates four key biomarkers:
-
This compound (Total Serum B12): Measures the total amount of vitamin B12 in the blood, the majority of which is bound to haptocorrin and is not biologically active.
-
Holotranscobalamin (HoloTC or Active B12): Represents the biologically active fraction of vitamin B12 that is bound to the transport protein transcobalamin and can be taken up by cells.[1]
-
Methylmalonic Acid (MMA): A specific functional biomarker that accumulates in the blood and urine when the vitamin B12-dependent enzyme methylmalonyl-CoA mutase is inactive.
-
Homocysteine (Hcy): A functional biomarker that accumulates when the vitamin B12-dependent enzyme methionine synthase is impaired. Its levels can also be elevated in folate deficiency.
Comparative Performance of B12 Biomarkers
The diagnostic utility of a biomarker is determined by its sensitivity, specificity, and predictive values. While total serum B12 is widely available, it can be an unreliable indicator of true deficiency, as a significant portion of measured B12 is not bioavailable.[2] Functional biomarkers like MMA and HoloTC are often considered more accurate, particularly in subclinical or early stages of deficiency.
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Key Advantages | Key Limitations |
| This compound (Total Serum B12) | 63%[3] | 50%[3] | 98.33%[3] | 2.85%[3] | Widely available, automated, and cost-effective. | Can be normal in cases of functional deficiency; influenced by haptocorrin levels. |
| Holotranscobalamin (HoloTC) | 98.9%[3] | 50%[3] | 98.90%[3] | 50%[3] | An early and more sensitive marker of B12 deficiency.[3] | Less widely available than total B12; may have a 'grey area' of indeterminate results.[4] |
| Methylmalonic Acid (MMA) | High (often used as a reference) | High | Considered the most specific functional marker of B12 deficiency. | More expensive and less readily available; can be elevated in renal dysfunction.[2] | ||
| Homocysteine (Hcy) | High | Lower than MMA | Sensitive marker of functional B12 deficiency. | Not specific to B12 deficiency; also elevated in folate and vitamin B6 deficiency, and renal disease.[4] |
Metabolic Pathways and Diagnostic Logic
A clear understanding of the metabolic roles of vitamin B12 is essential for interpreting biomarker results. The following diagrams illustrate the key pathways and a recommended diagnostic workflow.
Caption: Vitamin B12 metabolic pathway.
Caption: A typical diagnostic workflow for B12 deficiency.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of B12 biomarkers. Below are summaries of common experimental protocols.
Measurement of this compound (Total Serum B12)
-
Principle: Competitive binding immunoassays are commonly used on automated platforms. Vitamin B12 in the sample competes with a labeled form of B12 for a limited number of binding sites on a specific B12-binding protein (e.g., intrinsic factor). The amount of bound labeled B12 is inversely proportional to the concentration of B12 in the sample.
-
Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow to clot at room temperature for at least 30 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes.
-
Separate serum and store at 2-8°C for up to 5 days, or at -20°C for longer periods.[5] Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (Automated Immunoassay):
-
The serum sample is pre-treated to release B12 from its binding proteins.
-
The treated sample is incubated with a reagent containing intrinsic factor bound to a solid phase and a labeled B12 tracer.
-
After incubation, the solid phase is washed to remove unbound components.
-
The signal from the labeled B12 bound to the solid phase is measured. The concentration of B12 in the sample is determined by comparing the signal to a standard curve.
-
Measurement of Holotranscobalamin (HoloTC)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method. This is a sandwich immunoassay where monoclonal antibodies specific for transcobalamin are used to capture HoloTC from the sample.
-
Sample Preparation:
-
Assay Procedure (ELISA):
-
Add standards, controls, and samples to microplate wells pre-coated with anti-transcobalamin antibody and incubate.
-
Wash the wells to remove unbound substances.
-
Add an enzyme-linked secondary antibody that also binds to HoloTC and incubate.
-
Wash the wells again.
-
Add a substrate solution and incubate to allow for color development. The intensity of the color is proportional to the amount of HoloTC.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate the HoloTC concentration from the standard curve.[6]
-
Measurement of Methylmalonic Acid (MMA)
-
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard method for MMA quantification due to its high sensitivity and specificity.
-
Sample Preparation:
-
Pipette serum or plasma into a clean tube.
-
Add an internal standard (e.g., deuterated MMA).
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile) and centrifuge.[7]
-
The supernatant can be directly analyzed or may require derivatization to improve chromatographic separation and detection.[7]
-
-
LC-MS/MS Procedure:
-
Inject the prepared sample into the LC system.
-
Separate MMA from other components on a chromatographic column.
-
The eluent from the LC is introduced into the mass spectrometer.
-
MMA is ionized and fragmented. Specific parent-daughter ion transitions are monitored for quantification.
-
The concentration of MMA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[8]
-
Measurement of Homocysteine (Hcy)
-
Principle: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or LC-MS/MS are common methods. Total homocysteine is measured after a reduction step to release protein-bound homocysteine.
-
Sample Preparation:
-
Collect blood in an EDTA tube and place it on ice immediately.
-
Centrifuge at 4°C within one hour of collection to separate plasma.
-
Store plasma at -20°C or lower until analysis.
-
For HPLC, treat the plasma with a reducing agent (e.g., dithiothreitol) to reduce disulfide bonds.
-
Precipitate proteins with an acid (e.g., trichloroacetic acid) and centrifuge.
-
Derivatize the supernatant with a fluorescent reagent.[9]
-
-
HPLC Procedure:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized homocysteine from other amino acids on a reverse-phase column.
-
Detect the fluorescent derivative using a fluorescence detector.
-
Quantify the homocysteine concentration based on a standard curve.[9]
-
Conclusion
The validation of this compound (total serum B12) as a biomarker for vitamin B12 deficiency reveals significant limitations in its diagnostic accuracy, particularly in its sensitivity for detecting early or subclinical deficiency. While it remains a widely used initial screening tool due to its accessibility and low cost, its results should be interpreted with caution.
For a more definitive diagnosis, especially in cases with borderline total B12 levels or strong clinical suspicion of deficiency despite normal B12 levels, the use of functional biomarkers is strongly recommended. Holotranscobalamin serves as a more sensitive early indicator of B12 depletion. Methylmalonic acid is a highly specific marker of metabolic B12 deficiency. Homocysteine, while sensitive, is less specific.
A multi-biomarker approach, often involving a stepwise diagnostic algorithm, provides the most comprehensive and accurate assessment of vitamin B12 status. The choice of biomarkers and experimental methods should be guided by the specific research or clinical context, considering factors such as the patient population, the required diagnostic accuracy, and the availability of resources.
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. Frontiers | Biomarkers and Algorithms for the Diagnosis of Vitamin B12 Deficiency [frontiersin.org]
- 3. Comparing Holotranscobalamin and Total Vitamin B12 in Diagnosing Vitamin B12 Deficiency in Megaloblastic Anemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stichtingb12tekort.nl [stichtingb12tekort.nl]
- 5. meridianhealthcare.it [meridianhealthcare.it]
- 6. Human Holotranscobalamin (Holo TC) Elisa Kit – AFG Scientific [afgsci.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Long-Term Stability of Cyanocobalamin Standards: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability of reference standards is paramount for ensuring the accuracy and reliability of analytical data. This guide provides an objective comparison of the long-term stability of cyanocobalamin (B1173554), the most common and synthetically produced form of vitamin B12, against other cobalamin analogues. The information presented is supported by experimental data and established protocols to aid in the selection and proper handling of vitamin B12 standards.
Comparative Stability of Cobalamin Analogues
This compound is widely utilized in supplements and as a reference standard primarily due to its superior stability compared to other forms of vitamin B12.[1][2] The other analogues, while having their own therapeutic benefits, are more susceptible to degradation under various environmental conditions.
| Cobalamin Analogue | Chemical Structure Features | Key Stability Characteristics | Common Applications |
| This compound | Contains a cyanide ligand coordinated to the cobalt atom. | Generally the most stable form, particularly resistant to oxidation.[1] Sensitive to light.[3] | Reference standard, oral supplements, food fortification. |
| Hydroxocobalamin (B81358) | Contains a hydroxyl group coordinated to the cobalt atom. | Less stable than this compound, particularly in the presence of ascorbic acid and light.[4][5][6] Better retained in the body than this compound.[7][8] | Injectable for treating B12 deficiency, cyanide antidote.[2] |
| Methylcobalamin | Contains a methyl group coordinated to the cobalt atom. | The most bioavailable form, but also more sensitive to light and temperature than this compound.[2] | Neurological support, treatment of B12 deficiency.[8] |
| Adenosylcobalamin | Contains a 5'-deoxyadenosyl group coordinated to the cobalt atom. | Works within the mitochondria for energy production.[2] Stability is a concern, similar to methylcobalamin. | Support for mitochondrial function and energy metabolism. |
Long-Term Stability Data Under Stress Conditions
The stability of this compound can be compromised by exposure to heat, light, and certain chemical agents. The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Duration | This compound Degradation (%) | Key Observations | Reference |
| Heat Exposure | 60 minutes at 100°C | 38% | Significantly more degradation from heat than from UV exposure in this study. | [9] |
| UV Exposure | Not specified | 4% | This compound is sensitive to light, which can induce the formation of free radicals and lead to degradation.[3] | [9] |
| Ascorbic Acid (pH 5) | Not specified | Rate constant (k) = 0.05-0.28 x 10⁻² M⁻¹s⁻¹ | The presence of ascorbic acid significantly accelerates the degradation of this compound, with the highest degradation rate around pH 5.[4][5] | [4][5] |
| Multi-ingredient (B1 + B6 + B12) Parenteral Preparation | 12 months at normal lab conditions | 28% to 37% | In multi-ingredient preparations, this compound is unstable and degrades to hydroxocobalamin and other oxidation products.[10] | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the long-term stability of this compound standards, based on ICH guidelines and common analytical practices.[11][12][13][14][15]
Long-Term Stability Testing Protocol (ICH Q1A(R2))
This protocol is designed to evaluate the stability of a this compound standard under recommended storage conditions.
a. Objective: To establish a re-test period for the this compound standard by assessing its physical, chemical, and microbiological attributes over a defined period.
b. Materials:
-
This compound reference standard
-
At least three primary batches of the standard
-
Container closure system identical to the proposed marketing packaging
-
Stability chambers with controlled temperature and humidity
c. Procedure:
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Attributes to be Tested:
-
Appearance (physical description)
-
Assay (for potency)
-
Degradation products/impurities
-
Moisture content
-
-
Analytical Method: A validated stability-indicating analytical method, such as HPLC-UV, should be used.[15]
Stability-Indicating HPLC Method for this compound
This method is suitable for the quantification of this compound and its degradation products in stability studies.
a. Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.
b. Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[16][17]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[16]
-
Flow Rate: 1.0 mL/min.[18]
c. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in water. Create a series of working standards by diluting the stock solution.[19]
-
Sample Preparation: Dissolve the this compound sample from the stability study in water. The sample may require extraction and purification using an immunoaffinity column.[19]
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Determine the concentration of this compound and any degradation products by comparing the peak areas to the calibration curve generated from the standards.
Visualizing Degradation and Experimental Workflow
This compound Degradation Pathway
The degradation of this compound can be initiated by various stressors, leading to the loss of the cyanide ligand and subsequent breakdown of the corrin (B1236194) ring.
Caption: Simplified degradation pathway of this compound under various stress conditions.
Experimental Workflow for Long-Term Stability Assessment
The following diagram illustrates the typical workflow for conducting a long-term stability study of a this compound standard.
Caption: Workflow for a long-term stability study of a this compound standard.
References
- 1. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clnq.com [clnq.com]
- 3. rjptonline.org [rjptonline.org]
- 4. scispace.com [scispace.com]
- 5. Effect of ascorbic acid on the degradation of this compound and hydroxocobalamin in aqueous solution: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Ascorbic Acid on the Degradation of this compound and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. methyl-life.com [methyl-life.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of this compound in parenteral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. scribd.com [scribd.com]
- 13. Ich guideline for stability testing | PPTX [slideshare.net]
- 14. database.ich.org [database.ich.org]
- 15. database.ich.org [database.ich.org]
- 16. A LC/UV/Vis method for determination of this compound (VB12) in multivitamin dietary supplements with on-line sample clean-up - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 19. food.r-biopharm.com [food.r-biopharm.com]
- 20. octagonchem.com [octagonchem.com]
comparative analysis of cyanocobalamin delivery via nanoparticles vs. liposomes
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules is a paramount challenge. Cyanocobalamin (B1173554) (Vitamin B12), a large and hydrophilic molecule, presents a classic case for the necessity of advanced drug delivery systems. This guide provides an objective, data-driven comparison of two leading platforms for this compound delivery: nanoparticles and liposomes.
This analysis delves into the performance of these two delivery vehicles, supported by experimental data on their physicochemical characteristics and in vitro release profiles. Detailed experimental protocols for key characterization techniques are also provided to aid in the replication and validation of these findings.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound-loaded nanoparticles and liposomes based on published experimental data. It is important to note that these values can vary depending on the specific formulation, materials used, and experimental conditions.
| Parameter | This compound-Loaded Nanoparticles (Chitosan-based) | This compound-Loaded Liposomes | Key Considerations |
| Particle Size (nm) | < 100[1] | 115.8 - 149.3[2] | Particle size influences cellular uptake, biodistribution, and stability. Smaller nanoparticles may exhibit enhanced tissue penetration. |
| Zeta Potential (mV) | Positive[1] | -25.7 to -34.9[2] | Surface charge affects stability in suspension and interaction with cell membranes. Cationic nanoparticles can enhance cellular uptake through electrostatic interactions with the negatively charged cell membrane. |
| Encapsulation Efficiency (%) | ~57%[1] | 26.4 - 38.8%[3] | Represents the percentage of the initial drug that is successfully entrapped within the carrier. Higher encapsulation efficiency is desirable for reducing drug waste and improving therapeutic efficacy. |
| In Vitro Release Profile | Controlled release over several hours in both acidic and neutral pH.[1] | Controlled release, with the rate influenced by the vesicle composition.[4][5] | The release profile dictates the bioavailability and dosing frequency of the therapeutic agent. A sustained release profile is often preferred for maintaining therapeutic drug concentrations over an extended period. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Preparation of this compound-Loaded Nanoparticles (Chitosan-based)
A common method for preparing chitosan (B1678972) nanoparticles is ionic gelation.
-
Chitosan Solution Preparation: Dissolve low molecular weight chitosan in a dilute acidic solution (e.g., 1% acetic acid) with continuous stirring to obtain a homogenous solution.
-
This compound Addition: Add a solution of this compound to the chitosan solution and stir to ensure uniform mixing.
-
Nanoparticle Formation: Add a cross-linking agent, such as sodium tripolyphosphate (TPP), dropwise to the chitosan-cyanocobalamin solution under constant stirring. The spontaneous formation of nanoparticles occurs due to the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged TPP.
-
Purification: Separate the nanoparticles from the reaction medium by centrifugation. Wash the nanoparticle pellet multiple times with deionized water to remove any unreacted reagents and non-encapsulated drug.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for long-term storage.
Preparation of this compound-Loaded Liposomes
The thin-film hydration method is a widely used technique for preparing liposomes.
-
Lipid Film Formation: Dissolve lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove non-encapsulated this compound by dialysis, gel filtration chromatography, or ultracentrifugation.
Characterization of Nanoparticles and Liposomes
-
Particle Size and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively, with a Zetasizer instrument.
-
Encapsulation Efficiency (EE%): The EE% is determined by separating the nanoparticles or liposomes from the aqueous medium containing the non-encapsulated drug. The amount of free drug in the supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The EE% is calculated using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release: The in vitro release of this compound is typically studied using a dialysis method. The nanoparticle or liposome (B1194612) formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline at a physiological pH of 7.4) maintained at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of released this compound is quantified by HPLC or UV-Vis spectrophotometry.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a general experimental workflow for the comparative analysis of this compound delivery via nanoparticles and liposomes.
Signaling Pathway: Receptor-Mediated Endocytosis of this compound
The cellular uptake of this compound, both in its free form and when conjugated to nanocarriers, is primarily mediated by a specific receptor-mediated endocytosis pathway. This process is crucial for its intracellular delivery.
References
- 1. Low molecular weight chitosan-cyanocobalamin nanoparticles for controlled delivery of ciprofloxacin: Preparation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ultraflexible Lipid Vesicles: Characterization and In Vitro Evaluation of Drug-Skin Depth Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Ultraflexible Lipid Vesicles: Characterization and In Vitro Evaluation of Drug-Skin Depth Profiles | MDPI [mdpi.com]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
Safety Operating Guide
Proper Disposal of Cyanocobalamin: A Guide for Laboratory Professionals
The safe and compliant disposal of cyanocobalamin (B1173554), a synthetic form of vitamin B12, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, aligned with established safety and environmental standards.
Regulatory Framework
The disposal of pharmaceutical compounds, including this compound, is governed by federal, state, and local regulations.[1] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3] While this compound is not classified as a hazardous chemical under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), it is imperative to manage its disposal as a pharmaceutical to prevent its entry into the environment.[4][5] The EPA's regulations, particularly the Resource Conservation and Recovery Act (RCRA), provide the framework for managing pharmaceutical waste.[2]
Key Safety and Handling Information
Before disposal, it is crucial to be aware of the properties of this compound. The following table summarizes key information derived from Safety Data Sheets (SDS).
| Property | Description | Citations |
| Physical State | Crystalline or powder | [4] |
| Stability | Stable under normal conditions. It is, however, sensitive to light and moisture. | [4] |
| Incompatibilities | Strong acids and strong oxidizers. | [1][4] |
| Hazardous Decomposition | Thermal decomposition may produce toxic vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, phosphorus oxides, and cobalt oxides. | [1] |
| Environmental Precautions | It is advised to prevent the release of this substance into the environment. | [4][6] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses and gloves.[4]
2. Waste Identification and Segregation:
-
Non-Hazardous Pharmaceutical Waste: Based on current SDS information, pure, uncontaminated this compound is not classified as hazardous waste.[4][5] It should be segregated as non-hazardous pharmaceutical waste.
-
Contaminated Waste: Any materials used to clean up spills of this compound (e.g., absorbent pads, wipes) should also be disposed of as non-hazardous pharmaceutical waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[7]
3. Small Quantity Disposal (Solid Form):
-
For small quantities of solid this compound:
4. Small Quantity Disposal (Liquid Form):
-
For small spills of liquid this compound solutions:
5. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain or in the sewer system.[7] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals, and it is a best practice for all pharmaceutical waste.[3]
-
DO NOT mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]
6. Final Disposal:
-
All containers of this compound waste should be managed through your institution's pharmaceutical waste program or a licensed waste management vendor.
-
For household quantities, such as expired vitamins, "take-back" programs are the safest disposal method.[9][10][11] If a take-back program is not available, the FDA recommends mixing the vitamins with an unpalatable substance like dirt, cat litter, or used coffee grounds, placing the mixture in a sealed container, and then throwing it in the household trash.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
- 1. somersetpharma.com [somersetpharma.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. americanregent.com [americanregent.com]
- 7. meritpharm.com [meritpharm.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. How to Dispose of Expired Vitamins - MedWaste Management [medwastemngmt.com]
- 10. How Do You Dispose of Old Vitamins? | Medical Waste Pros [medicalwastepros.com]
- 11. fullscript.com [fullscript.com]
Safeguarding Your Research: A Guide to Handling Cyanocobalamin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cyanocobalamin (Vitamin B12), including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye contact with dust or splashes. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin exposure.[1][2] | To avoid direct skin contact with the compound. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1][3] For large spills or when dust is generated, a NIOSH-approved respirator with P-100/organic vapor cartridges may be necessary.[4][5] | To prevent inhalation of dust particles, especially in poorly ventilated areas or during large-scale handling. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound is essential for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure the work area is clean and well-ventilated.[4]
-
Confirm that all necessary PPE is available and in good condition.
-
Have a designated waste container ready for disposal of contaminated materials.
-
-
Handling :
-
Storage :
-
In Case of a Spill :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material (excess this compound, contaminated gloves, wipes, etc.) in a clearly labeled, sealed container.[3]
-
-
Disposal Method :
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.
-
While this compound is not classified as a hazardous waste by OSHA, it is important to consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[1]
-
Quantitative Data
The following table presents relevant occupational exposure limits for this compound.
| Parameter | Value | Issuing Organization |
| Permissible Exposure Limit (PEL) | (Vacated) TWA: 5 mg/m³ | Occupational Safety and Health Administration (OSHA) |
| Immediately Dangerous to Life or Health (IDLH) | 25 mg/m³ | National Institute for Occupational Safety and Health (NIOSH) |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Experimental Protocols
The safety data sheets and other resources reviewed for this guidance focus on the safe handling and disposal of this compound and do not contain specific experimental protocols. Researchers should consult peer-reviewed literature and established methodologies for their specific applications.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling process, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
